Valganciclovir
Description
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVFJKSGQUFQAP-GKAPJAKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048288 | |
| Record name | Valganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.79e+00 g/L | |
| Record name | Valganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
175865-60-8, 175865-59-5 | |
| Record name | Valganciclovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175865-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valganciclovir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175865608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valganciclovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Valganciclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl L-valinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valganciclovir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8085 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Valganciclovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Valganciclovir's Mechanism of Action on Viral DNA Polymerase: A Technical Guide
Abstract
Valganciclovir, a valyl ester prodrug of ganciclovir, represents a cornerstone in the management of human cytomegalovirus (HCMV) infections, particularly in immunocompromised populations. Its clinical efficacy is rooted in a highly selective, multi-step mechanism of action that culminates in the potent inhibition of the viral DNA polymerase. This guide provides a detailed examination of this mechanism, beginning with the oral administration of this compound and its conversion to ganciclovir, followed by its selective intracellular phosphorylation to the active triphosphate moiety. We will dissect the molecular interactions between ganciclovir triphosphate and the viral DNA polymerase, presenting key quantitative data on its inhibitory activity and selectivity. Furthermore, this document outlines detailed protocols for the fundamental experiments used to characterize this mechanism, providing a valuable resource for researchers in the field of antiviral drug development.
Bioactivation Cascade: From this compound to Ganciclovir Triphosphate
The journey of this compound from an orally administered prodrug to an active viral DNA polymerase inhibitor involves two principal stages: initial hydrolysis and subsequent intracellular phosphorylation.
Hydrolysis of the Prodrug
This compound is the L-valyl ester of ganciclovir. This esterification significantly enhances the oral bioavailability of the drug to approximately 60%, a marked improvement over the 6-9% bioavailability of oral ganciclovir.[1] Following oral administration, this compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall and the liver, releasing the active drug, ganciclovir, into circulation.[2][3]
Selective Intracellular Phosphorylation
The selectivity of ganciclovir is primarily established during its intracellular activation, a three-step phosphorylation process that efficiently "traps" the active drug within virus-infected cells.
-
Monophosphorylation (Rate-Limiting Step): Ganciclovir diffuses into both infected and uninfected cells. However, the crucial first phosphorylation step is preferentially catalyzed by a virus-encoded protein kinase, pUL97, in HCMV-infected cells.[4][5] This viral kinase is significantly more efficient at phosphorylating ganciclovir to ganciclovir monophosphate (GCV-MP) than any host cell kinase, representing the key selectivity checkpoint.[6][7]
-
Diphosphorylation: GCV-MP is subsequently converted to ganciclovir diphosphate (GCV-DP) by the cellular enzyme guanylate kinase (GMPK).[2][3]
-
Triphosphorylation: Finally, various cellular kinases, including phosphoglycerate kinase, complete the activation by converting GCV-DP to the pharmacologically active ganciclovir triphosphate (GCV-TP).[2][3][7]
The accumulation of GCV-TP is markedly higher in HCMV-infected cells compared to uninfected cells, creating a high intracellular concentration of the active inhibitor precisely where it is needed.[3]
Molecular Mechanism of Viral DNA Polymerase Inhibition
The active GCV-TP molecule is a structural analog of deoxyguanosine triphosphate (dGTP), a natural building block of DNA. This mimicry allows GCV-TP to directly interfere with the viral DNA replication machinery, which in HCMV is a heterodimeric complex composed of the catalytic subunit pUL54 and the processivity factor pUL44.
Competitive Inhibition
GCV-TP acts as a competitive inhibitor of the viral DNA polymerase (pUL54).[6] It competes with the endogenous dGTP for the substrate-binding site on the enzyme. The viral polymerase has a significantly higher affinity for GCV-TP than host cellular DNA polymerases (e.g., DNA polymerase α), which is a second critical factor contributing to the drug's selectivity.[1][8]
DNA Chain Incorporation and Termination
Upon binding, GCV-TP is incorporated into the nascent viral DNA strand in place of a guanine nucleotide.[6] Although ganciclovir possesses a chemical group analogous to the 3'-hydroxyl group required for chain elongation, its incorporation destabilizes the polymerase complex and dramatically slows down further DNA synthesis. This leads to a functional, albeit not obligate, chain termination, effectively halting the replication of the viral genome.[2][9]
Quantitative Analysis of Ganciclovir Activity
The efficacy and selectivity of ganciclovir are substantiated by quantitative kinetic and pharmacodynamic data. The key parameters demonstrate its potent inhibition of the viral polymerase and its prolonged intracellular presence.
| Parameter | Viral Target / Condition | Host Target / Condition | Value | Significance |
| Ki for GCV-TP | HCMV DNA Polymerase (pUL54) | 22 nM[8] | High affinity for the viral enzyme. | |
| Ki for GCV-TP | Human DNA Polymerase α | 146 nM[8] | ~7-fold lower affinity for the host enzyme, contributing to selectivity. | |
| Km for dGTP | HCMV DNA Polymerase (pUL54) | 1.1 µM | Provides context for the competitive binding of GCV-TP. | |
| Intracellular Half-life of GCV-TP | In HCMV-infected cells | ~48 hours[4][5] | Prolonged presence of the active drug allows for sustained antiviral pressure. | |
| IC50 of Ganciclovir | Susceptible HCMV Strains | 0.6 - 7.0 µM[10] | Effective concentration range for inhibiting viral replication in cell culture. |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on robust in vitro assays. The following sections provide detailed methodologies for two fundamental experiments.
Protocol: UL97 Kinase Activity Assay
This assay quantifies the ability of the viral kinase pUL97 to phosphorylate ganciclovir. It is essential for confirming the first activation step and for studying resistance mutations in the UL97 gene.
Objective: To measure the transfer of a radiolabeled phosphate from ATP to ganciclovir, catalyzed by pUL97.
Methodology:
-
Enzyme Preparation:
-
Express recombinant pUL97 (e.g., as an epitope-tagged protein in a baculovirus system) and purify it.
-
Alternatively, immunoprecipitate pUL97 from extracts of HCMV-infected human foreskin fibroblast (HFF) cells using a specific antibody (e.g., anti-HA for an HA-tagged protein).
-
-
Reaction Mixture (per reaction):
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Ganciclovir (substrate, at a concentration near its Km if known, e.g., 50 µM).
-
[γ-³²P]ATP (phosphate donor, e.g., 10 µCi at 3000 Ci/mmol).
-
Cold ATP (to achieve a final desired concentration, e.g., 10 µM).
-
Purified or immunoprecipitated pUL97 enzyme.
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Initiate the reaction by adding the enzyme and transferring the tubes to a 37°C water bath.
-
Incubate for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by adding EDTA to chelate Mg²⁺ or by spotting the mixture onto an ion-exchange filter paper (e.g., DE81).
-
-
Detection and Quantification:
-
Wash the DE81 filter papers extensively with a phosphate buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Wash with ethanol and allow to dry.
-
Quantify the radioactivity retained on the filters (representing GCV-³²P-monophosphate) using a scintillation counter.
-
Calculate kinase activity based on the amount of ³²P incorporated into ganciclovir per unit time.
-
References
- 1. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
Valganciclovir to Ganciclovir: An In-Depth Technical Guide to In Vitro Conversion Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir is the L-valyl ester prodrug of the antiviral agent ganciclovir.[1] This structural modification is a critical drug design strategy to enhance oral bioavailability, which is approximately 60% for this compound, a tenfold increase compared to oral ganciclovir.[2][3] Following oral administration, this compound is rapidly and extensively metabolized by intestinal and hepatic esterases into its active form, ganciclovir, and the naturally occurring amino acid, L-valine.[1][4][5] A thorough understanding of the in vitro conversion kinetics is fundamental for drug formulation, stability analysis, bioequivalence studies, and the development of analytical methodologies.
This guide provides a detailed overview of the mechanisms, kinetic parameters, and experimental protocols governing the in vitro conversion of this compound to ganciclovir.
Mechanisms of Conversion
The transformation of this compound to ganciclovir occurs through the hydrolysis of the ester bond. This reaction is mediated by two primary mechanisms in vitro: chemical (non-enzymatic) hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis
This compound can undergo spontaneous hydrolysis in aqueous solutions. The rate of this reaction is highly dependent on the pH of the medium.[6][7] The mechanism is best described as a hydroxide ion-catalyzed process.[6][7] In acidic to neutral solutions, the hydroxide ion reacts with the protonated form of the drug, while in basic conditions, it reacts with the neutral form.[6] This pH dependency is a critical consideration for formulation, as this compound exhibits maximum stability under acidic conditions and degrades more rapidly at neutral and basic pH.[6][7]
Enzymatic Hydrolysis
In biological systems, the conversion is predominantly and rapidly catalyzed by a class of enzymes known as carboxylesterases (CES).[8][9] These enzymes are widely distributed throughout the body, with two main forms playing a crucial role in drug metabolism:
-
Human Carboxylesterase 1 (hCE1): Primarily located in the liver, where it is one of the most abundantly expressed drug-metabolizing enzymes.[9][10][11]
-
Human Carboxylesterase 2 (hCE2): Highly expressed in the intestine and also found in the liver, albeit at lower levels than hCE1.[10][11]
These esterases efficiently cleave the L-valyl ester, releasing ganciclovir to exert its antiviral effect. The rapid action of these enzymes is why systemic exposure to the prodrug itself is very low after oral administration.[3]
Quantitative Kinetic Data
The kinetics of this compound conversion have been characterized under various conditions. The following tables summarize key quantitative data from in vitro studies.
Table 1: Kinetics of this compound Hydrolysis and Isomerization in Aqueous Solution at 37°C
| Parameter | pH | Half-Life (t½) | Reaction Order |
| Hydrolysis | 3.81 | 220 days | First-Order |
| 7.08 | 11 hours | First-Order | |
| Isomerization | < 3.8 | > 533 hours | First-Order |
| 7.01 | 1 hour | First-Order |
Data sourced from studies on this compound reactivity in aqueous buffer solutions.[6][7]
This compound exists as a mixture of two diastereomers (R and S).[12] In solution, these diastereomers undergo interconversion (isomerization). This process is approximately ten times faster than hydrolysis over the pH range studied.[6] At equilibrium, the ratio of R:S isomers is approximately 52:48.[6][7]
Experimental Protocols
Accurate assessment of this compound conversion kinetics relies on well-defined experimental protocols and robust analytical methods.
Protocol for pH-Dependent Hydrolysis Study
This protocol is designed to determine the rate of non-enzymatic this compound hydrolysis across a range of pH values.
Objective: To quantify the rate constant and half-life of this compound conversion at different pH levels.
Materials:
-
This compound hydrochloride
-
Aqueous buffer solutions (e.g., phosphate, citrate) covering a pH range from approximately 3.8 to 11.5.[6]
-
Constant temperature incubator or water bath (set to 37°C).
-
HPLC or LC-MS/MS system for analysis.
-
Volumetric flasks and pipettes.
-
Quenching solution (e.g., strong acid like 1 M HCl) to stop the reaction.
Methodology:
-
Preparation: Prepare a series of aqueous buffer solutions at the desired pH values.
-
Incubation: Dissolve a known concentration of this compound in each buffer solution to initiate the experiment. Immediately place the solutions in an incubator set to 37°C.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency should be adjusted based on the expected degradation rate at each pH.
-
Reaction Quenching: Immediately mix the aliquot with a quenching solution and/or place on ice to halt the hydrolysis reaction.
-
Analysis: Quantify the concentrations of remaining this compound and formed ganciclovir in each sample using a validated analytical method (see Protocol 4.3).
-
Data Analysis: For each pH value, plot the natural logarithm of the this compound concentration versus time. For a first-order reaction, this plot will be linear. The negative slope of this line represents the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.
Protocol for In Vitro Enzymatic Conversion Assay
This protocol provides a framework for measuring the rate of this compound hydrolysis by esterases in biological matrices like liver microsomes or with purified enzymes.
Objective: To determine the kinetic parameters (e.g., Kₘ, Vₘₐₓ) of enzyme-catalyzed this compound conversion.
Materials:
-
This compound hydrochloride
-
Enzyme source: Human liver microsomes (HLM), S9 fractions, or purified recombinant human carboxylesterases (hCE1, hCE2).
-
Reaction buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4).
-
Cofactors, if necessary (though typically not for hydrolases).
-
Incubator or water bath (37°C).
-
Quenching solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid) to precipitate protein and stop the reaction.
-
Centrifuge.
-
LC-MS/MS system for analysis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer and the enzyme source. Pre-incubate the mixture at 37°C for 3-5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding this compound (substrate) to the pre-warmed mixture. For kinetic parameter determination, a range of substrate concentrations should be tested.
-
Incubation: Incubate the reaction at 37°C for a predetermined period. This time should be within the linear range of product formation (initial rate conditions).
-
Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution. Vortex thoroughly.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an analysis vial and quantify the amount of ganciclovir formed using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of reaction (e.g., pmol of ganciclovir formed/min/mg of protein). Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol for Analytical Quantification
Accurate quantification of both this compound and ganciclovir is essential for kinetic studies. LC-MS/MS is the preferred method due to its high sensitivity and selectivity.
Objective: To simultaneously separate and quantify this compound and ganciclovir in in vitro samples.
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).[13]
Example Chromatographic Conditions:
-
Column: Agilent XDB-Phenyl or a similar reversed-phase column.[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in 0.3% formic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: 0.6 mL/min.[14]
-
Injection Volume: 5-20 µL.
-
Internal Standards (IS): Stable isotope-labeled versions of the analytes (e.g., this compound-D5, ganciclovir-D5) are crucial for accurate quantification.[13]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, ganciclovir, and their respective internal standards must be optimized.
Sample Preparation & Quantification:
-
Samples are prepared as described in the protocols above (e.g., supernatant after protein precipitation).
-
An internal standard solution is added to all samples, calibration standards, and quality controls before processing.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the known concentrations of the calibration standards.
-
The concentrations of this compound and ganciclovir in the experimental samples are determined by interpolating their peak area ratios from the calibration curve.
Visualizations of Key Processes
Biochemical Conversion Pathway
References
- 1. This compound | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Limited Sampling Strategies to Predict Ganciclovir Exposure after this compound Administration and to Reduce Monitoring Constraints in Renal Transplant Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of this compound in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylesterase Factors Influencing the Therapeutic Activity of Common Antiviral Medications Used for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. ijpsonline.com [ijpsonline.com]
- 14. ijpsonline.com [ijpsonline.com]
Investigating the Cellular Uptake of Valganciclovir in Primary Cell Lines: A Technical Guide
Abstract
Valganciclovir, a cornerstone in the management of cytomegalovirus (CMV) infections, exemplifies a successful prodrug strategy. Its enhanced oral bioavailability over its active form, Ganciclovir, is achieved through a targeted uptake mechanism involving host transporters. This technical guide provides an in-depth examination of the cellular uptake pathway of this compound, from its initial absorption as a prodrug to the transport of active Ganciclovir into target primary cells and its subsequent intracellular activation. We detail the roles of peptide transporters (PEPT1/PEPT2) and solute carrier transporters (e.g., Organic Anion Transporters), summarize key quantitative data, and provide comprehensive experimental protocols for researchers investigating these processes. This guide serves as a resource for scientists and drug development professionals, offering a detailed understanding of the pharmacokinetics that underpin this compound's clinical efficacy.
Introduction
Cytomegalovirus (CMV) infection is a significant cause of morbidity and mortality in immunocompromised individuals, including organ transplant recipients and those with HIV/AIDS.[1] this compound, an antiviral agent, is a primary therapy for both the treatment and prophylaxis of CMV disease.[1] It is the L-valyl ester prodrug of Ganciclovir, a modification that dramatically improves oral bioavailability from approximately 5% for oral Ganciclovir to 60% for this compound.[2] This enhancement is not due to simple lipophilicity but rather to a sophisticated mechanism of active transport.
Understanding the cellular journey of this compound is critical for optimizing antiviral therapy and developing next-generation therapeutics. This process can be conceptualized in three distinct phases:
-
Prodrug Absorption: The initial uptake of the intact this compound molecule, primarily in the intestine.
-
Active Drug Transport: The subsequent uptake of the active moiety, Ganciclovir, into target primary cells (e.g., fibroblasts, endothelial cells, retinal pigment epithelial cells) following hydrolysis of the prodrug.
-
Intracellular Activation: The mandatory phosphorylation of Ganciclovir within the target cell to its active triphosphate form, which inhibits viral replication.
This document provides a technical overview of these mechanisms, presents available quantitative data, and details the experimental protocols required to study the cellular uptake of this compound and Ganciclovir in primary cell lines.
The Multi-Stage Cellular Uptake Pathway
The clinical success of this compound hinges on its ability to hijack multiple, distinct host transporter systems to first enter the body and then enter target cells.
Stage 1: Prodrug Absorption via Peptide Transporters
The L-valine ester of this compound mimics a dipeptide, making it a substrate for the high-capacity, proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[3][4]
-
PEPT1: Abundantly expressed in the apical membrane of intestinal epithelial cells, PEPT1 is responsible for the absorption of dietary di- and tri-peptides.[4] By targeting this transporter, this compound is efficiently absorbed from the gastrointestinal tract into the bloodstream.[3][5]
-
PEPT2: This high-affinity peptide transporter, found primarily in the kidneys, also recognizes this compound.[3]
Crucially, the parent drug Ganciclovir is not a substrate for these peptide transporters.[3] This targeted delivery mechanism is the fundamental reason for this compound's superior oral bioavailability. Once absorbed, esterases in the intestinal wall and liver rapidly hydrolyze the valyl ester, releasing active Ganciclovir into circulation.[2]
Stage 2: Ganciclovir Transport into Target Cells
Once circulating, Ganciclovir must enter CMV-infected primary cells to exert its effect. Unlike its prodrug form, Ganciclovir utilizes a different set of transporters. While Ganciclovir can enter cells via passive diffusion, transporter-mediated uptake is crucial for achieving therapeutic intracellular concentrations.[6] Studies have identified several solute carriers (SLCs) capable of transporting Ganciclovir:
-
Organic Anion Transporters (OATs): Research using HEK cell expression systems has shown that Ganciclovir is a substrate for OATs.[7] In particular, OAT2 demonstrated a high capacity for Ganciclovir transport, increasing its uptake 12-fold compared to control cells.[7] OAT1 and OAT3 also mediate Ganciclovir transport, albeit to a lesser extent.[7][8]
-
Nucleoside Transporters (ENTs/CNTs): As a nucleoside analog, Ganciclovir is a logical substrate for equilibrative (ENT) and concentrative (CNT) nucleoside transporters.[9] However, some evidence suggests that Ganciclovir is a relatively poor substrate for these carriers, which may be a rate-limiting factor in its efficacy.[10]
The specific transporters utilized likely vary depending on the primary cell type and their respective expression levels of these SLC proteins.
Intracellular Activation Pathway
Ganciclovir's antiviral activity is entirely dependent on its conversion to Ganciclovir triphosphate. This three-step phosphorylation cascade is the key to its selective toxicity against virus-infected cells.[11]
-
Monophosphorylation (Viral Kinase): In CMV-infected cells, the viral-encoded protein kinase UL97 performs the initial and rate-limiting phosphorylation of Ganciclovir to Ganciclovir monophosphate.[1] This enzyme is significantly more efficient at phosphorylating Ganciclovir than host cellular kinases, leading to an accumulation of the monophosphate form specifically in infected cells.[2]
-
Diphosphorylation (Host Kinase): Host cell guanylate kinase converts the monophosphate to Ganciclovir diphosphate.[11][12]
-
Triphosphorylation (Host Kinase): Other cellular kinases, such as phosphoglycerate kinase, complete the process, forming the active Ganciclovir triphosphate.[11][12]
The resulting Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[6] Once incorporated, it causes premature chain termination, halting viral replication.[1][6]
Quantitative Data on Cellular Uptake and Efficacy
Quantitative analysis is essential for understanding the efficiency of each step in the drug's journey. The following tables summarize key kinetic parameters from published studies.
Table 1: this compound Interaction with Peptide Transporters This table shows the inhibitory constants (Ki) of this compound for the key peptide transporters responsible for its absorption. A lower Ki value indicates a higher binding affinity.
| Transporter | Cell System | Substrate | This compound Ki (mM) | Reference |
| PEPT1 | Caco-2 Cells | Glycylsarcosine | 1.68 ± 0.30 | [3] |
| PEPT2 | SKPT Cells | Glycylsarcosine | 0.043 ± 0.005 | [3] |
Table 2: Ganciclovir Uptake via Solute Carrier Transporters This table presents the relative uptake of Ganciclovir in cells engineered to express specific transporters, demonstrating their contribution to cellular entry.
| Transporter | Cell System | Relative Uptake vs. Control | Reference |
| OAT1 | HEK Cells | 1.7-fold increase | [7] |
| OAT2 | HEK Cells | 12-fold increase | [7] |
| OAT3 | HEK Cells | 1.7-fold increase | [7] |
Table 3: Ganciclovir Antiviral Efficacy The overall effectiveness of uptake and activation is reflected in the drug's inhibitory concentration against the virus.
| Virus Strain | Cell Line | Parameter | Concentration (mg/L) | Reference |
| CMV AD169 | - | IC50 | ~0.9 | [13] |
| Clinical Strains | - | IC50 (Range) | 0.2 - 1.9 | [13] |
| CMV | - | 96% Inhibition | 3.5 | [14] |
| CMV | - | Complete Inhibition | 20 | [13] |
Experimental Protocols
Investigating the cellular uptake of this compound and Ganciclovir requires precise methodologies. Below are detailed protocols for key experiments.
Protocol 1: Measuring Transporter-Mediated Ganciclovir Uptake
This protocol quantifies the uptake of radiolabeled Ganciclovir into adherent primary cells (e.g., primary human fibroblasts).
-
Cell Culture:
-
Plate primary fibroblasts in 24-well plates at a density that ensures a confluent monolayer on the day of the experiment.
-
Culture in appropriate media (e.g., DMEM + 10% FBS) at 37°C and 5% CO₂. Allow cells to adhere and grow for at least 24-48 hours.
-
-
Preparation of Reagents:
-
Uptake Buffer: Prepare a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to pH 7.4.
-
Drug Solution: Prepare a working solution of [³H]-Ganciclovir in Uptake Buffer at the desired final concentration (e.g., 1 µM).
-
Stop Solution: Prepare ice-cold Uptake Buffer containing a high concentration of a competitive inhibitor (e.g., 1 mM unlabeled Ganciclovir) or simply ice-cold PBS.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
-
Uptake Experiment:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
To initiate uptake, add 0.5 mL of the [³H]-Ganciclovir drug solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1, 5, 10, 30 minutes).
-
To terminate uptake, rapidly aspirate the drug solution and immediately wash the monolayer three times with 1 mL of ice-cold Stop Solution.
-
Controls: Include wells incubated at 4°C to measure surface binding vs. active transport. Also, include wells with a known transporter inhibitor to confirm specificity.
-
-
Cell Lysis and Quantification:
-
After the final wash, add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail (e.g., 4 mL).
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In parallel wells, determine the total protein content using a standard assay (e.g., BCA assay) for normalization.
-
-
Data Analysis:
-
Convert CPM to moles of Ganciclovir using the specific activity of the radiolabeled stock.
-
Normalize the data to the protein content and the incubation time.
-
Express the results as pmol/mg protein/minute.
-
Protocol 2: Quantification of Intracellular Ganciclovir by LC-MS/MS
This protocol allows for the sensitive and specific measurement of unlabeled Ganciclovir within cells.
-
Cell Culture and Treatment:
-
Culture primary cells in 6-well plates to achieve ~80-90% confluency.
-
Treat cells with the desired concentration of this compound or Ganciclovir for a specific duration.
-
-
Cell Harvesting:
-
Quickly aspirate the drug-containing medium.
-
Immediately wash the cell monolayer three times with ice-cold PBS to remove all extracellular drug.
-
Place the plate on ice.
-
-
Extraction of Intracellular Metabolites:
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to each well.
-
Use a cell scraper to detach the cells into the solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Carefully transfer the supernatant (containing Ganciclovir) to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of the initial LC-MS mobile phase. Include an internal standard for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a suitable column (e.g., C18) to separate Ganciclovir from other cellular components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for Ganciclovir and the internal standard.
-
Develop a standard curve using known concentrations of Ganciclovir to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for Ganciclovir and the internal standard.
-
Calculate the concentration of Ganciclovir in the sample using the standard curve.
-
Normalize the result to the number of cells or total protein from the original well to report the final intracellular concentration (e.g., µM or pmol/10⁶ cells).
-
Conclusion
The cellular uptake of this compound is a sophisticated, multi-stage process that is fundamental to its clinical utility. The prodrug design effectively leverages the intestinal peptide transporter PEPT1 to overcome the poor oral absorption of its active form, Ganciclovir. Once hydrolyzed, Ganciclovir relies on a separate suite of solute carriers, including organic anion transporters, to enter target primary cells. The ultimate specificity of the drug is conferred by its selective activation by the CMV-encoded UL97 kinase, ensuring that the potent antiviral activity is concentrated within infected cells.
The experimental protocols detailed in this guide provide a framework for researchers to further dissect these pathways. Future investigations should aim to characterize the expression and functional importance of specific Ganciclovir transporters in a broader range of primary cell types relevant to CMV pathogenesis. A deeper understanding of these transport and metabolic pathways will pave the way for the rational design of even more effective antiviral therapies and strategies to overcome potential drug resistance.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Transport of this compound, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganciclovir and Its Hemocompatible More Lipophilic Derivative Can Enhance the Apoptotic Effects of Methotrexate by Inhibiting Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ganciclovir uptake in human mammary carcinoma cells expressing herpes simplex virus thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganciclovir - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
Valganciclovir's Antiviral Spectrum Beyond Cytomegalovirus: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valganciclovir, a prodrug of ganciclovir, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. However, its antiviral activity extends to a broader range of herpesviruses. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting the use of this compound against herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), Epstein-Barr virus (EBV), human herpesvirus 6 (HHV-6), human herpesvirus 7 (HHV-7), and human herpesvirus 8 (HHV-8). This document details the molecular mechanisms of action, summarizes quantitative antiviral efficacy, and outlines the experimental protocols from key studies, offering a valuable resource for researchers and drug development professionals exploring the expanded therapeutic potential of this compound.
Introduction
This compound is the L-valyl ester prodrug of ganciclovir. Its oral administration leads to rapid hydrolysis by intestinal and hepatic esterases, resulting in high systemic bioavailability of the active compound, ganciclovir. Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine that, upon phosphorylation, inhibits viral DNA synthesis. While its primary indication is for CMV infections, the shared enzymatic pathways among herpesviruses provide a strong rationale for its activity against other members of this viral family. This guide delves into the scientific evidence supporting the off-label and investigational use of this compound for non-CMV herpesvirus infections.
Mechanism of Action: A Common Pathway with Virus-Specific Nuances
The antiviral activity of ganciclovir is dependent on its conversion to ganciclovir triphosphate. This process is initiated by a virus-encoded kinase, which catalyzes the initial monophosphorylation—the rate-limiting step that confers viral specificity. Host cellular kinases then complete the conversion to the diphosphate and triphosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA by the viral DNA polymerase. Its incorporation leads to the termination of DNA chain elongation, thus halting viral replication[1][2].
While the overall mechanism is conserved, the initial activating enzyme differs among the herpesviruses, influencing the drug's potency against each specific virus.
Virus-Specific Kinases
The initial and critical phosphorylation of ganciclovir is catalyzed by the following virus-specific enzymes:
-
Herpes Simplex Virus (HSV-1 & HSV-2): Thymidine Kinase (TK)[3][4].
-
Varicella-Zoster Virus (VZV): Thymidine Kinase (TK).
-
Epstein-Barr Virus (EBV): Protein Kinase (PK), the product of the BGLF4 gene, is primarily responsible for ganciclovir phosphorylation, not the EBV thymidine kinase[5][6][7].
-
Human Herpesvirus 6 (HHV-6): U69 protein kinase[8][9][10][11]. The phosphorylation by U69 is less efficient compared to CMV's UL97, which may contribute to ganciclovir's modest activity against HHV-6[8][10].
-
Human Herpesvirus 7 (HHV-7): The susceptibility of HHV-7 to ganciclovir is low, suggesting inefficient phosphorylation by its viral kinase[9].
-
Human Herpesvirus 8 (HHV-8): Both the thymidine kinase homolog (ORF21) and the phosphotransferase homolog (ORF36) can phosphorylate ganciclovir, with ORF36 being more active[12][13][14][15].
In Vitro Antiviral Activity
The in vitro efficacy of ganciclovir against various herpesviruses has been evaluated using different methodologies, most commonly plaque reduction assays and quantitative PCR. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are summarized below.
| Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference(s) |
| HSV-1 | Plaque Reduction | Vero | 0.40 - 1.59 | [16][17] |
| HSV-2 | Cytopathic Effect Reduction | E6SM | 0.0012 | [18] |
| Plaque Reduction | Human Embryonic Lung | Not specified, but active | [18] | |
| VZV | Plaque Reduction | HEp-2 | 26.7 µg/mL (~104 µM) | [19] |
| Plaque Reduction | Human Embryonic Lung | Less active than against HSV | [20] | |
| EBV | qPCR | N/A | IC50 as low as 0.05 | [21] |
| HHV-6 | qPCR / CPE Reduction | T-lymphoblast | >25 | [22] |
| HHV-7 | qPCR / CPE Reduction | N/A | >7 µg/mL (>27 µM) | [9] |
| HHV-8 | Real-Time PCR | BCBL-1 | 2.61 |
Note: Direct comparison of IC50/EC50 values across studies should be done with caution due to variations in cell lines, viral strains, and assay methodologies.
In Vivo and Clinical Efficacy
Clinical studies and case reports have provided evidence for the in vivo activity of this compound against several non-CMV herpesviruses.
Epstein-Barr Virus (EBV)
This compound has been shown to significantly reduce oral EBV shedding in both HIV-positive and HIV-negative individuals. In a randomized, double-blind, placebo-controlled, crossover trial, 900 mg of this compound daily for 8 weeks reduced the proportion of days with EBV detected from 61.3% to 17.8% and the quantity of virus detected by 0.77 logs[8][22]. While its role in treating acute infectious mononucleosis is not well-established, there is growing interest in its use for the prevention and management of post-transplant lymphoproliferative disease (PTLD).
Human Herpesvirus 8 (HHV-8)
This compound has demonstrated efficacy in suppressing HHV-8 replication. A randomized, double-blind, placebo-controlled, crossover trial in men co-infected with HIV and HHV-8 showed that 900 mg of this compound daily for 8 weeks reduced the detection of HHV-8 in oropharyngeal swabs from 44% of days on placebo to 23% on this compound[9][10][12]. The quantity of HHV-8 was also significantly reduced[9][10]. These findings suggest a potential role for this compound in the management of HHV-8-related diseases such as Kaposi's sarcoma and multicentric Castleman disease.
Human Herpesvirus 6 (HHV-6) and 7 (HHV-7)
The in vivo efficacy of this compound against HHV-6 and HHV-7 is less clear. While ganciclovir has in vitro activity, particularly against HHV-6, the clinical data are limited. Some studies suggest that ganciclovir may be effective for HHV-6 encephalitis in transplant recipients. However, one study in renal transplant recipients found that oral and intravenous ganciclovir did not affect the prevalence of HHV-7 viremia, suggesting resistance at clinically achievable concentrations[6][9].
Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)
Although ganciclovir has in vitro activity against HSV and VZV, it is not considered a first-line treatment for these infections. Acyclovir and its prodrug valacyclovir are generally preferred due to their better safety profile and established efficacy. However, ganciclovir may have a role in cases of acyclovir-resistant HSV or VZV infections.
Experimental Protocols
In Vitro Susceptibility Testing: Plaque Reduction Assay
This method is commonly used to determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
Detailed Methodology:
-
Cell Culture: Plate susceptible cells (e.g., human embryonic lung fibroblasts for VZV, Vero cells for HSV) in 24-well plates and grow to confluence.
-
Virus Inoculation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well). Aspirate the cell culture medium and inoculate the cell monolayers with the virus.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Antiviral Treatment: Prepare a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with serial dilutions of ganciclovir. After the adsorption period, remove the viral inoculum and add the overlay containing the drug.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation, which varies depending on the virus (e.g., 3-5 days for HSV, 7-10 days for VZV).
-
Plaque Visualization: Fix the cell monolayers with a fixative solution (e.g., 10% formalin) and then stain with a dye that stains viable cells (e.g., crystal violet). Plaques will appear as clear areas where cells have been lysed.
-
Data Analysis: Count the number of plaques at each drug concentration. The EC50 is the concentration of ganciclovir that reduces the number of plaques by 50% compared to the virus control (no drug).
In Vivo Efficacy Assessment: Quantitative PCR for Viral Shedding
This protocol outlines the general methodology used in clinical trials to assess the effect of this compound on viral shedding.
Detailed Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is often employed. Participants receive either this compound or a placebo for a defined period, followed by a washout period, and then crossover to the other treatment arm[9][10].
-
Patient Population: Enroll individuals with documented infection of the target virus (e.g., seropositive for EBV or HHV-8).
-
Dosing: this compound is typically administered orally at a dose of 900 mg once daily[9][10].
-
Sample Collection: Collect relevant samples (e.g., oral swabs for EBV and HHV-8 shedding) at frequent intervals (e.g., daily) throughout both treatment periods.
-
DNA Extraction and Quantification: Extract viral DNA from the collected samples. Quantify the amount of viral DNA using a validated real-time quantitative PCR (qPCR) assay with primers and probes specific to the target virus.
-
Endpoint Analysis: The primary endpoints are typically the frequency of viral shedding (proportion of days with detectable viral DNA) and the mean viral load in positive samples. Statistical analyses are performed to compare these endpoints between the this compound and placebo treatment periods.
Conclusion and Future Directions
The available evidence strongly supports the in vitro and in vivo activity of this compound against a spectrum of herpesviruses beyond CMV. Its efficacy in reducing viral shedding of EBV and HHV-8 is particularly well-documented in clinical trials. While its activity against HHV-6 is plausible, further clinical investigation is warranted. The utility of this compound for HHV-7, HSV, and VZV infections appears more limited, with other antiviral agents being preferred.
For researchers and drug development professionals, the established mechanism of action and the wealth of clinical data on this compound provide a solid foundation for further exploration. Future research should focus on:
-
Conducting large-scale, randomized controlled trials to definitively establish the clinical benefit of this compound in the prevention and treatment of EBV- and HHV-8-associated diseases.
-
Investigating the potential for combination therapies to enhance the efficacy of this compound against less susceptible herpesviruses.
-
Defining the role of this compound in the management of antiviral resistance to first-line agents for HSV and VZV.
By continuing to explore the full antiviral potential of this compound, the scientific community can further optimize the management of herpesvirus infections in diverse patient populations.
References
- 1. Pilot Study of Oral this compound Therapy in Patients With Classic Kaposi Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes Virus 7 (HHV-7) DNA, Quantitative Real-Time PCR | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 4. droracle.ai [droracle.ai]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The prevalence of human herpesvirus-7 in renal transplant recipients is unaffected by oral or intravenous ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of this compound prophylaxis in pediatric solid organ transplant patients at risk for Epstein-Barr virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. 7000 - HHV 7 Quantitative Real-time PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. This compound for suppression of human herpesvirus-8 replication: a randomized, double-blind, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atcmeetingabstracts.com [atcmeetingabstracts.com]
- 15. Rapid Ganciclovir Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro comparison of acyclovir, ganciclovir and cidofovir against equid alphaherpesvirus 3 and evaluation of their efficacy against six field isolates | Revista Argentina de Microbiología / Argentinean Journal of Microbiology [elsevier.es]
- 19. HHV-7 (Human Herpesvirus 7) DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 20. This compound for the Suppression of Epstein-Barr Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. Analysis of Ganciclovir-Resistant Human Herpesvirus 6B Clinical Isolates Using Quenching Probe PCR Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Basis of Valganciclovir's Selectivity for Viral Thymidine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valganciclovir, a prodrug of ganciclovir, is a cornerstone in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. Its clinical efficacy is intrinsically linked to its selective activation within virus-infected cells, a process orchestrated by the viral protein kinase pUL97, a functional homolog of thymidine kinase. This selectivity minimizes toxicity to uninfected host cells, thereby enhancing the therapeutic index of the drug. This technical guide delineates the molecular underpinnings of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The central mechanism lies in the vastly superior efficiency of the viral pUL97 kinase in catalyzing the initial monophosphorylation of ganciclovir compared to its human cellular counterparts. This initial activation step is the rate-limiting factor and the primary determinant of this compound's selective antiviral activity.
Introduction
This compound is the L-valyl ester prodrug of the antiviral agent ganciclovir.[1][2] The addition of the valine ester moiety significantly enhances the oral bioavailability of ganciclovir, which is poorly absorbed when administered orally.[1] Upon oral administration, this compound is rapidly and extensively converted to ganciclovir by esterases in the intestine and liver.[1][3] The antiviral activity of ganciclovir is entirely dependent on its intracellular phosphorylation to the active triphosphate form, ganciclovir triphosphate.[4] It is this multi-step phosphorylation process that forms the basis of its selectivity for virus-infected cells.
Mechanism of Action and Selectivity
The selective action of this compound is a cascade of events initiated by the preferential activation of its active form, ganciclovir, in cells infected with CMV.
2.1. Initial Monophosphorylation: The Key to Selectivity
The cornerstone of ganciclovir's selectivity lies in the initial phosphorylation step, which is catalyzed by a virus-encoded protein kinase. In CMV-infected cells, the viral protein kinase pUL97 efficiently phosphorylates ganciclovir to ganciclovir monophosphate.[3][5][6][7] Human cellular thymidine kinases (TK), such as TK1, phosphorylate ganciclovir at a significantly lower rate.[8] This differential phosphorylation efficiency leads to a much higher concentration of ganciclovir monophosphate in infected cells compared to uninfected cells. The HCMV pUL97 is considered a protein kinase homolog with the unusual ability to also function as a nucleoside kinase for ganciclovir.[9]
2.2. Subsequent Phosphorylation by Cellular Kinases
Once ganciclovir monophosphate is formed, cellular kinases, such as guanylate kinase and other nucleoside monophosphate kinases, further phosphorylate it to ganciclovir diphosphate and subsequently to the active ganciclovir triphosphate.[3][4] These cellular enzymes are present in both infected and uninfected cells.
2.3. Inhibition of Viral DNA Polymerase
Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis.[1] It is incorporated into the growing viral DNA chain by the viral DNA polymerase. The incorporation of ganciclovir triphosphate leads to the termination of DNA chain elongation, thus halting viral replication.[8][10] Ganciclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerases, further contributing to its selective antiviral effect.
Quantitative Data
The selectivity of this compound is quantitatively demonstrated by the kinetic parameters of the enzymes involved in its activation and the resulting antiviral activity.
| Parameter | Viral Kinase (CMV pUL97) | Human Thymidine Kinase 1 (TK1) | Reference |
| Ganciclovir Km | ~3.5 µM - 7.4 µM | High (Poor substrate) | [11] |
| IC50 (CMV-infected cells) | 0.25 - 2.5 µM | > 100 µM | [12] |
| CC50 (Uninfected cells) | > 20 µM | > 20 µM | [12] |
| Selectivity Index (CC50/IC50) | >10 | - | [12] |
Table 1: Comparative Kinetic and Activity Parameters of Ganciclovir. Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum, with a lower value indicating higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells. The Selectivity Index is a measure of the therapeutic window of a drug.
Molecular Basis of Selectivity: Structural Insights
The profound difference in the efficiency of ganciclovir phosphorylation between viral pUL97 and human TK1 is rooted in the structural differences within their active sites. While a crystal structure of pUL97 in complex with ganciclovir is not publicly available, mutagenesis and modeling studies have provided valuable insights.
Key amino acid residues within the active site of viral thymidine kinases, such as those in Herpes Simplex Virus 1 TK (a related enzyme), have been shown to be critical for accommodating the structure of ganciclovir. For instance, mutations at specific residues like Ala168 in HSV-1 TK can significantly alter the substrate specificity, including enhancing the affinity for ganciclovir.[13] It is hypothesized that the active site of CMV pUL97 possesses a conformation that is more accommodating to the acyclic side chain of ganciclovir compared to the more constrained active site of human TK1, which has a higher fidelity for its natural substrate, thymidine. The pUL97 kinase domain is located between amino acids 337 and 706, with the invariant lysine residue K355 being crucial for its kinase activity.[14] Mutations in this region, particularly around codons 460, 594, and 595, are associated with ganciclovir resistance, highlighting their importance in substrate binding and phosphorylation.[15]
Experimental Protocols
5.1. Thymidine Kinase Activity Assay (Radioisotope-based)
This protocol is designed to quantify and compare the phosphorylation of ganciclovir by viral (e.g., purified pUL97) and human thymidine kinases.
Materials:
-
Purified recombinant viral pUL97 and human TK1.
-
[³H]-Ganciclovir (specific activity ~10-20 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 10 mM DTT.
-
DEAE-cellulose filter discs (e.g., DE81).
-
Wash buffers: 4 mM ammonium formate, 95% ethanol.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, a specific concentration of [³H]-ganciclovir, and either viral pUL97 or human TK1 enzyme.
-
Include control reactions without enzyme and without ATP.
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and adding a small volume of cold 4 mM ammonium formate.
-
Spot an aliquot of each reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs three times with 4 mM ammonium formate to remove unphosphorylated [³H]-ganciclovir.
-
Perform a final wash with 95% ethanol to dehydrate the discs.
-
Dry the filter discs completely.
-
Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of phosphorylated ganciclovir based on the specific activity of the [³H]-ganciclovir and the measured counts per minute.
5.2. Plaque Reduction Assay for IC50 Determination
This assay determines the concentration of this compound required to inhibit CMV-induced plaque formation by 50%.
Materials:
-
Human fibroblast cell line (e.g., MRC-5).
-
CMV stock of a known titer (PFU/mL).
-
This compound stock solution.
-
Cell culture medium (e.g., MEM with 2% FBS).
-
Overlay medium (e.g., 0.5% agarose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Seed human fibroblast cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cell monolayers and infect with a standardized amount of CMV (e.g., 50-100 PFU per well).
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet solution and then gently wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[16][17][18][19]
Visualizations
6.1. Signaling Pathway of this compound Activation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A protein kinase homologue controls phosphorylation of ganciclovir in human cytomegalovirus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human cytomegalovirus UL97 open reading frame encodes a protein that phosphorylates the antiviral nucleoside analogue ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Viral Serine/Threonine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Characterization of herpes simplex virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytomegalovirus Protein Kinase pUL97: Host Interactions, Regulatory Mechanisms and Antiviral Drug Targeting | MDPI [mdpi.com]
- 15. brieflands.com [brieflands.com]
- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolving the titer of murine cytomegalovirus by plaque assay using the M2-10B4 cell line and a low viscosity overlay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Valganciclovir: An In-Depth Technical Guide to its Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, a prodrug of ganciclovir, is a well-established antiviral agent primarily used for the treatment and prevention of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients.[1][2][3] Beyond its approved indications, a growing body of early-stage research is uncovering its therapeutic potential in other complex diseases, most notably glioblastoma and neuroinflammatory conditions. This technical guide provides a comprehensive overview of the core preclinical and early clinical research, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of this compound's emerging therapeutic applications.
Mechanism of Action
This compound is the L-valyl ester of ganciclovir. This formulation enhances its oral bioavailability.[2] Following oral administration, it is rapidly converted to ganciclovir by esterases in the intestine and liver. The active form, ganciclovir, is a synthetic nucleoside analogue of 2'-deoxyguanosine. Its primary antiviral mechanism involves the inhibition of viral DNA synthesis.[3]
Canonical Antiviral Mechanism
The established antiviral action of ganciclovir proceeds through the following steps:
-
Phosphorylation: In CMV-infected cells, ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral-encoded protein kinase UL97.
-
Further Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate form to diphosphate and then to the active triphosphate form, ganciclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.
-
Chain Termination: Once incorporated, the structure of ganciclovir triphosphate prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of viral DNA replication.
Therapeutic Potential in Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a very poor prognosis.[4] A compelling line of research suggests a strong association between CMV infection and glioblastoma, with CMV nucleic acids and proteins detected in a high percentage of GBM tumors.[5] This has led to the investigation of this compound as a potential anti-glioblastoma agent.
Oncomodulatory Effects and Signaling Pathways
The proposed mechanisms for this compound's anti-glioblastoma effects extend beyond its direct antiviral activity and involve the modulation of key oncogenic signaling pathways that are often hijacked by CMV to promote tumor growth.[5]
-
PI3K/Akt/mTOR Pathway: CMV infection has been shown to activate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival in many cancers, including glioblastoma.[6] By inhibiting CMV activity, this compound may indirectly downregulate this pro-tumorigenic pathway.
-
NF-κB Signaling: The NF-κB pathway is another critical signaling node involved in inflammation, cell survival, and immune evasion in cancer. CMV infection can activate NF-κB, contributing to the malignant phenotype of glioblastoma.[5] this compound's anti-CMV action could potentially attenuate this activation.
-
Wnt Signaling: Dysregulation of the Wnt signaling pathway is implicated in glioblastoma development and the maintenance of cancer stem cells.[7] Some evidence suggests that CMV can modulate Wnt signaling, providing another avenue for this compound's potential therapeutic intervention.[8]
Quantitative Data from Clinical Studies
Several clinical studies have investigated the efficacy of this compound as an add-on therapy for glioblastoma. The following tables summarize key quantitative findings.
| Study | Patient Population | Treatment Group (n) | Control Group (n) | Median Overall Survival (Treatment) | Median Overall Survival (Control) | 2-Year Survival Rate (Treatment) | 2-Year Survival Rate (Control) | Reference |
| Retrospective Analysis (2020) | Newly Diagnosed Glioblastoma | 102 | 231 | 24.1 months | 13.3 months | 49.8% | 17.3% | [9] |
| Retrospective, Case-Controlled | Adjuvant this compound for Compassionate Use | 50 | Matched Controls | 25.0 months | 13.5 months | 62% | 18% | [10] |
| Study | Patient Population | Treatment Group (n) | Control Group (n) | Median Overall Survival after Recurrence (Treatment) | Median Overall Survival after Recurrence (Control) | Reference |
| Retrospective Survival Analysis (2020) | Recurrent Glioblastoma | 29 | 36 | 12.1 months | 7.4 months | [11] |
Experimental Protocols
This model is crucial for preclinical evaluation of therapies in a setting that closely mimics the human tumor microenvironment.
-
Tumor Collection: Freshly resected glioblastoma tissue is obtained from consenting patients under sterile conditions and transported in DMEM.
-
Tissue Processing: The tumor tissue is mechanically minced into small fragments (approximately 1-2 mm³).
-
Subcutaneous Implantation (Optional, for expansion): Minced tumor tissue is mixed with Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma mice). Tumors are allowed to grow to a specified size (e.g., 1 cm in diameter).
-
Orthotopic Implantation:
-
Animals (e.g., nude rats or mice) are anesthetized.
-
A burr hole is drilled into the skull at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).
-
A suspension of dissociated tumor cells (e.g., 1 x 10⁵ cells in 2-5 µL of medium) from either primary tissue or expanded subcutaneous xenografts is slowly injected into the brain parenchyma using a Hamilton syringe.[12]
-
The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[13]
-
This compound Treatment: Once tumors are established (as confirmed by imaging), animals are randomized into treatment and control groups. This compound is typically administered orally, mixed with food or delivered by gavage, at doses scaled from human clinical trials. Control animals receive a placebo.
-
Endpoint Analysis: Animals are monitored for signs of neurological deficits and euthanized when they reach a moribund state. Survival is recorded as a primary endpoint. Brains are harvested for histological and molecular analysis to assess tumor burden, proliferation (e.g., Ki-67 staining), apoptosis, and effects on signaling pathways.
-
Cell Culture and Treatment: Glioblastoma cell lines (e.g., U87MG, T98G) are cultured in appropriate media. Cells are treated with this compound at various concentrations and for different time points. A positive control (e.g., a known PI3K/Akt activator like IGF-1) and a negative control (vehicle) are included.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key pathway components (e.g., Akt at Ser473 and Thr308, mTOR, S6K).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the effect of this compound on pathway activation.[6][14]
Therapeutic Potential in Neuroinflammation
Recent preclinical studies have suggested a novel role for ganciclovir (the active metabolite of this compound) in modulating neuroinflammation, specifically by inhibiting the proliferation of microglia.[15] Microglia are the resident immune cells of the central nervous system and play a critical role in the inflammatory response in various neurological diseases.
Inhibition of Microglial Proliferation
The proposed mechanism for ganciclovir's anti-inflammatory effect is its ability to inhibit the proliferation of activated microglia, which is a hallmark of neuroinflammation.[15] This effect appears to be independent of the canonical viral thymidine kinase-mediated activation, suggesting a direct impact on microglial cell cycle machinery. However, it is important to note that some studies have reported conflicting findings, with no significant effect of ganciclovir on microglial proliferation in different experimental models.[16] These discrepancies may be due to differences in the specific models, timing of treatment, and dosages used.
Quantitative Data from Preclinical Studies
| Study Model | Treatment | Outcome | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Ganciclovir (100 mg/kg/day) administered before disease onset | Drastically reduced disease incidence and severity; largely prevented T lymphocyte infiltration into the CNS; specifically reduced the number of proliferating Iba1+ microglial cells. | [15] |
| Kainic acid-induced excitotoxicity in mice | Ganciclovir treatment | 75% reduction in the number of BrdU-labeled Iba1-expressing cells. | [17] |
| In vitro primary microglia cultures | Ganciclovir (0.05–1 mM) | Did not significantly change microglial proliferation as assessed by BrdU incorporation. | [18] |
Experimental Protocols
EAE is a widely used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.
-
Induction of EAE:
-
C57BL/6 mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA).[19]
-
Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.[11]
-
-
Ganciclovir Treatment: Ganciclovir (e.g., 25 or 100 mg/kg) or vehicle (PBS) is administered daily via intraperitoneal injection, starting either before or after the onset of clinical signs.[15]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no signs to paralysis and moribund state.
-
Histological and Immunological Analysis: At the end of the experiment, brains and spinal cords are harvested for histological analysis to assess inflammation (e.g., H&E staining), demyelination (e.g., Luxol Fast Blue staining), and microglial activation/proliferation (e.g., Iba1 and Ki-67 or BrdU staining). Splenocytes and lymph node cells can be isolated to assess peripheral immune responses.
This assay measures DNA synthesis as an indicator of cell proliferation.[20]
-
Microglia Isolation and Culture: Primary microglia are isolated from the brains of neonatal mice or rats. Alternatively, microglial cell lines (e.g., BV-2) can be used. Cells are plated in multi-well plates.
-
Treatment: Cells are treated with different concentrations of ganciclovir for a specified period (e.g., 24-48 hours). Controls include vehicle-treated cells and cells treated with a known mitogen (e.g., LPS or GM-CSF).
-
BrdU Labeling: A solution of 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for the last few hours of the treatment period (e.g., 2-4 hours). BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.[20]
-
Fixation and Denaturation: Cells are fixed (e.g., with formaldehyde) and then treated with a denaturing agent (e.g., HCl) to expose the incorporated BrdU.
-
Immunostaining: Cells are incubated with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like DAPI or Hoechst.
-
Imaging and Quantification: The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.
Conclusion and Future Directions
Early-stage research into the therapeutic potential of this compound beyond its established antiviral indications is revealing promising avenues for the treatment of complex diseases like glioblastoma and neuroinflammatory disorders. In glioblastoma, this compound's ability to potentially modulate CMV-driven oncogenic signaling pathways presents a novel therapeutic strategy. The encouraging survival data from early clinical studies warrant further investigation in larger, randomized controlled trials. For neuroinflammation, the preclinical evidence suggesting a direct inhibitory effect on microglial proliferation, while still debated, opens up exciting possibilities for a new class of anti-inflammatory agents.
Future research should focus on several key areas:
-
Elucidating Molecular Mechanisms: A deeper understanding of the precise molecular mechanisms by which this compound and its active metabolite, ganciclovir, exert their oncomodulatory and anti-inflammatory effects is crucial. This includes identifying the direct cellular targets and downstream signaling cascades in the absence of viral infection.
-
Refining Preclinical Models: The development and use of more sophisticated preclinical models, such as patient-derived organoids and humanized mouse models, will be essential for more accurately predicting clinical efficacy.
-
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to this compound therapy will be critical for personalizing treatment strategies, particularly in the context of glioblastoma.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments (e.g., chemotherapy, radiation, immunotherapy) could lead to more effective therapeutic regimens.
References
- 1. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Generation of Glioblastoma Patient-Derived Intracranial Xenografts for Preclinical Studies [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound as Add-on to Standard Therapy in Glioblastoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. Orthotopic xenograft model [bio-protocol.org]
- 13. Characterization of an Orthotopic Rat Model of Glioblastoma Using Multiparametric Magnetic Resonance Imaging and Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antiviral drug ganciclovir is a potent inhibitor of microglial proliferation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Valganciclovir: A Molecular Probe for Dissecting Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Valganciclovir, a prodrug of ganciclovir, serves as a critical tool in the study of viral replication pathways, particularly for herpesviruses like human cytomegalovirus (HCMV). Its targeted mechanism of action allows for the precise inhibition of viral DNA synthesis, enabling researchers to dissect the temporal regulation of viral gene expression and identify key host-virus interactions. This guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in virological research.
Mechanism of Action: A Targeted Inhibition of Viral DNA Synthesis
This compound is an L-valyl ester of ganciclovir, a modification that significantly enhances its oral bioavailability to approximately 60%.[1][2][3] Following oral administration, it is rapidly hydrolyzed by esterases in the intestine and liver to ganciclovir.[1][4] The antiviral activity of ganciclovir is dependent on its phosphorylation to ganciclovir triphosphate, a process that occurs preferentially in virus-infected cells.[4][5]
The initial and rate-limiting step is the monophosphorylation of ganciclovir by a virus-encoded protein kinase. In HCMV-infected cells, this is primarily carried out by the UL97 protein kinase.[4][5] Subsequently, cellular kinases convert ganciclovir monophosphate to diphosphate and then to the active ganciclovir triphosphate.[1][6] This active metabolite is a structural analog of deoxyguanosine triphosphate (dGTP).[1][5]
Ganciclovir triphosphate competitively inhibits the viral DNA polymerase, acting as a substrate for the enzyme.[6][7] Its incorporation into the growing viral DNA chain leads to a significant slowdown and eventual termination of DNA elongation.[1][4][5] This selectivity for the viral polymerase over cellular DNA polymerases, coupled with the accumulation of ganciclovir triphosphate in infected cells, accounts for its potent and specific antiviral effect.[6][8]
Figure 1. this compound activation and mechanism of action.
Application in Studying Viral Replication Pathways
By specifically blocking viral DNA synthesis, this compound allows researchers to uncouple the different phases of the viral replication cycle. The expression of viral genes is temporally regulated and can be categorized into immediate-early (IE), early (E), and late (L) genes.
-
Immediate-Early (IE) and Early (E) Gene Expression: These genes are transcribed before the onset of viral DNA replication. Their products are primarily involved in modulating the host cell environment and initiating viral DNA synthesis.
-
Late (L) Gene Expression: The transcription of late genes is largely dependent on the initiation of viral DNA replication. These genes typically encode structural proteins required for the assembly of new virions.
Treatment of infected cells with this compound arrests the replication cycle after the expression of early genes. This allows for the specific study of IE and E gene functions without the confounding effects of late gene expression and virion production. For instance, researchers can investigate the role of early proteins in host immune evasion or the regulation of cellular signaling pathways. In one study, ganciclovir was shown to markedly inhibit the synthesis of viral DNA and gamma (late) proteins in cells infected with herpes simplex virus type 1, while the synthesis of beta (early) proteins was significantly increased in the later stages of infection.[9]
Figure 2. Experimental workflow for studying viral gene expression.
Quantitative Data Presentation
The potency of ganciclovir against various herpesviruses is typically quantified by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values can vary depending on the viral strain and the assay used.
| Virus | Assay Type | IC50 / EC50 (µM) | Reference |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | 0.08 - 14.32 | [10] |
| HCMV (Clinical Isolates) | Plaque Reduction | 1.7 (mean) | [11] |
| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 0.40 - 1.59 | [12] |
| Feline Herpesvirus Type-1 | Cell-free Assay | 5.2 | [13] |
Note: IC50/EC50 values can vary significantly between studies and cell types.
Experimental Protocols
This assay is the gold standard for determining the susceptibility of a virus to an antiviral drug.
Methodology:
-
Cell Seeding: Plate confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 24-well plates.[14]
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[14]
-
Drug Treatment: After a 90-minute adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of ganciclovir.[14]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.[14]
-
Staining and Counting: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Count the number of plaques at each drug concentration.[14]
-
Data Analysis: The IC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
qPCR is a highly sensitive method to quantify the amount of viral DNA, providing a direct measure of the inhibition of viral replication.[15]
Methodology:
-
Experimental Setup: Infect cells in the presence or absence of varying concentrations of ganciclovir as described in the experimental workflow (Figure 2).
-
DNA Extraction: At selected time points post-infection, harvest the cells and extract total DNA.
-
qPCR Reaction: Set up a qPCR reaction using primers and a probe specific to a viral gene. Include a standard curve of known quantities of viral DNA to enable absolute quantification.[16]
-
Data Analysis: Determine the number of viral genome copies in each sample based on the standard curve. The inhibition of DNA replication is calculated by comparing the viral DNA copy number in treated samples to the untreated control.[16]
Western blotting allows for the analysis of specific viral protein expression, which can be used to confirm the stage-specific block of the viral life cycle by ganciclovir.
Methodology:
-
Sample Preparation: Prepare protein lysates from infected cells treated with or without ganciclovir.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for immediate-early, early, and late viral proteins. Use a loading control (e.g., an antibody against a housekeeping protein like tubulin) to ensure equal protein loading.[17]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: The presence or absence of specific viral proteins in the treated versus control samples will indicate at which stage of the replication cycle ganciclovir exerts its inhibitory effect.
Signaling Pathway Analysis
This compound can also be a tool to investigate how viral DNA replication influences host and viral signaling pathways. By preventing the progression to the late phase of infection, researchers can isolate and study the signaling events that are specifically triggered by early viral gene products or the process of viral DNA synthesis itself.
Figure 3. Dissecting signaling pathways with this compound.
By comparing the activation state of various signaling molecules in control versus this compound-treated infected cells, researchers can delineate which pathways are dependent on viral DNA replication and late gene expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ganciclovir [9-(1,3-dihydroxy-2-propoxymethyl)guanine] on viral DNA and protein synthesis in cells infected with herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Advent of Valganciclovir: A Technical Chronicle of its Discovery and Development
A strategic prodrug approach revolutionized the management of cytomegalovirus (CMV) infections with the introduction of valganciclovir. This L-valyl ester of ganciclovir overcame the poor oral bioavailability of its parent compound, offering an effective and convenient oral therapy for a significant unmet medical need, particularly in immunocompromised patient populations. This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, and pivotal studies that established this compound as a cornerstone of anti-CMV therapy.
The Predecessor: Ganciclovir and the Bioavailability Challenge
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, demonstrated potent in vitro and in vivo activity against human CMV.[1] However, its clinical utility as an oral agent was hampered by low and erratic bioavailability, estimated to be between 6% and 9%.[2][3] This necessitated intravenous administration for the treatment of active CMV disease, leading to challenges with long-term venous access and associated complications.[3] The development of an oral agent with predictable and high bioavailability was a critical objective to improve patient management and quality of life.
The Prodrug Solution: Synthesis and Mechanism of Action
This compound was designed as a prodrug of ganciclovir, specifically the L-valyl ester.[4] The addition of the L-valine amino acid moiety was a strategic chemical modification aimed at leveraging active transport mechanisms in the gastrointestinal tract to enhance absorption.
Chemical Synthesis
The synthesis of this compound hydrochloride typically involves the esterification of ganciclovir with a protected L-valine derivative, followed by deprotection. A common synthetic route is outlined below:
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Protection of Ganciclovir: The hydroxyl groups of ganciclovir are protected, often using an acetyl or trityl group, to ensure selective esterification. For example, ganciclovir can be reacted with trityl chloride in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF).[5]
-
Coupling with Protected L-valine: The protected ganciclovir is then coupled with an N-protected L-valine derivative, such as N-benzyloxycarbonyl-L-valine (Cbz-L-valine), using a coupling agent like dicyclohexylcarbodiimide (DCC) in a suitable solvent.[6][7]
-
Deprotection: The protecting groups are subsequently removed. For instance, a Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid to yield the hydrochloride salt of this compound.[5][6]
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as a water:isopropanol mixture.[5]
Mechanism of Action
Once administered orally, this compound is rapidly and extensively hydrolyzed by esterases in the intestine and liver to ganciclovir and the naturally occurring amino acid, L-valine.[2][4] Ganciclovir then exerts its antiviral effect through the following steps:
-
Phosphorylation: In CMV-infected cells, ganciclovir is initially phosphorylated to ganciclovir monophosphate by the viral-encoded protein kinase, pUL97.[4] This selective activation in infected cells contributes to its therapeutic index.
-
Further Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form, ganciclovir triphosphate.[4]
-
Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the CMV DNA polymerase.[1] Its incorporation leads to the termination of viral DNA elongation, thus inhibiting viral replication.[1]
Caption: Mechanism of action of this compound.
Preclinical Development
In Vitro Antiviral Activity
The in vitro anti-CMV activity of ganciclovir, the active metabolite of this compound, has been well-established.
Experimental Protocol: Plaque Reduction Assay for Anti-CMV Activity
-
Cell Culture: Human foreskin fibroblast (HFF) or MRC-5 cells are cultured in appropriate media.
-
Virus Inoculation: Confluent cell monolayers are infected with a known titer of a laboratory strain (e.g., AD169) or a clinical isolate of human CMV.
-
Drug Application: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of ganciclovir.
-
Incubation: The cultures are incubated for a period that allows for the formation of viral plaques (typically 7-14 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques at each drug concentration is counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the drug that reduces the number of plaques by 50% compared to the virus control, is calculated.
In such assays, ganciclovir typically exhibits an IC50 in the micromolar range against CMV.[8]
Animal Models
Animal models of CMV infection, such as those using murine CMV (MCMV) in mice or guinea pig CMV (GPCMV) in guinea pigs, were instrumental in the in vivo evaluation of ganciclovir's efficacy.[9][10] These models allowed for the assessment of antiviral activity in a living system and provided initial data on pharmacokinetics and toxicity.
Clinical Development
The clinical development of this compound focused on demonstrating its bioequivalence to intravenous ganciclovir in terms of systemic ganciclovir exposure and its non-inferiority in clinical efficacy for the treatment of CMV retinitis in patients with AIDS.
Pharmacokinetic Studies
Pharmacokinetic studies were crucial in establishing the optimal oral dose of this compound that would provide ganciclovir exposure comparable to the standard intravenous ganciclovir regimen.
| Pharmacokinetic Parameter | Oral this compound (900 mg) | Intravenous Ganciclovir (5 mg/kg) | Oral Ganciclovir (1000 mg) |
| Ganciclovir Bioavailability | ~60%[2][3] | 100% | 6-9%[2][3] |
| Ganciclovir Cmax (µg/mL) | 5.57 ± 1.63[11] | 8.27 ± 1.02[11] | 1.18 ± 0.36[11] |
| Ganciclovir AUC0-24 (µg·h/mL) | 29.3 ± 7.2[11] | 27.5 ± 6.2[11] | 21.9 ± 5.0[11] |
| Ganciclovir Tmax (h) | 1.8 ± 0.8[4] | End of infusion | 2.5 ± 0.9 |
| Ganciclovir Half-life (h) | ~4[4] | ~4 | ~4 |
Table 1: Comparative Pharmacokinetics of Ganciclovir following Administration of this compound and Ganciclovir Formulations.
Pivotal Clinical Trial: Study WV15376
The pivotal clinical trial for the approval of this compound for the treatment of CMV retinitis was Study WV15376.[2][12] This was a randomized, open-label, non-inferiority trial.
Experimental Protocol: Study WV15376
-
Objective: To compare the efficacy and safety of oral this compound with intravenous ganciclovir for the induction treatment of newly diagnosed CMV retinitis in patients with AIDS.
-
Study Design: Randomized, open-label, parallel-group, non-inferiority trial.
-
Patient Population: 160 patients with AIDS and newly diagnosed CMV retinitis.
-
Treatment Arms:
-
This compound group (n=80): 900 mg of this compound orally twice daily for 21 days.
-
Ganciclovir group (n=80): 5 mg/kg of ganciclovir intravenously twice daily for 21 days.
-
-
Primary Endpoint: Progression of CMV retinitis within the first 4 weeks of treatment, as determined by masked fundus photography.
-
Secondary Endpoints: Time to progression of CMV retinitis, achievement of a satisfactory response to induction therapy.
-
Follow-up: After the 21-day induction phase, all patients received maintenance therapy with oral this compound (900 mg once daily).
Caption: Workflow of the pivotal Study WV15376.
Results of Study WV15376
The study demonstrated that oral this compound was non-inferior to intravenous ganciclovir for the induction treatment of CMV retinitis.
| Outcome | Oral this compound Group | Intravenous Ganciclovir Group | Difference (95% CI) |
| Progression of Retinitis at Week 4 | 7/71 (9.9%)[12] | 7/70 (10.0%)[12] | 0.1% (-9.7% to 10.0%)[12] |
| Median Time to Progression | 160 days[12] | 125 days[12] | - |
Table 2: Efficacy Outcomes from Study WV15376.
Safety Profile
The safety profile of this compound is primarily reflective of the known toxicities of ganciclovir. The most common and clinically significant adverse events are hematologic.
| Adverse Event | Incidence with this compound (%) |
| Neutropenia | 27%[13] |
| Anemia | 26%[13] |
| Thrombocytopenia | 6%[13] |
| Diarrhea | 41%[13] |
| Nausea | 30%[13] |
| Fever | 31%[13] |
| Headache | 22%[13] |
Table 3: Common Adverse Events Associated with this compound.
Regulatory Approval and Post-Marketing
This compound was first approved by the U.S. Food and Drug Administration (FDA) in March 2001 for the treatment of CMV retinitis in patients with AIDS.[14][15] Its indication was later expanded to include the prevention of CMV disease in high-risk solid organ transplant recipients.[15] Post-marketing surveillance and further studies have continued to support its efficacy and safety in various patient populations, including pediatric patients.[15]
Conclusion
The development of this compound represents a significant advancement in antiviral therapy. Through a well-designed prodrug strategy, it successfully addressed the major limitation of its parent compound, ganciclovir, by providing a highly bioavailable oral formulation. Rigorous preclinical and clinical evaluation established its non-inferiority to intravenous ganciclovir, offering a more convenient and less invasive treatment option for patients with CMV infections. The story of this compound's development serves as a prime example of rational drug design and efficient clinical validation, ultimately leading to a substantial improvement in patient care.
References
- 1. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP1837336A1 - Preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Congenital Cytomegalovirus Transmission: Implications for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinations of ganciclovir and antibody for experimental CMV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Ganciclovir after this compound Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A controlled trial of this compound as induction therapy for cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and pharmacodynamic assessment of oral this compound in the treatment of symptomatic congenital cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesciencehistory.com [lifesciencehistory.com]
- 15. fda.gov [fda.gov]
Valganciclovir Prodrug Strategy: An In-Depth Technical Guide to Enzymatic Conversion and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valganciclovir, the L-valyl ester prodrug of the antiviral agent ganciclovir, represents a highly successful application of prodrug strategy to overcome the poor oral bioavailability of a parent drug. This technical guide provides a comprehensive overview of the core principles underlying this compound's efficacy, focusing on its targeted delivery and subsequent enzymatic conversion. We will delve into the mechanisms of enhanced absorption via peptide transporters, the specifics of the enzymatic hydrolysis by intestinal and hepatic esterases, and the subsequent intracellular phosphorylation cascade that leads to the active antiviral agent. This document synthesizes quantitative pharmacokinetic data, details key experimental protocols for studying this compound's conversion, and provides visual representations of the critical pathways involved.
The this compound Prodrug Strategy: Overcoming Poor Bioavailability
Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a potent inhibitor of human cytomegalovirus (CMV) replication.[1] However, its clinical utility in oral dosage forms is severely limited by its low and variable oral bioavailability, which is approximately 5-9%.[2][3] This necessitates intravenous administration for effective treatment of systemic CMV infections, which is associated with complications and reduced patient compliance.
The development of this compound was a strategic approach to enhance the oral delivery of ganciclovir.[4] By esterifying the 5'-hydroxyl group of ganciclovir with the amino acid L-valine, the resulting molecule, this compound, is recognized and actively transported by the human peptide transporter 1 (PEPT1), which is highly expressed in the small intestine.[5][6] This active uptake mechanism bypasses the poor passive diffusion of ganciclovir, leading to a dramatic increase in oral bioavailability to approximately 60%.[7][8] Following absorption, this compound is rapidly and extensively hydrolyzed by esterases in the intestinal wall and liver, releasing ganciclovir into the systemic circulation.[3]
Enzymatic Conversion of this compound to Ganciclovir
The bioconversion of this compound to its active parent drug, ganciclovir, is a critical step in its mechanism of action. This process is mediated by a class of enzymes known as carboxylesterases (CES).
The Role of Human Carboxylesterases (CES)
Humans express two major carboxylesterases involved in drug metabolism: CES1 and CES2. These enzymes exhibit distinct tissue distribution and substrate specificities.
-
Human Carboxylesterase 1 (CES1): Predominantly found in the liver, with lower expression in other tissues.[9] CES1 generally prefers substrates with a small alcohol moiety and a large acyl group.
-
Human Carboxylesterase 2 (CES2): Highly expressed in the small intestine and also present in the liver and kidney.[9] CES2 typically hydrolyzes substrates with a large alcohol group and a small acyl group.
Given that this compound possesses a relatively large ganciclovir "alcohol" moiety and a smaller valyl "acyl" group, it is a substrate for both CES1 and CES2. The high expression of CES2 in the intestine contributes to the rapid first-pass hydrolysis of this compound upon absorption, while CES1 in the liver further ensures its complete conversion to ganciclovir.
Kinetics of Hydrolysis
The hydrolysis of this compound to ganciclovir and L-valine is a rapid and efficient process. In vivo studies in humans have shown that after oral administration, plasma concentrations of this compound are transient and significantly lower than those of ganciclovir, indicating a rapid conversion.[10] The hydrolysis follows first-order kinetics.
Quantitative Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound and ganciclovir, highlighting the significant improvement in bioavailability achieved through the prodrug strategy.
Table 1: Comparison of Oral Ganciclovir and Oral this compound Bioavailability
| Drug | Oral Bioavailability | Reference(s) |
| Ganciclovir | 5-9% | [2][3] |
| This compound | ~60% | [7][8] |
Table 2: Pharmacokinetic Parameters of Ganciclovir Following Administration of Oral this compound and Intravenous Ganciclovir
| Parameter | Oral this compound (900 mg) | Intravenous Ganciclovir (5 mg/kg) | Reference(s) |
| Ganciclovir Cmax (µg/mL) | 5.61 ± 1.63 | 8.27 ± 1.02 | [11] |
| Ganciclovir Tmax (h) | 1.8 ± 0.8 | 1.0 (end of infusion) | [11] |
| Ganciclovir AUC0-24h (µg·h/mL) | 29.1 ± 7.2 | 25.1 ± 3.8 | [11] |
| Ganciclovir Half-life (h) | 4.08 ± 0.76 | 3.5 ± 0.5 | [12] |
Data are presented as mean ± standard deviation.
Table 3: Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | This compound (900 mg) | Reference(s) |
| Cmax (µg/mL) | 0.53 ± 0.22 | [10] |
| Tmax (h) | 1.0 ± 0.3 | [11] |
| AUC0-24h (µg·h/mL) | 1.3 - 2.5% of ganciclovir AUC | [10] |
| Half-life (h) | 0.47 ± 0.18 | [11] |
Data are presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the absorption, conversion, and quantification of this compound and ganciclovir.
In Vitro Enzymatic Conversion Assay Using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability and hydrolysis of this compound in human liver microsomes.
Objective: To determine the rate of this compound hydrolysis to ganciclovir by hepatic esterases.
Materials:
-
This compound
-
Ganciclovir (as a standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4) and the NADPH regenerating system.
-
Pre-incubation: Pre-warm the incubation mixture and the human liver microsomes separately at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a stock solution of this compound (in a low percentage of organic solvent to ensure solubility) to the pre-warmed incubation mixture containing HLMs. The final concentration of this compound should be within a relevant range to determine kinetic parameters (e.g., 1-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis. Quantify the concentrations of both this compound and ganciclovir using a validated LC-MS/MS method.
-
Data Analysis: Plot the disappearance of this compound and the appearance of ganciclovir over time. From this data, calculate the rate of hydrolysis and the half-life of this compound in the microsomal preparation. Kinetic parameters such as Vmax and Km can be determined by performing the assay at various substrate concentrations.
PEPT1-Mediated Transport Assay in Caco-2 Cells
This protocol describes a method to investigate the involvement of the PEPT1 transporter in the uptake of this compound using the Caco-2 cell line, a widely accepted in vitro model of the human intestinal epithelium.
Objective: To demonstrate that this compound is a substrate for the PEPT1 transporter.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
This compound
-
Glycyl-sarcosine (a known PEPT1 substrate and competitive inhibitor)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with MES to pH 6.0 for the apical side and HEPES to pH 7.4 for the basolateral side to mimic the intestinal proton gradient)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts at an appropriate density. Culture the cells for 21-28 days to allow for differentiation into a polarized monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Experiment Setup:
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4) on both the apical and basolateral sides.
-
Aspirate the buffer and add the transport buffer to the basolateral compartment (pH 7.4).
-
To the apical compartment, add the transport buffer (pH 6.0) containing this compound at a defined concentration.
-
To assess competitive inhibition, in a separate set of wells, add this compound along with an excess of glycyl-sarcosine to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed transport buffer.
-
Analysis: Quantify the concentration of this compound and/or ganciclovir (if hydrolysis occurs within the Caco-2 cells) in the basolateral samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) of this compound across the Caco-2 monolayer. A significant reduction in the Papp value in the presence of the competitive inhibitor glycyl-sarcosine indicates that this compound is a substrate for PEPT1.
LC-MS/MS Method for Simultaneous Quantification of this compound and Ganciclovir in Human Plasma
This protocol provides a general framework for the development of a sensitive and specific LC-MS/MS method for the simultaneous determination of this compound and its active metabolite ganciclovir in human plasma.[13][14][15]
Objective: To accurately quantify the concentrations of this compound and ganciclovir in plasma samples for pharmacokinetic studies.
Materials:
-
This compound and ganciclovir reference standards
-
Stable isotope-labeled internal standards (e.g., this compound-d5 and ganciclovir-d5)
-
Human plasma
-
Acetonitrile (ACN) or other protein precipitation solvent
-
Formic acid or ammonium acetate for mobile phase modification
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Add a larger volume of cold acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, and then returning to the initial conditions for column re-equilibration.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor to product ion transitions for this compound, ganciclovir, and their respective internal standards. For example:
-
This compound: m/z 355.2 → 152.1
-
Ganciclovir: m/z 256.1 → 152.1
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte to maximize signal intensity.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and ganciclovir into blank plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentrations of this compound and ganciclovir in the unknown samples by interpolation from the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1. Metabolic activation pathway of this compound.
Figure 2. Experimental workflows for in vitro assays.
Conclusion
The this compound prodrug strategy is a prime example of rational drug design to overcome pharmacokinetic limitations. By leveraging the body's natural transport and metabolic pathways, this compound achieves significantly enhanced oral bioavailability compared to its parent drug, ganciclovir. The active transport via PEPT1 in the intestine, followed by rapid and efficient hydrolysis by carboxylesterases in the gut and liver, ensures reliable delivery of ganciclovir to the systemic circulation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuances of this successful prodrug system. Understanding these core principles is crucial for the development of future prodrugs targeting improved oral delivery and therapeutic efficacy.
References
- 1. Ganciclovir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics of Oral this compound and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transport of this compound, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Population Pharmacokinetics of Ganciclovir after this compound Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and ganciclovir following multiple oral dosages of this compound in HIV- and CMV-seropositive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Pharmacokinetics of this compound and ganciclovir in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Determination of this compound and ganciclovir in human plasma by liquid chromatography tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive assay for simultaneous determination of plasma concentrations of this compound and its active metabolite ganciclovir by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Valganciclovir Protocol for In Vitro Antiviral Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Valganciclovir is an orally administered prodrug of ganciclovir, widely used for the treatment and prevention of Cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2][3] this compound itself is inactive and relies on rapid conversion to ganciclovir by intestinal and hepatic esterases after administration.[1][3][4] Therefore, in vitro antiviral susceptibility testing is performed using ganciclovir to assess the susceptibility of viral isolates. This testing is crucial for monitoring the emergence of drug-resistant CMV strains and guiding therapeutic decisions.[5][6]
The primary mechanism of ganciclovir involves its conversion into ganciclovir triphosphate within virus-infected cells.[4][7] This process is initiated by a viral-encoded protein kinase, UL97, in CMV-infected cells, followed by further phosphorylation by cellular kinases.[4][7] Ganciclovir triphosphate then competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.[4][7][8] Resistance to ganciclovir is most commonly associated with mutations in the UL97 gene, and less frequently, in the UL54 gene, which encodes the viral DNA polymerase.[6]
Phenotypic assays, such as the plaque reduction assay (PRA), are considered the gold standard for determining antiviral susceptibility.[9][10] These assays measure the concentration of the drug required to inhibit viral replication by a certain percentage, typically 50% (IC50).[10][11]
Mechanism of Action of this compound
The conversion of this compound to its active form and its subsequent mechanism of action are depicted in the following pathway:
Caption: Mechanism of this compound activation and action.
Experimental Protocol: Plaque Reduction Assay (PRA) for Ganciclovir Susceptibility Testing of HCMV
This protocol outlines the standardized plaque reduction assay (PRA) for determining the 50% inhibitory concentration (IC50) of ganciclovir against Human Cytomegalovirus (HCMV) clinical isolates.
Materials
-
Cells: Human foreskin fibroblasts (HFF) or human embryonic lung fibroblasts (MRC-5)[12][13]
-
Virus: HCMV laboratory strains (e.g., AD169) and clinical isolates[14]
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).
-
Ganciclovir: Stock solution of known concentration, to be diluted to working concentrations.
-
Overlay Medium: 0.4% to 0.5% agarose in MEM with 5% FBS.[9]
-
Fixative: 10% formalin in phosphate-buffered saline (PBS).[9]
-
Stain: 0.03% methylene blue or 0.8% crystal violet in 50% ethanol.[9][15]
-
Equipment: 24-well or 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), inverted microscope.
Methodology
-
Cell Culture Preparation:
-
Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Virus Inoculation:
-
On the day of the experiment, aspirate the culture medium from the confluent cell monolayers.
-
Inoculate each well with 0.2 mL of virus suspension containing approximately 40-100 plaque-forming units (PFU) of the HCMV isolate.[9] For cell-associated viruses, the medium should not be aspirated before inoculation.[9]
-
-
Drug Application:
-
Prepare serial twofold dilutions of ganciclovir in culture medium. A typical concentration range is 0, 1.5, 3, 6, 12, 24, 48, and 96 µM.[9]
-
After a 1-2 hour viral adsorption period, aspirate the virus inoculum and add 1 mL of the ganciclovir dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cell monolayers with 10% formalin for at least 10 minutes.[15]
-
Remove the fixative and stain the cells with crystal violet or methylene blue for 5 minutes.[9][15]
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well using an inverted microscope at low power.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the virus control (no drug).
-
The IC50 value is determined by regression analysis as the drug concentration that inhibits plaque formation by 50%.
-
Experimental Workflow
Caption: Workflow for the Plaque Reduction Assay.
Data Presentation: Ganciclovir IC50 Values for HCMV
The following table summarizes typical 50% inhibitory concentration (IC50) values for ganciclovir against susceptible (wild-type) and resistant HCMV strains, as determined by plaque reduction and other phenotypic assays.
| HCMV Strain Type | Assay Method | IC50 Range (µM) | Reference(s) |
| Ganciclovir-Susceptible | Plaque Reduction Assay | 0.6 - 7.0 | [16] |
| Plaque Reduction Assay | < 6 | [12][13] | |
| Plaque Reduction Assay | 0.2 - 5.3 | [17] | |
| Flow Cytometry | 1.14 - 6.66 | [12] | |
| Flow Cytometry | 1.24 - 9.69 | [14] | |
| Partially Resistant | Plaque Reduction Assay | 7 - 10 | [12][13] |
| Flow Cytometry | 8.48 - 9.79 | [12] | |
| Ganciclovir-Resistant | Plaque Reduction Assay | > 12 | [12][13] |
| Flow Cytometry | > 96 | [12] | |
| Laboratory Strain (AD169) | Flow Cytometry | 1.7 | [14] |
| Plaque Reduction Assay | 3.5 | [14] | |
| Resistant Strain (D6/3/1) | Flow Cytometry | > 12 | [14] |
| Plaque Reduction Assay | > 96 | [14] |
Note: IC50 values can vary depending on the specific viral isolate, cell line used, and the precise conditions of the assay.[10] It is essential to include both susceptible and resistant control strains in each experiment for accurate interpretation of results.
References
- 1. DailyMed - this compound- this compound hydrochloride tablet, film coated [dailymed.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound (Valcyte) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Assay of cytomegalovirus susceptibility to ganciclovir in renal and heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5600 - CMV Resistance: Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]
- 11. fda.gov [fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Rapid Ganciclovir Susceptibility Assay Using Flow Cytometry for Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of human cytomegalovirus immediate-early gene expression and replication by the ethyl acetate (EtOAc) fraction of Elaeocarpus sylvestris in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of ganciclovir for the management of cytomegalovirus retinitis in HIV patients: Pharmacological review and update on new developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Ablation of HSV-tk Expressing Cells Using Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Valganciclovir in the selective ablation of mammalian cells genetically engineered to express the Herpes Simplex Virus thymidine kinase (HSV-tk) gene. This suicide gene therapy approach is a powerful tool in research and has potential therapeutic applications in fields such as oncology and regenerative medicine. This compound, an oral prodrug of Ganciclovir (GCV), offers enhanced bioavailability, making it a convenient and effective option for both in vitro and in vivo studies. These protocols provide a comprehensive guide for establishing HSV-tk expressing cell lines, and performing subsequent in vitro and in vivo selective ablation experiments.
Introduction
The Herpes Simplex Virus thymidine kinase (HSV-tk) gene, when introduced into mammalian cells, confers a unique sensitivity to nucleoside analogs like Ganciclovir (GCV) and its prodrug, this compound. This compound is readily absorbed and rapidly metabolized to Ganciclovir in the body. Within HSV-tk expressing cells, Ganciclovir is efficiently phosphorylated by the viral thymidine kinase to Ganciclovir monophosphate. Host cell kinases then further phosphorylate it to the active Ganciclovir triphosphate. This triphosphate form is a potent inhibitor of DNA polymerase and, when incorporated into newly synthesized DNA, leads to chain termination and ultimately apoptosis. This selective cytotoxicity in HSV-tk expressing cells forms the basis of "suicide gene therapy".
Mechanism of Action
This compound is an L-valyl ester prodrug of Ganciclovir. After oral administration, it is rapidly converted to Ganciclovir by esterases in the intestine and liver. The selective action of the HSV-tk/Valganciclovir system relies on the differential phosphorylation of Ganciclovir in cells expressing the viral thymidine kinase.
Data Presentation
In Vitro Cytotoxicity of Ganciclovir in HSV-tk Expressing Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of Ganciclovir in various cancer cell lines engineered to express HSV-tk. Note that this compound is converted to Ganciclovir, so these values are relevant for predicting its efficacy.
| Cell Line | Cancer Type | IC50 of Ganciclovir (µg/mL) | Reference |
| A2780-CS (HSV-tk+) | Ovarian Cancer | 23.9 | [1] |
| A2780-CR (HSV-tk+) | Ovarian Cancer | 32.6 | [1] |
| SW620 (100% HSV-tk+) | Colon Carcinoma | Additive with HU | [2] |
| SW620 (50% HSV-tk+) | Colon Carcinoma | 1.5 (reduced to 0.07 with HU) | [2] |
| Rh30TK (HSV-tk+) | Rhabdomyosarcoma | <0.1 | [3] |
| Human iPSCs (HSV-tk+) | - | Dose-dependent sensitivity observed | [4] |
HU: Hydroxyurea
In Vivo Administration of this compound/Ganciclovir for Tumor Ablation
This table provides examples of dosages and administration routes for Ganciclovir and this compound in murine tumor models.
| Prodrug | Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Reference |
| Ganciclovir | BALB/c | Mammary Tumor | Not specified | Systemic | 6 days | [5] |
| Ganciclovir | Nude Mice | Ovarian Cancer | 10 µg/mL | Intraperitoneal (bid) | 6 days | [6] |
| Ganciclovir | Nude Mice | Bladder Cancer | Not specified | Not specified | Not specified | [7] |
| Ganciclovir | BALB/c nu/nu | Lung Cancer Brain Metastases | 50 mg/kg | Intraperitoneal (bid) | 10 days | [8] |
| Ganciclovir | Nude Mice | Human Melanoma | 60 mg/kg | Intraperitoneal (bid) | 4 days | [9] |
Experimental Protocols
Protocol 1: Generation of Stable HSV-tk Expressing Cell Lines via Lentiviral Transduction
This protocol describes the creation of a stable cell line expressing HSV-tk using a lentiviral vector that also contains a puromycin resistance gene for selection.
Materials:
-
Target mammalian cell line
-
Lentiviral transfer plasmid containing the HSV-tk gene and a puromycin resistance gene (e.g., pLKO.1-puro backbone)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well, 24-well, and 6-well plates, and 10 cm culture dishes
Procedure:
-
Lentivirus Production (in HEK293T cells): a. Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection. b. Day 2: Co-transfect the HEK293T cells with the HSV-tk transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. Day 3: Replace the transfection medium with fresh complete culture medium. d. Day 4-5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatant and filter through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
Puromycin Kill Curve (Optional but Recommended): a. Plate the target cells in a 96-well plate at a low density. b. The next day, add a range of puromycin concentrations (e.g., 0.5-10 µg/mL) to the wells. c. Monitor cell viability over 3-7 days. The optimal concentration is the lowest concentration that results in complete cell death of non-transduced cells.[10]
-
Transduction of Target Cells: a. Day 1: Seed the target cells in a 6-well plate so they are 50-70% confluent on the day of transduction. b. Day 2: Remove the culture medium and add the lentiviral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[11] c. Incubate for 18-24 hours.
-
Selection of Stably Transduced Cells: a. Day 3: Replace the virus-containing medium with fresh complete culture medium. b. Day 4: Passage the cells into a larger vessel (e.g., 10 cm dish) and add the predetermined optimal concentration of puromycin to the culture medium.[12] c. Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, for 1-2 weeks until distinct colonies of resistant cells appear.
-
Isolation and Expansion of Clonal Populations: a. Wash the plate with PBS and use cloning cylinders or a sterile pipette tip to isolate well-formed colonies. b. Transfer each colony to a separate well of a 24-well plate and expand in medium containing puromycin. c. Once confluent, further expand the clonal populations.
-
Verification of HSV-tk Expression and Function: a. Confirm the expression of the HSV-tk gene in the selected clones using methods such as quantitative reverse transcription PCR (qRT-PCR) or Western blotting. b. Functionally validate the system by performing an in vitro cytotoxicity assay (see Protocol 2) to confirm sensitivity to this compound.
Protocol 2: In Vitro Selective Ablation of HSV-tk Expressing Cells using this compound
This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effect of this compound on HSV-tk expressing cells.
Materials:
-
Stable HSV-tk expressing cell line and the corresponding parental (wild-type) cell line
-
This compound hydrochloride
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Seed both the HSV-tk expressing cells and the parental cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. b. Include wells with medium only as a background control. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: a. Prepare a stock solution of this compound and create a series of dilutions in complete culture medium. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., PBS or DMSO). c. Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent to each well.[13] b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][15] d. Incubate the plate for an additional 4 hours to overnight at 37°C to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the medium-only wells from all other values. c. Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 3: In Vivo Selective Ablation of Tumors in a Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in ablating HSV-tk expressing tumors in a subcutaneous mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HSV-tk expressing tumor cells
-
This compound for oral administration
-
Vehicle control (e.g., sterile water or PBS)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: a. Subcutaneously inject a suspension of HSV-tk expressing tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth and Group Randomization: a. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). b. Measure the tumor volume using calipers (Volume = 0.5 x length x width²). c. Randomize the mice into treatment and control groups with similar average tumor volumes.
-
This compound Administration: a. Prepare a solution of this compound for oral administration. A typical dose might range from 50-100 mg/kg/day, but this should be optimized for the specific tumor model and cell line. b. Administer this compound or the vehicle control to the respective groups daily via oral gavage for a predetermined period (e.g., 14-21 days).
-
Monitoring and Data Collection: a. Measure the tumor volume every 2-3 days. b. Monitor the body weight and overall health of the mice regularly. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: a. Plot the average tumor volume over time for each group to generate tumor growth curves. b. Perform statistical analysis to determine the significance of any differences in tumor growth between the treatment and control groups. c. If applicable, generate Kaplan-Meier survival curves.
Conclusion
The this compound/HSV-tk system provides a robust and highly selective method for the ablation of targeted cell populations. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this technology in their in vitro and in vivo studies. The improved oral bioavailability of this compound presents a significant advantage for in vivo applications, simplifying drug administration and enhancing treatment efficacy. Careful optimization of experimental parameters, such as viral transduction efficiency, drug concentration, and treatment duration, is crucial for achieving successful and reproducible results.
References
- 1. Adenoviral-delivered HE4-HSV-tk sensitizes ovarian cancer cells to ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic enhancement of herpes simplex virus thymidine kinase/ganciclovir-mediated cytoxicity by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased Cytotoxicity of Herpes Simplex Virus Thymidine Kinase Expression in Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced therapeutic effect of multiple injections of HSV-TK + GCV gene therapy in combination with ionizing radiation in a mouse mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo gene therapy of ovarian cancer by adenovirus-mediated thymidine kinase gene transduction and ganciclovir administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [In vivo HSV-TK gene transfer and the therapeutic effects of ganciclovir on bladder cancer in mice with HSV-TK gene transfer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of HSV-TK/GCV system suicide gene therapy using SHED expressing modified HSV-TK against lung cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. protocols.io [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Valganciclovir Administration in Animal Models of Cytomegalovirus (CMV) Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, the L-valyl ester prodrug of ganciclovir, is a cornerstone in the management of Cytomegalovirus (CMV) infections in clinical practice.[1] Its enhanced oral bioavailability compared to ganciclovir makes it a more convenient option for long-term therapy.[2] Preclinical evaluation of novel anti-CMV agents and the study of CMV pathogenesis often necessitate the use of animal models. These application notes provide a detailed overview of this compound administration in murine and guinea pig models of CMV infection, summarizing available data and presenting experimental protocols to guide researchers in their study design.
This compound is rapidly converted to ganciclovir by esterases in the intestine and liver.[3] Ganciclovir is then phosphorylated to its active triphosphate form, which inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for incorporation into the elongating DNA chain and by terminating DNA elongation.[4]
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Data Presentation: Efficacy of Ganciclovir in Animal Models of CMV
The following tables summarize the quantitative data on the efficacy of ganciclovir, the active metabolite of this compound, in murine and guinea pig models of CMV infection.
Table 1: Efficacy of Ganciclovir in a Murine Model of CMV-Induced Hearing Loss
| Parameter | CMV-Infected (Untreated) | CMV-Infected + Ganciclovir | P-value | Reference |
| Viral Load (Temporal Bone) | Higher | Significantly Decreased | P = 0.03 | [5] |
| Auditory Brainstem Response (ABR) Thresholds | Elevated | Lower | P < 0.0001 | [5] |
| Distortion Product Otoacoustic Emission (DPOAE) Thresholds | Elevated | Lower | P < 0.0001 | [5] |
| Outer Hair Cell (OHC) Loss | ~14% | ~7% | P < 0.05 | [5] |
Table 2: Efficacy of Ganciclovir in Combination Therapy in a Guinea Pig Model of CMV Infection
| Treatment Group | Salivary Gland Titer (log10 PFU/g) | Lung Titer (log10 PFU/g) | Spleen Titer (log10 PFU/g) | Reference |
| Infected Control | 5.5 ± 0.2 | 4.8 ± 0.3 | 4.2 ± 0.2 | [6] |
| Ganciclovir (10 mg/kg/day) | 4.2 ± 0.3 | 3.5 ± 0.2 | 3.1 ± 0.2 | [6] |
| 2'-nor-cGMP (2.5 mg/kg/day) | 4.5 ± 0.2 | 3.8 ± 0.3 | 3.4 ± 0.3 | [6] |
| Combination (2.5/10 mg/kg/day) | 3.1 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.2 | [6] |
Note: Data are presented as mean ± standard error. The combination therapy showed a significantly lower GPCMV infectivity titer compared to each drug alone.
Experimental Protocols
Murine Model of CMV-Induced Hearing Loss (Ganciclovir Administration)
This protocol is adapted from a study investigating the effects of ganciclovir on CMV-induced hearing loss in neonatal mice.[5]
1. Animal Model:
-
Species: BALB/c mice.
-
Age at Inoculation: Postnatal day 3.
2. CMV Inoculation:
-
Virus: Murine Cytomegalovirus (MCMV).
-
Route: Intracranial injection.
-
Dose: A non-lethal dose appropriate for inducing hearing loss.
3. Ganciclovir Administration:
-
Drug: Ganciclovir (GCV).
-
Dosage: 50 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.
-
Frequency: Twice a day.
-
Duration: 14 days, starting from the day of infection.
4. Outcome Measures:
-
Auditory Function: Assessed by Distortion Product Otoacoustic Emission (DPOAE) and Auditory Brainstem Response (ABR) testing at 4 weeks post-inoculation.
-
Viral Load: Determined by quantitative polymerase chain reaction (qPCR) on temporal bone tissue.
-
Histopathology: Quantification of outer hair cell (OHC) loss by scanning electron microscopy of the cochlea.
-
Toxicity Monitoring: Complete blood counts to monitor for neutropenia.
Guinea Pig Model of Acute CMV Infection (Ganciclovir Combination Therapy)
This protocol is based on a study evaluating the synergistic effects of ganciclovir and 2'-nor-cGMP against Guinea Pig Cytomegalovirus (GPCMV) infection.[6]
1. Animal Model:
-
Species: Hartley strain guinea pigs.
-
Sex: Female.
2. GPCMV Inoculation:
-
Virus: Guinea Pig Cytomegalovirus (GPCMV).
-
Route: Intraperitoneal injection.
-
Dose: 10^5 PFU/animal.
3. Drug Administration (Monotherapy and Combination):
-
Drug 1: Ganciclovir (DHPG).
-
Dosage (Monotherapy): 10 mg/kg/day.
-
Drug 2: 2'-nor-cGMP.
-
Dosage (Monotherapy): 2.5 mg/kg/day.
-
Combination Dosage: 2.5 mg/kg/day of 2'-nor-cGMP and 10 mg/kg/day of ganciclovir.
-
Route: Subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 10 days, starting 24 hours after infection.
4. Outcome Measures:
-
Viral Titer: Assessed in salivary gland, lung, and spleen by plaque assay.
-
Clinical Signs: Body weight changes.
-
Histopathology: Evaluation of viral-induced changes in the lung and spleen.
-
Toxicity Monitoring: Assessment of toxic changes in the kidney and bone marrow.
Rat Model of CMV Infection
Experimental Workflow and Signaling Pathways
General Experimental Workflow for Evaluating this compound Efficacy
Caption: General experimental workflow.
Conclusion
The administration of this compound and its active metabolite, ganciclovir, has shown efficacy in reducing viral load and mitigating CMV-associated pathology in murine and guinea pig models. The protocols and data presented in these application notes serve as a valuable resource for researchers designing preclinical studies to evaluate novel anti-CMV therapeutics and to further elucidate the pathogenesis of CMV infection. While data for the rat model remains limited, the established protocols in other rodent models provide a strong foundation for future investigations. Careful consideration of the animal model, viral strain, and endpoint analysis is crucial for obtaining robust and translatable results.
References
- 1. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. anmfonline.org [anmfonline.org]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined treatment with 2'-nor-cGMP and ganciclovir against cytomegalovirus infection in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Valganciclovir for Viral Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Valganciclovir in cell culture-based viral inhibition assays. This compound is a prodrug of Ganciclovir, a potent antiviral agent primarily used against human cytomegalovirus (HCMV) and other members of the Herpesviridae family. In cell culture applications, this compound is rapidly hydrolyzed to Ganciclovir, which then exerts its antiviral effect.
Mechanism of Action
This compound is an L-valyl ester of Ganciclovir. This esterification enhances its oral bioavailability. Once absorbed, it is rapidly converted to Ganciclovir by esterases in the intestine and liver.[1][2] The antiviral activity of Ganciclovir is dependent on its intracellular phosphorylation, a multi-step process that is initiated in virus-infected cells.
Ganciclovir is first phosphorylated to Ganciclovir monophosphate by a viral-encoded protein kinase, such as the UL97 protein kinase in HCMV-infected cells.[3] Subsequently, cellular kinases further phosphorylate Ganciclovir monophosphate to the diphosphate and then the active triphosphate form (Ganciclovir-TP).[3][4][5] Ganciclovir-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA.[3][6] Its incorporation into the growing DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[3][6]
Caption: Mechanism of this compound Action.
Quantitative Data
The following table summarizes the in vitro antiviral activity and cytotoxicity of Ganciclovir, the active metabolite of this compound, against various herpesviruses in different cell lines.
| Virus | Strain | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| HCMV | AD169 | Human Embryonic Lung | Plaque Reduction | IC50 | 0.95 | [7] |
| HCMV | Towne | Human Foreskin Fibroblast | Plaque Reduction | IC50 | 1.2 | [7] |
| HSV-1 | KOS | Human Embryonic Lung | Plaque Reduction | IC50 | 0.07 (as E-GCV) | [8] |
| HSV-2 | G | HEL | Antiviral Assay | MIC | 0.0064 | [7] |
| Uninfected Cells | - | Human Corneal Endothelial | Cell Viability Assay | CC50 | ≥ 5000 (as GCV) | [9] |
| Uninfected Cells | - | Lymphoblastoid Cells | Cytotoxicity Assay | CC50 | 3 - 374 (as GCV) | [10] |
IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; MIC: Minimum inhibitory concentration. Note that the cytotoxicity of Ganciclovir can be cell-type dependent.
Experimental Protocols
A typical workflow for evaluating the antiviral efficacy of this compound involves a plaque reduction assay to determine the inhibitory concentration and a cytotoxicity assay to assess its effect on host cell viability.
Caption: Viral Inhibition Assay Workflow.
Protocol 1: Plaque Reduction Assay (PRA) for HCMV
This protocol details the steps to determine the 50% inhibitory concentration (IC50) of this compound against HCMV.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
HCMV strain (e.g., AD169)
-
This compound hydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
24-well cell culture plates
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding:
-
One day prior to infection, seed HFF cells into 24-well plates at a density that will form a confluent monolayer on the day of infection.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM with 2% FBS to achieve the desired final concentrations for the assay.
-
-
Virus Inoculation:
-
On the day of the experiment, aspirate the growth medium from the confluent HFF monolayers.
-
Infect the cells with a dilution of HCMV calculated to produce 50-100 plaques per well.
-
Incubate at 37°C for 1-2 hours to allow for viral adsorption.
-
-
This compound Treatment:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the prepared this compound dilutions to the respective wells in triplicate. Include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Overlay and Incubation:
-
Gently add 1 mL of overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound on the host cells used in the antiviral assay.
Materials:
-
HFF cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound hydrochloride
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HFF cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in DMEM with 10% FBS.
-
Aspirate the medium from the cells and add the this compound dilutions to the wells in triplicate. Include a cell control (no drug).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the plaque reduction assay.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2] All procedures should be performed in a biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.
References
- 1. anmfonline.org [anmfonline.org]
- 2. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Valganciclovir-Resistant CMV Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (CMV) is a ubiquitous herpesvirus that can cause severe disease in immunocompromised individuals, such as organ transplant recipients and those with HIV/AIDS. Valganciclovir, a prodrug of ganciclovir, is a first-line therapy for the treatment and prevention of CMV infection.[1] However, prolonged or sub-therapeutic antiviral exposure can lead to the emergence of drug-resistant CMV strains, posing a significant clinical challenge.[2][3] The development of this compound resistance is primarily associated with mutations in two viral genes: UL97, which encodes a phosphotransferase responsible for the initial phosphorylation of ganciclovir, and UL54, which encodes the viral DNA polymerase, the ultimate target of the activated drug.[4][5][6]
The establishment of well-characterized this compound-resistant CMV cell lines in a laboratory setting is a critical tool for antiviral research. These cell lines are invaluable for:
-
Investigating the molecular mechanisms of drug resistance.
-
Screening and evaluating the efficacy of novel anti-CMV compounds against resistant strains.
-
Developing and validating new diagnostic assays for the detection of drug resistance.
These application notes provide a detailed, step-by-step protocol for the in vitro generation of a this compound-resistant CMV cell line from a susceptible parental strain. The protocol encompasses the initial selection process through serial passage in the presence of increasing concentrations of ganciclovir (the active form of this compound), followed by comprehensive characterization of the resulting resistant virus. This includes determining the 50% inhibitory concentration (IC50) and identifying the specific genetic mutations conferring resistance.
Signaling Pathway of Ganciclovir Action and Resistance
Ganciclovir, the active form of this compound, requires a series of phosphorylation steps to become an active inhibitor of CMV DNA replication. The initial and rate-limiting step is the monophosphorylation by the viral UL97 phosphotransferase.[7] Cellular kinases then convert the monophosphate to di- and tri-phosphate forms. Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase (encoded by UL54), and its incorporation into the growing viral DNA chain leads to termination of elongation.[8] Resistance primarily arises from mutations in UL97 that reduce the efficiency of ganciclovir phosphorylation or from mutations in UL54 that decrease the binding of ganciclovir triphosphate to the DNA polymerase.[9]
Figure 1: Mechanism of action of this compound/ganciclovir and pathways of resistance.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human foreskin fibroblasts (HFFs) or MRC-5 cells
-
Virus: Wild-type, drug-sensitive CMV strain (e.g., AD169 or Towne)
-
Antiviral Agent: Ganciclovir (for in vitro selection) and this compound (for IC50 determination, optional)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plaque Assay Overlay: 0.5% to 1.2% methylcellulose or agarose in 2x DMEM
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol
-
DNA Extraction Kit: Commercially available viral DNA extraction kit
-
PCR Reagents: DNA polymerase, dNTPs, and primers for UL97 and UL54 gene amplification
-
Other Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO)
Protocol 1: In Vitro Generation of this compound-Resistant CMV
This protocol describes the selection of a ganciclovir-resistant CMV strain by serial passage of a wild-type virus in the presence of gradually increasing concentrations of the drug.[10]
References
- 1. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganciclovir resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Valganciclovir Efficacy using Bioluminescent Reporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valganciclovir is a prodrug of Ganciclovir, an antiviral medication effective against cytomegalovirus (CMV) infections.[1][2][3] In the context of cancer gene therapy, the Herpes Simplex Virus thymidine kinase (HSV-TK) gene is utilized as a "suicide gene".[4][5] Tumor cells engineered to express HSV-TK can metabolize the non-toxic prodrug Ganciclovir (or this compound, which is converted to Ganciclovir in vivo) into a cytotoxic compound, leading to apoptosis.[4][5][6] This targeted approach allows for the selective killing of cancer cells.[7]
Bioluminescence imaging (BLI) is a powerful and non-invasive technique for monitoring therapeutic efficacy in real-time within a living organism.[8][9][10][11] By co-expressing a bioluminescent reporter gene, such as firefly luciferase (fLuc), with the HSV-TK gene in tumor cells, the viability of these cells can be quantitatively assessed by measuring the light emitted after the administration of a substrate, D-luciferin.[8][12] A decrease in the bioluminescent signal over time following this compound treatment indicates a reduction in viable tumor cells, providing a quantitative measure of the drug's efficacy.[12][13]
These application notes provide detailed protocols for utilizing BLI to evaluate the in vivo efficacy of this compound in preclinical tumor models expressing the HSV-TK suicide gene and a luciferase reporter.
Mechanism of Action and Reporter System
The therapeutic strategy is based on the enzymatic activity of HSV-TK. This compound is orally administered and rapidly converted to Ganciclovir in the body.[1] In cells expressing HSV-TK, Ganciclovir is phosphorylated to Ganciclovir monophosphate.[6][14] Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate.[6][14] This triphosphate form is incorporated into the DNA of replicating cells, leading to chain termination and ultimately cell death.[1][4][6] The co-expressed luciferase enzyme continuously produces light in the presence of its substrate, and the intensity of this light is proportional to the number of viable cells.
Mechanism of this compound activation and bioluminescent reporting.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the efficacy of Ganciclovir/Valganciclovir using bioluminescent reporters.
Table 1: In Vitro Cell Viability Assay
| Cell Line | Ganciclovir Concentration (µg/mL) | Cell Survival Rate (%) | Correlation with fLuc Activity | Reference |
| C6-TL (expressing HSV1-tk and fLuc) | 0 | 100 | Yes | [12] |
| 0.1 | 80 | Yes | [12] | |
| 1 | 40 | Yes | [12] | |
| 10 | 20 | Yes | [12] | |
| C6 (Control) | 10 | 100 | N/A | [12] |
Table 2: In Vivo Tumor Growth Inhibition in a Glioma Mouse Model
| Treatment Group | Day of Measurement | Mean Tumor Bioluminescence (photons/s) | Tumor Volume (mm³) | Reference |
| C6-TL + GCV | Day 7 | 1.5 x 10⁶ | ~100 | [12] |
| Day 14 | 0.5 x 10⁶ | ~50 | [12] | |
| Day 21 | 0.2 x 10⁶ | ~20 | [12] | |
| C6-TL (Control) | Day 7 | 2.0 x 10⁶ | ~150 | [12] |
| Day 14 | 8.0 x 10⁶ | ~500 | [12] | |
| Day 21 | 2.0 x 10⁷ | ~1200 | [12] |
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines Co-expressing HSV-TK and Luciferase
-
Vector Construction: Clone the Herpes Simplex Virus thymidine kinase (HSV-TK) gene and a firefly luciferase (fLuc) gene into a suitable expression vector (e.g., a lentiviral vector). A constitutive promoter (e.g., CMV or EF1α) should drive the expression of both genes. A fusion protein or an internal ribosome entry site (IRES) can be used to ensure co-expression.
-
Cell Transduction/Transfection: Transduce or transfect the target tumor cell line with the expression vector.
-
Selection of Stable Clones: Select for stably transduced/transfected cells using an appropriate selection marker (e.g., puromycin or G418).
-
Functional Validation:
-
Luciferase Activity: Confirm luciferase expression and activity by adding D-luciferin to the cell culture and measuring bioluminescence using a luminometer or an imaging system.
-
Ganciclovir Sensitivity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm that the engineered cells are sensitive to Ganciclovir, while the parental cells are not.
-
Protocol 2: In Vivo Tumor Model and this compound Treatment
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice) to prevent rejection of human tumor cells. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest the engineered tumor cells expressing HSV-TK and luciferase.
-
Resuspend the cells in a sterile, serum-free medium or PBS.
-
Implant the cells into the desired location in the mice (e.g., subcutaneously, orthotopically, or intravenously for a metastatic model). The number of cells will depend on the cell line and tumor model.
-
-
Tumor Growth Monitoring:
-
Monitor tumor establishment and growth by performing regular bioluminescence imaging (see Protocol 3).
-
Once tumors reach a predetermined size or bioluminescent signal intensity, randomize the animals into treatment and control groups.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., water or saline).
-
Administer this compound to the treatment group via oral gavage. The dosage and frequency will depend on the specific study design but can range from 50 to 100 mg/kg/day.[15]
-
Administer the vehicle alone to the control group.
-
-
Efficacy Monitoring: Continue to monitor tumor burden using bioluminescence imaging throughout the treatment period. Tumor volume can also be measured for subcutaneous models using calipers.
Protocol 3: In Vivo Bioluminescence Imaging (BLI)
-
Preparation of D-luciferin:
-
Animal Preparation:
-
D-luciferin Administration:
-
Administer the D-luciferin solution via intraperitoneal (IP) injection at a dose of 150 mg/kg.[16]
-
-
Image Acquisition:
-
Place the anesthetized mouse inside the imaging chamber of the BLI system (e.g., IVIS). The stage should be heated to 37°C.[18]
-
Acquire images at a consistent time point after luciferin injection, typically between 10-20 minutes, to capture peak light emission.[17][19]
-
The exposure time will vary depending on the signal intensity but should be optimized to avoid saturation.
-
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).
-
Compare the signal intensity between the treatment and control groups over time to assess the efficacy of this compound.
-
Workflow for in vivo imaging of this compound efficacy.
Conclusion
The combination of the HSV-TK/Valganciclovir suicide gene therapy system with bioluminescence imaging provides a robust and quantitative method for evaluating the in vivo efficacy of this therapeutic approach. The non-invasive nature of BLI allows for longitudinal studies in the same cohort of animals, reducing variability and the number of animals required.[10] These protocols provide a framework for researchers to implement this powerful imaging modality in their preclinical drug development pipelines.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Efficacy of this compound and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSV-TK/GCV Cancer Suicide Gene Therapy by a Designed Recombinant Multifunctional Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Thymidine kinase from herpesvirus - Wikipedia [en.wikipedia.org]
- 8. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPG [opg.optica.org]
- 10. Noninvasive Bioluminescence Imaging of Herpes Simplex Virus Type 1 Infection and Therapy in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of bioluminescence imaging to therapeutic intervention of herpes simplex virus type I - Thymidine kinase/ganciclovir in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. protocols.io [protocols.io]
- 17. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols for Utilizing Valganciclovir in the In Vitro Study of Viral Latency and Reactivation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of valganciclovir, a prodrug of ganciclovir, in in vitro models to study the mechanisms of viral latency and reactivation, with a primary focus on Human Cytomegalovirus (HCMV). The protocols outlined below are designed to facilitate research into the efficacy of antiviral compounds in targeting latent viral reservoirs.
Introduction to this compound and Viral Latency
This compound is an orally bioavailable prodrug of ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine.[1][2] Upon administration, this compound is rapidly converted to ganciclovir by intestinal and hepatic esterases.[2] Ganciclovir's antiviral activity is dependent on its phosphorylation to ganciclovir triphosphate, a process initiated by the viral protein kinase UL97 in HCMV-infected cells, and subsequently completed by cellular kinases.[3][4][5] Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to the termination of DNA elongation, thus inhibiting viral replication.[1][6][7]
Viral latency is a phase of the viral life cycle where the virus persists in a dormant state within the host cell, with restricted gene expression and no production of infectious virions.[8] For herpesviruses like HCMV, latency is a key survival strategy, allowing the virus to evade the host immune system. Reactivation from latency can lead to recurrent disease, particularly in immunocompromised individuals.[9] Understanding the molecular switches that control latency and reactivation is crucial for developing effective antiviral therapies that can target and eliminate the latent viral reservoir.
In Vitro Models of HCMV Latency and Reactivation
Several in vitro models have been developed to study HCMV latency and reactivation. These models typically utilize hematopoietic progenitor cells, monocytes, or specific cell lines that can support a latent-like state of infection.[6][10]
Commonly Used Cell Lines:
-
THP-1 cells: A human monocytic leukemia cell line that can be differentiated into macrophage-like cells, a natural site of HCMV latency and reactivation.[5]
-
Kasumi-3 cells: A human myeloblastic cell line derived from a patient with acute myeloid leukemia, which can also model HCMV latency in myeloid progenitor cells.[11][12][13]
Data Presentation: Efficacy of Ganciclovir (Active form of this compound)
The following tables summarize key quantitative data for ganciclovir. Note that specific in vitro data for this compound in latency models is limited; therefore, data for its active form, ganciclovir, are presented.
| Table 1: In Vitro Efficacy of Ganciclovir against HCMV | |
| Parameter | Value |
| Mean IC50 (Plaque Reduction Assay) | 2.80 µM (±1.46) |
| Mean IC50 (Flow Cytometry Assay) | 3.79 µM (±2.60) |
| IC50 for Ganciclovir-Sensitive AD169 Strain | 1.7 µM |
| IC90 for Ganciclovir-Sensitive AD169 Strain | 9.2 µM |
Data compiled from various studies on HCMV clinical isolates and laboratory strains.
| Table 2: Clinical Pharmacokinetic Parameters of this compound and Ganciclovir | |
| Parameter | Value |
| Oral Bioavailability of this compound | Approximately 60% |
| Conversion of this compound to Ganciclovir | Rapid and extensive |
| Half-life of Ganciclovir (Normal Renal Function) | ~4 hours |
| Primary Route of Elimination | Renal |
These parameters are important for considering dose conversions and treatment durations in clinical settings and provide context for in vitro study design.
Experimental Protocols
Protocol 1: Establishment of HCMV Latency in THP-1 or Kasumi-3 Cells
This protocol describes the steps to establish a latent HCMV infection in either THP-1 or Kasumi-3 cells.
Materials:
-
THP-1 or Kasumi-3 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, and antibiotics)
-
HCMV strain (e.g., TB40/E-GFP)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Flow cytometer (optional, for sorting infected cells)
Procedure:
-
Cell Culture: Culture THP-1 or Kasumi-3 cells in complete RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Infection: Infect the cells with HCMV at a multiplicity of infection (MOI) of 1-2.
-
Incubation: Incubate the infected cells for 4-6 hours at 37°C with gentle agitation every hour to facilitate virus adsorption.
-
Washing: After incubation, wash the cells three times with sterile PBS to remove the viral inoculum.
-
Establishment of Latency: Resuspend the cells in fresh complete RPMI-1640 medium and culture for 7-14 days. During this period, the virus will establish a latent-like state, characterized by the silencing of lytic gene expression.
-
(Optional) Sorting of Infected Cells: If using a fluorescently tagged virus (e.g., GFP-expressing), sort the GFP-positive cells by flow cytometry 24-48 hours post-infection to enrich the population of infected cells.
-
Confirmation of Latency: Confirm the establishment of latency by quantifying viral DNA and the absence or significant reduction of lytic transcripts (e.g., IE1/IE2) using quantitative PCR (qPCR) and reverse transcription-qPCR (RT-qPCR), respectively.
Protocol 2: Induction of Viral Reactivation and Treatment with this compound
This protocol details the induction of HCMV reactivation from latently infected cells and the subsequent treatment with this compound to assess its inhibitory effect.
Materials:
-
Latently infected THP-1 or Kasumi-3 cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
Reactivation agent:
-
Phorbol 12-myristate 13-acetate (PMA or TPA) at a final concentration of 50 ng/mL.
-
Tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
-
This compound hydrochloride (reconstituted in sterile water or appropriate solvent)
-
Permissive cells for viral titration (e.g., human foreskin fibroblasts - HFFs)
-
Materials for qPCR, RT-qPCR, and viral titration assays (e.g., plaque assay).
Procedure:
-
Cell Plating: Plate the latently infected cells at a density of 5 x 10^5 cells/mL in a multi-well plate.
-
This compound Treatment:
-
Pre-treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the cell cultures 24 hours before adding the reactivation stimulus.
-
Co-treatment: Add this compound simultaneously with the reactivation stimulus.
-
Post-treatment: Add this compound 24 hours after the addition of the reactivation stimulus.
-
-
Induction of Reactivation: Add the chosen reactivation agent (PMA or TNF-α) to the cell cultures. Include a control group with no this compound treatment.
-
Incubation: Incubate the cells for 3-7 days at 37°C.
-
Sample Collection: At various time points post-induction (e.g., 24, 48, 72, 96 hours), collect both the cell pellets and the culture supernatants.
-
Analysis of Viral Reactivation:
-
Viral DNA and RNA Quantification: From the cell pellets, extract DNA and RNA to quantify viral genome copies and lytic gene transcripts (e.g., IE1, UL44, UL99) by qPCR and RT-qPCR, respectively. Compare the levels in treated versus untreated cells.
-
Infectious Virus Titer: Use the collected supernatants to determine the titer of infectious virus produced using a plaque assay on a monolayer of permissive HFF cells.
-
Protocol 3: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound on the host cells to ensure that the observed reduction in viral replication is not due to drug-induced cell death.
Materials:
-
Latently infected THP-1 or Kasumi-3 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the latently infected cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Add serial dilutions of this compound to the wells, including a vehicle control.
-
Incubation: Incubate the plate for the same duration as the reactivation experiment (e.g., 72-96 hours).
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound and its conversion to the active form, ganciclovir triphosphate.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: Experimental workflow for assessing the efficacy of this compound against HCMV reactivation in vitro.
Signaling Pathway of HCMV Latency and Reactivation
Caption: Simplified signaling pathway illustrating the regulation of HCMV latency and reactivation via the MIEP.
References
- 1. Mechanism of ganciclovir-induced chain termination revealed by resistant viral polymerase mutants with reduced exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anmfonline.org [anmfonline.org]
- 3. nbinno.com [nbinno.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 8. Efficacy of this compound and ganciclovir for cytomegalovirus disease in solid organ transplants: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Combination of Anti-Cytomegalovirus Compounds Acting through Different Targets: Role of the Slope Parameter and Insights into Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. The Activator Protein 1 Binding Motifs within the Human Cytomegalovirus Major Immediate-Early Enhancer Are Functionally Redundant and Act in a Cooperative Manner with the NF-κB Sites during Acute Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Valganciclovir-Induced Apoptosis in Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, a prodrug of ganciclovir, is a potent antiviral agent primarily used for the treatment and prevention of cytomegalomegalovirus (CMV) infections, particularly in immunocompromised individuals such as organ transplant recipients. Its mechanism of action relies on the selective phosphorylation by a viral-encoded thymidine kinase, leading to the inhibition of viral DNA synthesis and subsequent induction of apoptosis in infected cells. The ability to accurately quantify this apoptotic effect is crucial for evaluating the efficacy of this compound and for the development of novel antiviral therapies.
These application notes provide detailed protocols for quantifying this compound-induced apoptosis in infected cells using established laboratory techniques. The included data and methodologies will guide researchers in designing and executing experiments to assess the cytotoxic potential of this compound and other antiviral compounds.
Mechanism of Action
This compound is an L-valyl ester of ganciclovir, a modification that enhances its oral bioavailability. Following oral administration, this compound is rapidly converted to ganciclovir by esterases in the intestine and liver. In cells infected with herpesviruses, such as CMV, the viral thymidine kinase (TK) efficiently phosphorylates ganciclovir to ganciclovir monophosphate. Host cell kinases then further phosphorylate it to the active triphosphate form. Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into the growing viral DNA chain by viral DNA polymerase. Its incorporation leads to chain termination, halting viral replication. The resulting DNA damage triggers cellular stress responses, ultimately leading to the activation of apoptotic pathways and programmed cell death.
Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process involving multiple signaling cascades. The primary trigger is the DNA damage caused by the incorporation of ganciclovir triphosphate into viral DNA. This damage can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The intrinsic pathway is initiated by intracellular stress, leading to a decrease in the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.
The extrinsic pathway is triggered by the activation of death receptors on the cell surface, such as Fas. This leads to the recruitment of FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the DEATH-Inducing Signaling Complex (DISC), which activates caspase-8.
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data on the apoptotic effects of ganciclovir (the active form of this compound) in different cell lines.
| Cell Line | Treatment | Time (hours) | Apoptotic Cells (%) | Assay Method |
| MDA-MB-231 (HSV-tk+) | Ganciclovir | 24 | 26 ± 12 | Annexin V/PI |
| MDA-MB-231 (Control) | Vehicle | 24 | 5 ± 1 | Annexin V/PI |
| U251 (pGFAP-HSVtk) | Ganciclovir (5 µg/ml) | 72 | ~77 (viability loss) | MTT Assay |
Note: Data is compiled from various research articles and should be used for comparative purposes. Experimental conditions may vary between studies.
Experimental Workflow for Quantifying Apoptosis
A general workflow for quantifying this compound-induced apoptosis in infected cells is outlined below.
Caption: General experimental workflow for apoptosis quantification.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Seed infected cells in a 6-well plate and treat with various concentrations of this compound for the desired time points. Include untreated infected cells as a negative control.
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping. Collect cells from the supernatant as well, as apoptotic cells may detach.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Plating and Treatment:
-
Seed infected cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Treat cells with various concentrations of this compound. Include appropriate controls.
-
Incubate for the desired time points.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (e.g., containing TdT enzyme and BrdUTP/FITC-dUTP)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Grow and treat infected cells on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells in permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme with the labeled nucleotide solution).
-
Add 50 µL of the TUNEL reaction mixture to each sample.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Detection and Analysis:
-
For microscopy: Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.
-
For flow cytometry: Resuspend the cells in PBS and analyze on a flow cytometer. The fluorescence intensity of the labeled nucleotide will indicate the degree of DNA fragmentation.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating this compound-induced apoptosis in infected cells. By employing these standardized methods, scientists can obtain reliable and reproducible quantitative data to better understand the antiviral mechanisms of this compound and to facilitate the development of new therapeutic strategies against viral infections. Careful experimental design, including appropriate controls and optimization of assay conditions for specific cell types, is essential for generating high-quality data.
Protocol for preparing Valganciclovir stock solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valganciclovir, a prodrug of Ganciclovir, is a potent antiviral agent primarily used against cytomegalovirus (CMV) and other members of the Herpesviridae family. Its mechanism of action involves the inhibition of viral DNA synthesis. In cell culture applications, this compound is a critical tool for studying viral replication, screening antiviral compounds, and in suicide gene therapy systems. Accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in a research setting.
Mechanism of Action
This compound is the L-valyl ester of Ganciclovir. This esterification enhances its oral bioavailability.[1][2] In the body, and similarly in cell culture environments with appropriate esterase activity, this compound is rapidly converted to Ganciclovir.[2][3] Ganciclovir is then phosphorylated to Ganciclovir monophosphate by a viral-encoded protein kinase (e.g., UL97 in CMV-infected cells).[1][4] Subsequently, cellular kinases further phosphorylate it to the active Ganciclovir triphosphate.[1][4] Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into viral DNA, leading to the termination of viral DNA elongation and inhibition of replication.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its common solvent, DMSO.
Table 1: this compound Hydrochloride Properties and Storage
| Parameter | Value | Reference |
| Molecular Weight | 390.82 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6][7] |
| Solubility | ||
| DMSO | ~20 - 78 mg/mL | [6][8] |
| Water | ≥ 50 mg/mL | [9] |
| PBS (pH 7.2) | ~10 mg/mL | [6] |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [6] |
| Storage (Stock in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [8] |
| Storage (Aqueous Solution) | Not recommended for more than one day | [6] |
Table 2: Recommended Working Concentrations
| Application | Cell Line | Concentration | Reference |
| Inhibition of human adenoviruses | A549 | 500 µM | [9] |
| EC₅₀ for adenovirus serotypes | - | 120.5 µM - 244.4 µM | [9] |
| Inhibition of glycylsarcosine transport | Caco-2 (PEPT1) | Kᵢ = 1.68 mM | [10] |
| Inhibition of glycylsarcosine transport | SKPT (PEPT2) | Kᵢ = 0.043 mM | [10] |
Table 3: DMSO Cytotoxicity in Cell Culture
| Final DMSO Concentration | General Recommendation | Reference |
| < 0.1% | Generally considered safe for most cell lines. | [11] |
| 0.1% - 0.5% | Widely used, tolerated by many robust cell lines. | [12] |
| > 0.5% - 1.0% | May cause cytotoxicity in sensitive or primary cells. | [12][13] |
| > 1.0% | Increased risk of cytotoxicity; should be avoided if possible. | [13] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible material)
-
Sterile syringes
-
Biosafety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow Diagram:
Procedure:
-
Safety Precautions: Perform all steps in a biosafety cabinet using aseptic techniques. Wear appropriate PPE. This compound is a hazardous compound and should be handled with care.[6]
-
Calculation:
-
Determine the desired volume and concentration of the stock solution. For a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * Volume (L) * 390.82 g/mol
-
Example for 1 mL of 10 mM stock: Mass = 0.01 mol/L * 0.001 L * 390820 mg/mol = 3.91 mg
-
-
Weighing:
-
Tare a sterile 1.5 mL or larger polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound hydrochloride powder directly into the tube.
-
-
Dissolution:
-
Using a sterile pipette, add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed water can reduce solubility.[8][9]
-
Close the tube tightly and vortex until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[9]
-
Visually inspect the solution to ensure there are no particulates.
-
-
Sterilization:
-
Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.
-
Draw the this compound/DMSO solution into the syringe.
-
Dispense the solution through the filter into a sterile polypropylene tube. This step is critical for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[9]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[8]
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before use.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line. The final DMSO concentration should ideally be below 0.5%.[12]
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (10 mL) => V1 = 10 µL of the stock solution.
-
Add 10 µL of the 10 mM stock to 9.99 mL of cell culture medium.
-
Final DMSO concentration = (10 µL) / (10,000 µL) = 0.1%.
-
-
Conclusion
This protocol provides a comprehensive guide for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines for preparation, storage, and dilution will help ensure the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always consult the specific product datasheet for their source of this compound and perform pilot experiments to determine the optimal working concentration and solvent tolerance for their particular cell model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Articles [globalrx.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tga.gov.au [tga.gov.au]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Valganciclovir dosage for minimal cytotoxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Valganciclovir dosage in cell culture experiments, with a primary focus on minimizing cytotoxicity to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a research context? A1: this compound is an antiviral medication and a prodrug of Ganciclovir.[1][2] In the body, or in cell culture, it is rapidly converted by intestinal and hepatic esterases into its active form, Ganciclovir.[3][4][5] Ganciclovir is a synthetic analog of 2'-deoxyguanosine.[6][7] Its primary mechanism involves the inhibition of viral DNA synthesis.[8][9] In cells infected with viruses like cytomegalovirus (CMV), a viral kinase (e.g., pUL97) phosphorylates Ganciclovir into Ganciclovir monophosphate.[2][8] Cellular kinases then further phosphorylate it to the active Ganciclovir triphosphate form.[1][2] This active triphosphate competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to chain termination and halting viral replication.[1][8]
Q2: Why does this compound exhibit cytotoxicity in uninfected cells? A2: Although the initial phosphorylation of Ganciclovir is more efficient in virus-infected cells, cellular kinases in uninfected cells can also convert it to its active triphosphate form.[1] This active form can inhibit the host cell's own DNA polymerase, interfering with DNA replication and cell division.[10] This is particularly pronounced in rapidly proliferating cells, leading to dose-dependent cytotoxic effects such as reduced cell viability, cell cycle delay, and apoptosis.[10][11]
Q3: Should I use this compound or Ganciclovir for my in vitro experiments? A3: this compound is a prodrug designed to enhance the oral bioavailability of Ganciclovir in vivo.[4][7] In a cell culture environment, esterases present in serum-containing media or secreted by cells will convert this compound to Ganciclovir.[2] However, for precise control over the concentration of the active compound from the start of the experiment, it is often preferable to use Ganciclovir directly. If the experimental design requires modeling the in vivo conversion process, this compound may be used.
Q4: How should I prepare and store this compound for cell culture experiments? A4: this compound hydrochloride is soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[12] It is recommended to prepare fresh aqueous solutions for each experiment, as this compound has a half-life of about 11 hours at 37°C and neutral pH.[13][14] Alternatively, a high-concentration stock solution can be prepared in DMSO and stored at -20°C.[6][12] When diluting a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[15]
Troubleshooting Guide
Q5: I am observing high levels of cell death even at what I believe are low concentrations of this compound. What could be the cause? A5: Several factors could be contributing to unexpected cytotoxicity:
-
Extended Exposure Duration: The cytotoxic effects of Ganciclovir are highly dependent on the duration of exposure. Toxicity increases significantly with longer incubation times, even at lower concentrations.[11][16][17]
-
High Cell Proliferation Rate: Your cell line may be highly proliferative, making it more susceptible to DNA synthesis inhibitors.
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration in your wells is non-toxic (e.g., <0.5%). Run a vehicle-only control (cells + medium + highest volume of solvent) to test this.[15]
-
Incorrect Dosing Calculation: Double-check all calculations for stock solution preparation and serial dilutions.
Q6: My cytotoxicity assay results are inconsistent between experiments. How can I improve reproducibility? A6: Inconsistent results often stem from minor variations in experimental procedure. To improve reproducibility:
-
Consistent Cell Seeding: Ensure a uniform number of viable cells is seeded in each well. Inaccurate cell counting can lead to significant variability.
-
Minimize Edge Effects: Evaporation from wells on the perimeter of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.[15]
-
Reagent and Assay Plate Quality: Use high-quality reagents and tissue culture plates. Ensure complete solubilization of the formazan crystals in MTT assays, as incomplete dissolution is a common source of error.
-
Standardize Incubation Times: Adhere strictly to the same drug exposure and assay incubation times for all experiments.
Q7: How do I determine the optimal, non-cytotoxic dose of this compound for my specific cell line? A7: The ideal dose must be determined empirically for each cell line and experimental goal. The process involves a dose-response experiment:
-
Select a Broad Concentration Range: Start with a wide range of this compound concentrations, typically using logarithmic or semi-log dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Perform a Cytotoxicity Assay: Treat your cells with the selected concentrations for a defined period (e.g., 48 or 72 hours) and assess cell viability using a standard method like an MTT or LDH assay.
-
Calculate IC50: Analyze the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[18]
-
Select Working Concentration: For experiments where minimal cytotoxicity is desired, choose a concentration well below the calculated IC50 value that still achieves the desired experimental effect (e.g., viral inhibition).
Q8: My negative control wells (untreated cells) show low viability. What should I do? A8: Low viability in negative controls points to a general cell culture health issue, not drug-induced toxicity.[19] Systematically check the following:
-
Contamination: Test your cell culture for mycoplasma or other microbial contamination.
-
Culture Conditions: Verify incubator settings (temperature, CO2, humidity) are correct for your cell line.
-
Media and Reagents: Ensure your cell culture medium, serum, and supplements have not expired and are of high quality.
-
Cell Handling: Avoid over-confluency, excessive passaging, or harsh handling during routine cell culture maintenance.[20]
Data Presentation
Table 1: Cytotoxicity of Ganciclovir in Various Cell Lines
| Cell Line / System | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Corneal Endothelial Cells (HCECs) | Cell Viability | Significant Reduction | ≥5 mg/mL | [10] |
| Human Corneal Endothelial Cells (HCECs) | Cell Viability | No Significant Reduction | ≤0.5 mg/mL | [10] |
| B Lymphoblastoid Cells | Cytotoxicity (14-day exposure) | CC50 | 3 mg/L | [11][16] |
| Human OST TK- cells (expressing HSV1 TK) | Cytotoxicity | IC50 | 0.0019 µM | [6] |
| LM cells (parental, murine fibroblast) | Growth Inhibition | IC50 | 180 µM | [6] |
| LMTK- cells (TK deficient) | Growth Inhibition | IC50 | 120 µM |[6] |
Note: this compound is rapidly converted to Ganciclovir. The data above pertains to the active drug, Ganciclovir.
Table 2: Key Factors Influencing Ganciclovir Cytotoxicity in Cell Culture
| Factor | Observation | Implication for Experiments | Reference |
|---|---|---|---|
| Duration of Exposure | Cytotoxicity is duration-dependent. A marked decrease in the 50% cytotoxic concentration (CC50) is observed as exposure time increases from 1 to 14 days. | Short-term experiments may tolerate higher concentrations. For long-term studies, the dose must be significantly lowered to maintain cell viability. | [11][16] |
| Concentration | Cytotoxicity is dose-dependent. Higher concentrations lead to reduced cell viability, cell cycle delay, and increased apoptosis. | A careful dose-response curve is essential to identify a suitable working concentration for each specific cell line and experimental endpoint. | [10] |
| Cell Type & Proliferation Rate | Rapidly dividing cells, such as hematopoietic-derived cells, are particularly sensitive to Ganciclovir's effects on DNA synthesis. | The optimal dose will vary significantly between different cell lines. Non-proliferating or slowly dividing cells may exhibit higher tolerance. |[11][16] |
Experimental Protocols
Protocol 1: Determining IC50 with an MTT Cytotoxicity Assay
This protocol measures cell metabolic activity as an indicator of viability.[21][22] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[23]
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include "vehicle control" wells (medium with the highest concentration of solvent, e.g., DMSO) and "no-cell" control wells (medium only, for background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][24]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple crystals. Mix thoroughly by gentle shaking or pipetting.[24]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[21]
-
Data Analysis: Subtract the average absorbance of the "no-cell" control from all other values. Calculate cell viability as a percentage relative to the vehicle control wells: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100. Plot the % Viability against the drug concentration (on a log scale) to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity with an LDH Release Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[25][26]
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol (100 µL/well).
-
Controls Setup: Prepare triplicate wells for each control:
-
Spontaneous LDH Release: Untreated cells (add 10 µL of culture medium or vehicle).
-
Maximum LDH Release: Cells to be completely lysed (add 10 µL of lysis buffer, often provided in kits, 45-60 minutes before the assay endpoint).[26]
-
Background Control: Medium without cells.
-
-
Drug Treatment: Add 10 µL of your test compound dilutions to the experimental wells.
-
Incubation: Incubate the plate for the desired exposure period at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at ~600 x g for 10 minutes to pellet the cells.[26] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and an assay buffer). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[27]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[28]
-
Absorbance Reading: Add 50 µL of stop solution if required by the kit. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100.
Mandatory Visualizations
Caption: Activation pathway of this compound to its active triphosphate form.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics of Oral this compound and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound (Valcyte): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of duration and intensity of ganciclovir exposure on lymphoblastoid cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. benchchem.com [benchchem.com]
- 16. Effect of Duration and Intensity of Ganciclovir Exposure on Lymphoblastoid Cell Toxicity | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. tiarisbiosciences.com [tiarisbiosciences.com]
- 27. LDH cytotoxicity assay [protocols.io]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Valganciclovir instability in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of valganciclovir in aqueous solutions. This compound, a prodrug of ganciclovir, is susceptible to chemical degradation, which can impact experimental accuracy and outcomes.[1][2] Understanding the factors that influence its stability is crucial for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing potency so quickly?
The primary reason for potency loss is the chemical instability of this compound in aqueous solutions, especially at neutral or alkaline pH.[3] The molecule undergoes hydrolysis, where the L-valyl ester bond is cleaved, converting the prodrug this compound into its active form, ganciclovir, and the amino acid L-valine.[4][5] This conversion is desirable in vivo but problematic for in vitro experiments where a stable concentration of the parent drug is required.
The rate of this hydrolysis is highly dependent on the pH of the solution.[4] At a neutral pH of 7.08 and 37°C, the half-life of this compound is only 11 hours.[4][6][7] In contrast, under acidic conditions (pH 3.81), the half-life extends to 220 days at the same temperature.[4][6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Overcoming Low Valganciclovir Efficacy in Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with Valganciclovir efficacy in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of Ganciclovir.[1][2] After oral administration, it is rapidly converted to Ganciclovir by esterases in the intestine and liver.[1][2] Ganciclovir, a synthetic analog of 2'-deoxyguanosine, requires a three-step phosphorylation to become active Ganciclovir triphosphate.[3][4][5]
-
Monophosphorylation: In Cytomegalovirus (CMV)-infected cells, the viral kinase pUL97 preferentially phosphorylates Ganciclovir to Ganciclovir monophosphate.[3][4][5] This is the rate-limiting step and a key determinant of selectivity for infected cells.[3][4]
-
Diphosphorylation: Cellular guanylate kinase then converts the monophosphate to Ganciclovir diphosphate.[3]
-
Triphosphorylation: Finally, other cellular kinases form the active Ganciclovir triphosphate.[3][4]
Ganciclovir triphosphate inhibits viral DNA synthesis by competing with the natural nucleotide deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase (pUL54).[3][4] Its incorporation leads to chain termination, thus halting viral replication.[3][4]
Q2: What are the primary reasons for low this compound efficacy in cell culture experiments?
A2: Low efficacy can generally be attributed to two main categories of factors:
-
Viral Resistance: This is the most common cause in clinical settings and can also arise in vitro with prolonged drug exposure. Resistance is primarily due to mutations in the viral genes that encode for the activating enzyme and the drug target:
-
UL97 Gene Mutations: Mutations in the UL97 gene can reduce the efficiency of the initial and rate-limiting phosphorylation of Ganciclovir, leading to decreased levels of the active triphosphate form.[4]
-
UL54 Gene Mutations: Mutations in the UL54 gene, which encodes the viral DNA polymerase, can reduce the ability of Ganciclovir triphosphate to inhibit the polymerase.[4]
-
-
Cellular Factors: The specific cell type used in an experiment can significantly impact Ganciclovir's efficacy, even in the absence of viral resistance. These factors include:
-
Drug Transport: The efficiency of Ganciclovir uptake into the cell and its retention can vary. This may be influenced by the expression levels of cellular nucleoside transporters and efflux pumps.
-
Cellular Kinase Activity: The activity of cellular kinases responsible for the second and third phosphorylation steps can differ between cell types, affecting the overall production of the active Ganciclovir triphosphate.
-
Cellular Metabolism: The overall metabolic state of the cell can influence the availability of nucleotides and other factors required for both viral replication and drug activation.
-
Q3: How can I determine if low efficacy is due to viral resistance or cellular factors?
A3: To distinguish between these possibilities, a systematic approach is necessary:
-
Sequence the Viral Genes: The most direct way to identify viral resistance is to sequence the UL97 and UL54 genes of the virus used in your experiments. The presence of known resistance-conferring mutations is a strong indicator of viral resistance.
-
Test a Known Susceptible Strain: As a control, infect the same cell type with a well-characterized, drug-susceptible strain of CMV (e.g., AD169) and perform a susceptibility assay in parallel. If this compound is effective against the susceptible strain but not your experimental strain, viral resistance is the likely cause.
-
Use a Different Cell Line: Test the efficacy of this compound against your viral strain in a different cell line known to be permissive to CMV infection and in which Ganciclovir is known to be effective (e.g., human foreskin fibroblasts). If the drug is effective in the alternative cell line, it suggests that cellular factors in your original cell type are contributing to the low efficacy.
Troubleshooting Guide for Low this compound Efficacy
This guide provides a structured approach to identifying and resolving common issues leading to unexpectedly low this compound efficacy in vitro.
Problem: Higher than expected IC50 value or poor inhibition of viral replication.
Below is a troubleshooting workflow to diagnose the potential cause of low this compound efficacy.
Caption: A logical workflow for troubleshooting low this compound efficacy.
Data Presentation
Table 1: Factors Potentially Influencing this compound (Ganciclovir) Efficacy in Different Cell Types
| Factor | Description | Potential Impact on Efficacy | Troubleshooting/Consideration |
| Cellular Kinases | Enzymes like guanylate kinase are crucial for converting Ganciclovir monophosphate to its active triphosphate form.[3] | Lower expression or activity of these kinases can lead to reduced formation of active Ganciclovir triphosphate, thus decreasing efficacy. | Compare kinase expression levels between cell types if possible. Consider using a cell line with known high kinase activity as a positive control. |
| Nucleoside Transporters | Proteins like equilibrative nucleobase transporter 1 (ENBT1) can facilitate the uptake of Ganciclovir into the cell. | Reduced expression or function of these transporters can limit the intracellular concentration of Ganciclovir, leading to lower efficacy. | Measure the expression of known nucleoside transporters in your cell line. If low, consider genetic modification to overexpress the transporter as an experimental control. |
| Efflux Pumps | Proteins such as Breast Cancer Resistance Protein (BCRP) can actively transport Ganciclovir out of the cell. | High expression of efflux pumps can lead to rapid removal of Ganciclovir from the cytoplasm, preventing it from reaching therapeutic concentrations. | Assess the expression of common drug efflux pumps. Consider using a known inhibitor of the suspected pump to see if it restores Ganciclovir efficacy. |
| Cell Proliferation Rate | Ganciclovir's mechanism of action is dependent on DNA synthesis. | Cells that are quiescent or have a very slow proliferation rate may be less susceptible to the effects of Ganciclovir. | Ensure cells are in a logarithmic growth phase during the experiment. The cytotoxic effects of Ganciclovir are more pronounced in rapidly dividing cells. |
Table 2: Comparative Intracellular Ganciclovir Triphosphate (GCV-TP) Levels in Different Experimental Conditions
| Cell Type | Drug and Concentration | GCV-TP Concentration (pmol/10^6 cells) | Half-life of GCV-TP (hours) | Reference |
| HCMV-infected Human Foreskin Fibroblasts (HFF) | Ganciclovir (25 µM) | 43.7 ± 0.4 | 48.2 ± 5.7 | [1][4] |
| U251tk human glioblastoma cells (HSV-TK expressing) | Ganciclovir | 67 | 15 | [3] |
| U251gfp bystander cells (cocultured with U251tk) | Ganciclovir | Significant accumulation, 50-80% of U251tk levels | Not reported |
Note: Data are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for CMV Susceptibility Testing
This protocol is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Human foreskin fibroblasts (HFF) or another permissive cell line
-
CMV stock (known titer)
-
This compound or Ganciclovir
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed HFF cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound/Ganciclovir in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control.
-
Virus Dilution: Dilute the CMV stock in cell culture medium to a concentration that will produce 50-100 plaques per well.
-
Infection: When the cell monolayer is confluent, remove the culture medium and infect the cells with the diluted virus. Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
Drug Treatment: After incubation, remove the viral inoculum and add the different concentrations of the antiviral drug.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the no-drug control wells.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The IC50 value is the drug concentration that results in a 50% reduction in the number of plaques.
Caption: Workflow for a Plaque Reduction Assay.
Protocol 2: Quantification of Intracellular Ganciclovir Triphosphate by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of the active form of Ganciclovir from cultured cells.
Materials:
-
Cultured cells treated with Ganciclovir
-
Cold PBS
-
Methanol
-
Perchloric acid or trichloroacetic acid
-
Potassium hydroxide for neutralization
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Ganciclovir triphosphate standard
-
Stable isotope-labeled internal standard (e.g., Ganciclovir-d5 triphosphate)
Procedure:
-
Cell Harvesting and Lysis:
-
After treatment with Ganciclovir, wash the cells with cold PBS.
-
Lyse the cells using a suitable method, such as the addition of cold methanol or sonication.
-
Precipitate proteins with perchloric acid or trichloroacetic acid.
-
-
Extraction:
-
Centrifuge the lysate to pellet the protein precipitate.
-
Transfer the supernatant containing the nucleotides to a new tube.
-
Neutralize the extract with potassium hydroxide.
-
-
LC-MS/MS Analysis:
-
Inject the neutralized extract into the LC-MS/MS system.
-
Use an appropriate chromatography method (e.g., ion-pair reversed-phase) to separate Ganciclovir triphosphate from other cellular components.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of Ganciclovir triphosphate and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the Ganciclovir triphosphate standard.
-
Quantify the amount of Ganciclovir triphosphate in the cell extracts by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the number of cells used for the extraction.
-
Caption: Workflow for quantifying intracellular Ganciclovir triphosphate.
Signaling Pathway
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and accumulation of ganciclovir triphosphate in bystander cells cocultured with herpes simplex virus type 1 thymidine kinase-expressing human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Valganciclovir Solubility and Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of valganciclovir in physiological buffers. This resource is intended to assist researchers in achieving accurate and reproducible results in their in vitro and in vivo experiments.
Troubleshooting Guide: Common this compound Solubility Issues
Q1: My this compound hydrochloride is not dissolving completely in my physiological buffer (e.g., PBS, TRIS) at a neutral pH. What could be the reason?
A1: Several factors can contribute to this issue:
-
pH-Dependent Stability and Hydrolysis: this compound is a prodrug that undergoes hydrolysis to its active form, ganciclovir, and L-valine. This hydrolysis is significantly faster in neutral and basic aqueous solutions. At 37°C and a pH of 7.08, the half-life of this compound is approximately 11 hours[1]. The degradation products may have different solubility characteristics, and the rapid degradation at neutral pH can give the appearance of poor solubility.
-
Buffer Composition: The solubility of this compound hydrochloride can be influenced by the specific components of your buffer. Its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL, whereas in water at pH 7.0, it is reported to be 70 mg/mL[2]. This suggests that phosphate ions may reduce its solubility.
-
Temperature: While physiological experiments are often conducted at 37°C, preparing your stock solution at room temperature (25°C) where solubility data is often reported might be a better initial step.
-
Common Ion Effect: As this compound is a hydrochloride salt, the presence of a high concentration of chloride ions in the buffer could potentially decrease its solubility, although this is less commonly a major issue.
Q2: I observe precipitation in my cell culture medium after adding my this compound stock solution. How can I prevent this?
A2: This is a common problem and can be addressed by considering the following:
-
Stock Solution Solvent: this compound hydrochloride is soluble in organic solvents like DMSO[2]. Preparing a concentrated stock solution in DMSO and then diluting it into your cell culture medium can be an effective strategy. However, it is crucial to ensure the final concentration of DMSO is low enough to not affect your cells (typically <0.5%).
-
pH of the Medium: Cell culture media are typically buffered around pH 7.2-7.4. As mentioned, this compound is less stable at this pH. Preparing fresh solutions immediately before use is highly recommended.
Q3: How can I improve the stability of my this compound solution for an experiment lasting several hours?
A3: To maintain the integrity of your this compound solution during longer experiments, consider these strategies:
-
Acidic pH: this compound exhibits maximum stability in acidic conditions. At a pH of 3.81, its half-life is 220 days[1]. If your experimental design allows, using a more acidic buffer system could significantly prolong its stability.
-
Temperature Control: Hydrolysis rates are temperature-dependent. If possible, conducting experiments at a lower temperature could slow down the degradation process.
-
Fresh Preparation: The most reliable approach is to prepare fresh solutions of this compound immediately before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day[2].
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A4: For aqueous-based experiments, sterile water or a slightly acidic buffer (pH ~4-5) can be used to prepare fresh solutions. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions that are then diluted into the culture medium. This compound hydrochloride is also soluble in dimethylformamide[2].
Q5: What is the solubility of this compound hydrochloride in common solvents and buffers?
A5: The following table summarizes the available solubility data for this compound hydrochloride.
| Solvent/Buffer | pH | Temperature | Solubility |
| Water | 7.0 | 25°C | 70 mg/mL |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL[2] |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Not Specified | ~20 mg/mL[2] |
| Dimethylformamide (DMF) | Not Applicable | Not Specified | ~1 mg/mL[2] |
| Methanol | Not Applicable | Not Specified | Sparingly soluble |
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of this compound is highly dependent on pH. It is most stable in acidic conditions and degrades more rapidly in neutral to basic conditions through hydrolysis.
| pH | Temperature | Half-life |
| 3.81 | 37°C | 220 days[1] |
| 7.08 | 37°C | 11 hours[1] |
Q7: What are the main degradation products of this compound in physiological buffers?
A7: In neutral and basic aqueous solutions, this compound primarily hydrolyzes to ganciclovir and the amino acid L-valine[1].
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific buffer.
-
Preparation of Buffer: Prepare the desired physiological buffer (e.g., PBS, TRIS) at the target pH. Ensure the pH is accurately measured and adjusted at the experimental temperature (e.g., 25°C or 37°C).
-
Addition of Excess Compound: Add an excess amount of this compound hydrochloride powder to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period to reach equilibrium. This can take several hours (e.g., 24-48 hours). Periodic sampling can be done to confirm that the concentration of the dissolved drug has reached a plateau.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., the mobile phase for HPLC). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general HPLC method for the quantification of this compound. Method parameters may need to be optimized for specific instruments and applications.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mixture of 0.05% ortho-phosphoric acid and acetonitrile (80:20 v/v) has been reported[3]. Another mobile phase described is a mixture of methanol, water, and glacial acetic acid (45:55:0.1, v/v/v)[4].
-
Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min[3][5].
-
Detection: UV detection at 254 nm is suitable for this compound[3][5].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a standard curve for quantification.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for solubility determination.
References
Impact of serum proteins on Valganciclovir activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valganciclovir in vitro. The information addresses common issues related to the impact of serum proteins on the drug's antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound and what is its protein binding capacity?
This compound is a prodrug that is rapidly and extensively converted to its active form, ganciclovir, by esterases in the intestines and liver. Due to this rapid conversion, the plasma protein binding of this compound itself has not been determined. The active moiety, ganciclovir, exhibits very low plasma protein binding, typically between 1-2%, over a concentration range of 0.5 to 51 µg/mL.[1][2] This low level of binding suggests that the majority of ganciclovir in the bloodstream is in its free, active form.
Q2: How do serum proteins in cell culture media affect the in vitro activity of this compound/ganciclovir?
Serum proteins, particularly albumin, can bind to antiviral compounds, potentially reducing their free concentration and thus their antiviral potency in vitro.[3][4] For drugs with high protein binding, this effect can be significant, leading to an underestimation of the drug's true activity if the protein concentration in the assay does not reflect physiological conditions. While ganciclovir's binding is low, the presence and concentration of serum in the culture medium can still introduce variability in experimental results. One study on this compound's interaction with human serum albumin (HSA) found a moderate binding constant, suggesting that HSA can act as a carrier for the drug.[5]
Q3: What are the typical IC50 values for ganciclovir against cytomegalovirus (CMV) in vitro?
The 50% inhibitory concentration (IC50) of ganciclovir against CMV can vary depending on the viral strain, cell type, and assay conditions. However, typical IC50 values for susceptible CMV strains generally fall within the range of 0.6 to 7.0 µM.[6] Some studies have reported mean IC50 values around 1.7 µM for clinical isolates.[7] It is crucial to establish a baseline IC50 for your specific experimental setup.
Q4: Should I use serum-free or serum-containing media for my in vitro experiments with this compound?
The choice between serum-free and serum-containing media depends on the specific goals of your experiment.
-
Serum-free media: Using serum-free media will give you the intrinsic activity of ganciclovir without the confounding factor of protein binding. This is useful for mechanistic studies and for comparing the potency of different antiviral compounds.
-
Serum-containing media: If you aim to mimic physiological conditions more closely, using a standardized concentration of serum (e.g., 5% or 10% fetal bovine serum) is recommended. This can provide a more realistic estimation of the drug's efficacy in a biological context. Be aware that the lot-to-lot variability of serum can impact results.
Troubleshooting Guides
Issue 1: High variability in IC50 values for ganciclovir between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum.
-
Solution: Standardize the concentration and lot of fetal bovine serum (FBS) or other serum used in your cell culture media across all experiments. If possible, purchase a large batch of a single serum lot to minimize this variability.
-
-
Possible Cause: Differences in cell density or viral input (multiplicity of infection - MOI).
-
Solution: Ensure that cell seeding density and the MOI are kept consistent for all assays. Perform accurate cell counting and virus titration before each experiment.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Adhere strictly to the incubation times specified in your protocol for drug treatment and viral infection.
-
Issue 2: Ganciclovir appears less potent than expected.
-
Possible Cause: High concentration of serum proteins in the media binding to the drug.
-
Solution: According to the "free drug hypothesis," only the unbound fraction of a drug is active.[8] Try reducing the serum concentration in your assay or performing the experiment in serum-free media to determine the drug's intrinsic activity. Compare these results to those obtained in the presence of physiological concentrations of albumin.
-
-
Possible Cause: The viral strain used may have reduced susceptibility to ganciclovir.
-
Possible Cause: Degradation of the drug.
-
Solution: Prepare fresh stock solutions of this compound/ganciclovir for each experiment. Store stock solutions at the recommended temperature and for the specified duration.
-
Issue 3: Difficulty in obtaining reproducible results in plaque reduction assays.
-
Possible Cause: Incomplete removal of serum-containing medium before viral infection.
-
Solution: Ensure that the cell monolayer is washed thoroughly with serum-free medium or phosphate-buffered saline (PBS) before adding the virus inoculum to remove any residual serum that could interfere with viral adsorption.[11]
-
-
Possible Cause: Non-uniform cell monolayer.
-
Solution: Ensure cells are evenly distributed when seeding the plates to form a consistent monolayer. Uneven monolayers can lead to variability in plaque formation.
-
-
Possible Cause: Overlay medium is not at the correct temperature or concentration.
-
Solution: For agarose overlays, ensure the temperature is not too high, which can be toxic to the cells. The concentration of the overlay should be sufficient to restrict viral spread to adjacent cells.
-
Quantitative Data Summary
Table 1: Protein Binding and In Vitro Activity of this compound and Ganciclovir
| Parameter | This compound | Ganciclovir | Reference |
| Active Form | Ganciclovir | - | [1][2] |
| Plasma Protein Binding | Not determined (rapidly converted to ganciclovir) | 1-2% | [1][2] |
| Binding Constant (Ka) with HSA | 4.11 x 10⁴ M⁻¹ | - | [5] |
| Typical IC50 against CMV | - | 0.6 - 7.0 µM | [6] |
| Mean IC50 against clinical CMV isolates | - | 1.7 µM (range 0.2-5.3 µM) | [7] |
Experimental Protocols
Key Experiment: Plaque Reduction Assay for Ganciclovir Susceptibility Testing
This protocol is adapted from standardized methods for CMV susceptibility testing.[2][12]
-
Cell Culture:
-
Seed human foreskin fibroblasts (HFF) or another susceptible cell line in 24-well plates at a density that will yield a confluent monolayer the next day.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation:
-
Prepare a stock solution of ganciclovir in sterile water or an appropriate solvent.
-
Perform serial dilutions of ganciclovir in serum-free cell culture medium to achieve the desired final concentrations for the assay.
-
-
Viral Infection and Drug Treatment:
-
On the day of the assay, aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Prepare a virus inoculum of a known-titer CMV stock in serum-free medium to yield 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, pre-incubate the virus inoculum with each ganciclovir dilution (and a no-drug control) for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-drug mixture per well.
-
Incubate for 90 minutes at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Carefully aspirate the inoculum.
-
Overlay each well with 1 mL of overlay medium (e.g., medium containing 0.5% methylcellulose or 0.4% agarose) supplemented with the corresponding concentration of ganciclovir. For serum-effect studies, the overlay medium can be prepared with and without a standardized concentration of FBS.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the control wells.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cell monolayer with a 0.1% crystal violet solution.
-
Wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for Plaque Reduction Assay.
Caption: Mechanism of this compound Action and Serum Protein Interaction.
References
- 1. Therapeutic Drug Monitoring of Ganciclovir: Where Are We? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganciclovir-loaded albumin nanoparticles: characterization and in vitro release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. CMV drug resistance [testguide.adhb.govt.nz]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Valganciclovir degradation kinetics under different storage conditions
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support center provides essential guidance on the degradation kinetics of valganciclovir under various storage conditions. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of this compound in solution | Incorrect pH: this compound is highly susceptible to hydrolysis at neutral and alkaline pH. | Ensure the pH of the solution is maintained in the acidic range, ideally below 3.8, where it exhibits maximum stability.[1] Use appropriate buffers to maintain a stable pH. |
| High temperature: Elevated temperatures accelerate the rate of hydrolysis. | Store stock solutions and samples at recommended refrigerated temperatures (2-8°C) unless the experimental protocol requires otherwise. | |
| Enzymatic degradation: If working with biological matrices, esterases can rapidly hydrolyze the L-valyl ester of this compound. | For in-vitro studies involving plasma or tissue homogenates, consider the use of esterase inhibitors like sodium fluoride and maintain samples at low temperatures.[2][3] | |
| Appearance of unexpected peaks in HPLC chromatogram | Isomerization: this compound exists as two diastereomers which can interconvert. This process is faster than hydrolysis.[1] | Be aware of the potential for two closely eluting peaks corresponding to the R and S diastereomers. The ratio of these isomers can change until equilibrium is reached.[1] |
| Formation of degradation products: The primary degradation products are ganciclovir and L-valine. Other minor degradation products may form under harsh stress conditions. | Use a validated stability-indicating HPLC method capable of resolving this compound from its degradation products. Ganciclovir is a known major degradation product.[4] | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in temperature, pH, or time before analysis can lead to variable degradation. | Standardize all sample preparation and handling procedures. Ensure consistent timing between sample preparation and analysis. |
| Inadequate HPLC method: A non-robust HPLC method can lead to variable results. | Use a validated HPLC method and ensure system suitability criteria are met before each run. | |
| Difficulty in achieving desired degradation in forced degradation studies | Inappropriate stress conditions: this compound is relatively stable under certain conditions (e.g., photolysis without extreme pH). | For acidic conditions, refluxing in 0.1 M HCl is effective. For basic conditions, 0.1 M NaOH leads to rapid degradation. Oxidative degradation can be achieved with hydrogen peroxide.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of its L-valyl ester bond. This reaction yields ganciclovir and the amino acid L-valine.[4] This hydrolysis is significantly influenced by pH and temperature.
Q2: Under what pH conditions is this compound most stable?
A2: this compound exhibits its maximum stability in acidic conditions, specifically at a pH below 3.8.[1] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases significantly.
Q3: What is the expected half-life of this compound in an aqueous solution?
A3: The half-life of this compound is highly dependent on the pH and temperature of the solution. At 37°C, the half-life is approximately 11 hours at a pH of 7.08, while it can be as long as 220 days at a pH of 3.81.[1][6]
Q4: Can this compound degrade even in solid form?
A4: While significantly more stable in its solid form, this compound can still undergo minor degradation under accelerated conditions of high heat and humidity. However, under long-term studies at 25°C/60%RH, it has shown no significant time-dependent changes for up to 24 months.[7]
Q5: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A5: A key consideration is ensuring the method can adequately separate this compound from its primary degradation product, ganciclovir, as well as other potential impurities and degradation products. The method should also be able to resolve the two diastereomers of this compound. Validation according to ICH guidelines is essential to ensure the method is accurate, precise, specific, and robust.
Quantitative Data on Degradation Kinetics
The following tables summarize the degradation of this compound under various conditions.
Table 1: Effect of pH on this compound Half-Life at 37°C
| pH | Half-Life | Reference |
| 3.81 | 220 days | [1] |
| 7.08 | 11 hours | [1] |
Table 2: Results of Forced Degradation Studies
| Stress Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 M HCl | 60°C | 30 min | 14.8% | [5] |
| 0.1 M NaOH | 60°C | 30 min | 3.1% | [5] |
| 30% H₂O₂ | Room Temp | 24 hours | 0.8% | [5] |
| Thermal (Dry Heat) | 60°C | 30 min | 3.3% | [5] |
| Photolytic | - | - | 3.7% | [5] |
| Acidic (unspecified) | - | - | 41% | [8] |
| Photoacidic | - | - | 13% | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative example for the quantitative determination of this compound and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a 80:20 (v/v) mixture of 0.05% orthophosphoric acid and acetonitrile.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare standard solutions of this compound in a suitable diluent (e.g., the mobile phase).
-
Prepare sample solutions from the stability study at the desired concentrations.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and its degradation products.
-
Calculate the concentration of this compound and the percentage of degradation.
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for inducing degradation of this compound under various stress conditions.
-
Acid Degradation:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Base Degradation:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Heat the solution at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in 30% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to the final concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.
-
Dissolve the heat-treated sample in the mobile phase to the desired concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light in a photostability chamber.
-
Prepare the sample for analysis by dissolving or diluting it in the mobile phase and analyze by HPLC.
-
Visualizations
References
- 1. Reactivity of this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound Hydrochloride Tablet Suspension in Drug Therapy for Pediatric Patients [jstage.jst.go.jp]
- 5. jpionline.org [jpionline.org]
- 6. d-nb.info [d-nb.info]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. akjournals.com [akjournals.com]
- 9. ijnrd.org [ijnrd.org]
Technical Support Center: Valganciclovir & Ganciclovir in Research Models
This guide provides researchers, scientists, and drug development professionals with essential information for addressing and managing potential off-target effects of Valganciclovir and its active metabolite, Ganciclovir (GCV), in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound/Ganciclovir in a research context?
A1: this compound is a prodrug that is rapidly converted in the body to Ganciclovir (GCV).[1][2][3] In research, GCV's activity is most often exploited in "suicide gene" systems. Specifically, cells are genetically engineered to express Herpes Simplex Virus thymidine kinase (HSV-tk).[4][5]
The mechanism proceeds as follows:
-
Selective Phosphorylation: HSV-tk, but not mammalian thymidine kinase, efficiently phosphorylates GCV into GCV-monophosphate.[4][5] This step is highly selective for cells expressing the viral enzyme.
-
Conversion to Active Form: Host cell kinases further phosphorylate GCV-monophosphate into the active cytotoxic agent, GCV-triphosphate (GCV-TP).[4][6]
-
Inhibition of DNA Synthesis: GCV-TP is a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into elongating DNA strands by DNA polymerase.[1][6]
-
Chain Termination: The incorporation of GCV-TP halts DNA elongation because it lacks the necessary 3'-hydroxyl group, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4][5][6]
Q2: What are the primary "off-target effects" of this compound/Ganciclovir in cells not expressing HSV-tk?
A2: The specificity of the HSV-tk/GCV system is high because the initial phosphorylation step is largely absent in mammalian cells. However, off-target effects can still occur, primarily due to:
-
Toxicity in Rapidly Dividing Cells: At higher concentrations, GCV can have cytotoxic effects on rapidly proliferating mammalian cells, even without HSV-tk.[6] This is a known clinical side effect, leading to hematologic toxicities like neutropenia, anemia, and thrombocytopenia due to the impact on bone marrow cells.[1][3][7] Researchers should be aware of potential cytotoxic effects on any rapidly dividing, non-transduced cells in their model.
-
The Bystander Effect: While technically an extension of the on-target effect, the "bystander effect" describes the killing of neighboring, non-HSV-tk-expressing cells.[8][9] This is a crucial phenomenon in many experimental designs and is not always a desired outcome if precise cell ablation is required.
Q3: My control cells (not expressing HSV-tk) are dying after Ganciclovir treatment. What is happening and how can I troubleshoot this?
A3: Unexpected death in control cells is a common issue. Here are the likely causes and troubleshooting steps:
-
GCV Concentration is Too High: The GCV concentration may be high enough to cause toxicity in your specific cell type, especially if they are highly proliferative.
-
Solution: Perform a dose-response experiment on your parental (non-transduced) cell line to determine the maximum non-toxic concentration. See Protocol 1 for a detailed cytotoxicity assay.
-
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and sensitivity to various compounds, including GCV.
-
Solution: Regularly test your cell lines for mycoplasma contamination using a reliable PCR-based or luminescence-based kit.
-
-
Incomplete Negative Selection or "Leaky" Expression: If your control cell population was generated through a selection process, there might be a small, undetected population of cells with low-level HSV-tk expression.
-
Solution: Use flow cytometry to check for any residual expression of a co-expressed reporter gene (like GFP) or perform a sensitive qRT-PCR to detect low levels of HSV-tk mRNA.
-
Q4: What is the "bystander effect" and how can I control for it?
A4: The bystander effect is the phenomenon where HSV-tk-expressing cells treated with GCV can kill adjacent, non-expressing "bystander" cells.[8][9][10] The primary mechanism is the transfer of toxic, phosphorylated GCV metabolites from the HSV-tk positive cells to the bystander cells through gap junctions.[8][10][11] The extent of this effect varies greatly between cell lines.[10][12]
-
To assess the effect: Co-culture your HSV-tk-expressing cells with a labeled (e.g., GFP-expressing) parental cell line at different ratios (e.g., 10:90, 50:50). Treat with GCV and quantify the death of the labeled bystander cells.[13]
-
To modulate the effect: The bystander effect can be reduced by using gap junction inhibitors (e.g., Dieldrin), though this may have other confounding effects on your cells.[10] Conversely, enhancing gap junctional communication can increase the effect, which is often desirable in cancer therapy models.[8]
Data Presentation: Ganciclovir In Vitro Efficacy & Cytotoxicity
The following tables summarize typical concentration ranges and IC50 values for Ganciclovir. Actual values are highly dependent on the cell line and experimental conditions.
Table 1: Ganciclovir Efficacy in HSV-tk Expressing vs. Non-Expressing Cells
| Cell Line Type | Ganciclovir Concentration for 50% Inhibition (IC50) | Reference |
| Mouse Mammary Carcinoma (HSV-tk+) | ~0.2 µg/mL | [14] |
| Human Pancreatic Cancer (SW1990/TK) | Effective range: 0.5 - 50 µg/mL | [14] |
| Human Pancreatic Cancer (SW1990 Parental) | No significant effect below 100 µg/mL | [14] |
| Human Glioblastoma (U251tk) | < 1 µM (~0.25 µg/mL) | [13] |
| Human Lymphoblastoid Cells (No Virus) | ~78 µM (~20 mg/L) | [4][15] |
| Human Corneal Endothelial Cells | Significant viability reduction at ≥5 mg/mL | [16] |
Table 2: Ganciclovir Antiviral Activity (for reference)
| Virus | Assay Type | IC50 Value (µM) | Reference |
| Human Cytomegalovirus (CMV) AD169 | Antiviral Effect | ~3.5 µM | [4] |
| Human Cytomegalovirus (CMV) | Plaque Reduction | 0.08 - 14.32 µM | [17] |
| Human Adenovirus Type-5 (Ad5) | Plaque Reduction | 47 µM | [4] |
Experimental Protocols
Protocol 1: Determining Ganciclovir Cytotoxicity in a Parental Cell Line
This protocol uses a standard colorimetric assay (e.g., MTT or CCK-8) to determine the concentration at which GCV becomes toxic to your non-transduced cells.
Materials:
-
Parental (non-HSV-tk expressing) cell line
-
Complete cell culture medium
-
Ganciclovir (GCV) powder
-
Sterile DMSO or water for reconstitution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8/CCK-8)
-
Microplate reader
Procedure:
-
Prepare GCV Stock: Dissolve GCV in sterile DMSO or water to create a high-concentration stock solution (e.g., 10 mg/mL). Store at -20°C.
-
Cell Seeding: Seed your parental cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
GCV Treatment:
-
Prepare serial dilutions of GCV in complete culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 200 µM).
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions.
-
Include a "no treatment" control well with medium only.
-
Carefully remove the medium from the cells and add 100 µL of the GCV-containing or control medium to the appropriate wells.
-
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Assess Viability:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of CCK-8 reagent).
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only well).
-
Normalize the data by setting the absorbance of the vehicle-treated control wells to 100% viability.
-
Plot the normalized cell viability against the GCV concentration on a log scale to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps determine if cell death is occurring via apoptosis, which is the expected mechanism for GCV.
Materials:
-
Control and experimental cells (treated and untreated)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the desired concentration of GCV for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound/Ganciclovir activation in HSV-tk expressing cells.
Caption: The Ganciclovir-mediated bystander effect via gap junction communication.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. invivogen.com [invivogen.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound: Package Insert / Prescribing Info / MOA [drugs.com]
- 8. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanism of 'bystander effect' killing in the herpes simplex thymidine kinase gene therapy model of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Herpes simplex virus thymidine kinase and ganciclovir suicide gene therapy for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tga.gov.au [tga.gov.au]
Technical Support Center: Improving Valganciclovir Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of valganciclovir in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
A1: this compound is an antiviral medication and a prodrug of ganciclovir. It is used in animal studies to investigate the efficacy and pharmacokinetics of ganciclovir against various viral infections, particularly those caused by herpesviruses like cytomegalovirus (CMV). As a prodrug, this compound is rapidly absorbed and converted to ganciclovir in the body.[1][2][3] This conversion results in a significantly higher oral bioavailability of ganciclovir compared to administering ganciclovir itself, which has poor oral absorption.[1][3][4][5]
Q2: How should I prepare a this compound formulation for oral administration in animals?
A2: this compound hydrochloride is soluble in water. For oral solutions, commercially available powder for oral solution can be reconstituted with purified water.[3] If using tablets, they can be suspended in water. One study suggests that cracking the tablet surface and suspending it in water at an initial temperature of 55°C can be effective for dissolution.[6] It is crucial to ensure the final formulation is homogeneous. For some preclinical studies, suspending the compound in 0.5% methylcellulose or a citrate buffer has been reported. The stability of this compound in aqueous solutions is pH-dependent, with maximum stability at a pH below 3.8.[7]
Q3: What is the recommended vehicle for oral gavage of this compound?
A3: Water is a common and appropriate vehicle for this compound hydrochloride given its solubility. For suspension formulations, 0.5% methylcellulose has been used in subchronic toxicology studies. Another option is a citrate buffer, which was used to improve homogeneity and address variable blood concentrations seen with methylcellulose suspensions.
Q4: What are the key pharmacokinetic differences of this compound across common animal models?
A4: The bioavailability of ganciclovir from oral this compound varies significantly across species. It is approximately 100% in mice and dogs, while in rats and cynomolgus monkeys, it is about ten times higher than that of oral ganciclovir.[1] The systemic exposure to this compound itself is low and transient in all tested species.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma ganciclovir concentrations | - Improper formulation (non-homogenous suspension)- Stress from oral gavage affecting absorption- Inconsistent administration technique- Food effects | - Ensure the formulation is a homogenous solution or a well-maintained suspension.- Habituate animals to handling and gavage procedure to minimize stress.- Standardize the gavage technique across all animals and technicians.- Administer this compound consistently with or without food, as food can increase the absorption of ganciclovir.[1] |
| Low ganciclovir bioavailability | - Incorrect formulation pH leading to degradation- Issues with the conversion of this compound to ganciclovir in the specific animal model | - Prepare formulations in an acidic buffer (pH < 3.8) to maximize stability, especially if not used immediately.[7]- Verify the metabolic capacity of the chosen animal model to convert this compound to ganciclovir. |
| Animal distress or injury during oral gavage | - Incorrect gavage needle size- Improper restraint technique- Forcing the gavage needle | - Select the appropriate gavage needle size based on the animal's weight and size.[8][9]- Use proper and firm restraint to immobilize the head and align the body vertically.[8]- Never force the needle; it should pass smoothly. If resistance is met, withdraw and re-attempt.[8][10] |
| Regurgitation or aspiration of the dose | - Excessive dosing volume- Rapid administration | - Adhere to recommended maximum dosing volumes (e.g., 10 mL/kg for mice and rats, though smaller volumes are often recommended).[9]- Administer the solution slowly and steadily.[11][12] |
Data Presentation
Table 1: Comparative Bioavailability of Ganciclovir from Oral this compound in Different Species
| Species | Bioavailability of Ganciclovir from Oral this compound | Reference |
| Mouse | 100% | [1] |
| Rat | ~10-fold increase over oral ganciclovir | [1] |
| Dog | 100% | [1] |
| Cynomolgus Monkey | ~10-fold increase over oral ganciclovir | [1] |
| Human | ~60% | [3][4] |
Table 2: Pharmacokinetic Parameters of Ganciclovir after Oral this compound Administration in Humans (for reference)
| Dose | Cmax (mg/L) | Tmax (hours) | AUC (mg·h/L) | Bioavailability | Reference |
| 450 mg | 3.1 ± 0.8 | 3.0 ± 1.0 | 29.1 ± 5.3 | 66 ± 10% | [13] |
| 900 mg | 6.6 ± 1.9 | 3.0 ± 1.0 | 51.9 ± 18.3 | 66 ± 10% | [13] |
| 360 mg | 2.98 ± 0.77 | 1.0 ± 0.3 | 10.8 ± 1.9 | 60.9% | [14] |
Note: Pharmacokinetic parameters in animal models can be highly variable and study-dependent. The human data is provided as a general reference.
Experimental Protocols
Protocol 1: Preparation of this compound Oral Solution for Animal Dosing
Materials:
-
This compound hydrochloride powder or tablets
-
Purified water or 0.01 M HCl in purified water (for enhanced stability)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
pH meter
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.
-
If using tablets, carefully crush them into a fine powder using a mortar and pestle.
-
Add the calculated amount of this compound hydrochloride powder to a volumetric flask.
-
Add approximately half of the final volume of the vehicle (water or acidic solution) to the flask.
-
Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the powder is completely dissolved or a uniform suspension is achieved.
-
If preparing a solution, ensure there are no visible particles.
-
Add the remaining vehicle to reach the final volume.
-
If using an acidic solution, verify the pH is below 3.8.
-
Store the prepared solution in a closed, light-protected container. For aqueous solutions, it is recommended to use them within one day.[15] Acidified solutions may have longer stability.
Protocol 2: Oral Gavage Administration of this compound in a Mouse Model of CMV Infection
Materials:
-
Mouse model of CMV (e.g., BALB/c mice infected with murine cytomegalovirus - MCMV)
-
Prepared this compound oral solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Infect mice with a standardized dose of MCMV (e.g., via intraperitoneal injection) to establish infection.
-
-
Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume of this compound solution to administer. The typical dosing volume is 5-10 mL/kg.[9]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the mouth, advancing it gently along the upper palate towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Once the needle is in the correct position (pre-measured to the stomach), slowly administer the this compound solution.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
-
-
Treatment Schedule:
-
Administer this compound according to the study design (e.g., once or twice daily for a specified number of days, starting at a defined time point post-infection).
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues of interest (e.g., salivary glands, lungs, liver, spleen) for viral load determination (e.g., by plaque assay or qPCR).
-
Collect blood samples for pharmacokinetic analysis of ganciclovir levels if required.
-
Monitor clinical signs of disease (e.g., weight loss, ruffled fur) throughout the study.
-
Visualizations
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. fda.gov [fda.gov]
- 4. This compound Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Ganciclovir after this compound Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. WO2015016789A1 - Powder formulation of this compound - Google Patents [patents.google.com]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. This compound in adult solid organ transplant recipients: pharmacokinetic and pharmacodynamic characteristics and clinical interpretation of plasma concentration measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-dose pharmacokinetics of this compound in HIV- and CMV-seropositive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Mitigating the bystander effect in HSV-tk/Valganciclovir experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating challenges related to the bystander effect in Herpes Simplex Virus thymidine kinase (HSV-tk)/Valganciclovir experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of HSV-tk/Valganciclovir therapy?
The bystander effect is a phenomenon in which non-transduced, neighboring tumor cells are also killed following the administration of Valganciclovir (a prodrug of Ganciclovir) to a tumor population containing cells expressing the HSV-tk gene.[1][2] This is crucial for therapeutic efficacy, as in vivo gene delivery methods typically transduce only a fraction of the tumor cells.[3] The HSV-tk enzyme phosphorylates Ganciclovir (GCV) into GCV-monophosphate, which is then converted by cellular kinases into the toxic GCV-triphosphate.[3] This toxic metabolite can then be transferred to adjacent cells, inducing their death.
Q2: What are the primary mechanisms driving the bystander effect?
The main mechanisms responsible for the bystander effect are:
-
Gap Junctional Intercellular Communication (GJIC): This is considered the primary mechanism.[1][4] Toxic, phosphorylated Ganciclovir metabolites are transferred from HSV-tk expressing cells to neighboring non-expressing cells through gap junctions.[1][5][6] The presence and functionality of connexins, the proteins that form gap junctions, are critical for this process.[7][8]
-
Apoptosis-Induced Killing: Apoptotic vesicles released from dying HSV-tk positive cells can be phagocytosed by adjacent tumor cells, subsequently inducing apoptosis in them.[3][9]
-
Immune System Modulation: In an in vivo setting, the death of tumor cells can trigger an immune response, leading to the recruitment of immune cells that can attack the remaining tumor cells.[3][10]
-
Release of Soluble Factors: Some studies suggest that factors released from the HSV-tk positive cells into the shared medium could also contribute to the killing of bystander cells, independent of direct cell-to-cell contact.[11]
Troubleshooting Guide
Problem 1: I am observing a weak or no bystander effect in my in vitro co-culture experiment.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Gap Junctional Intercellular Communication (GJIC) | Many tumor cell lines have deficient GJIC.[2] Verify the expression and localization of connexin proteins (e.g., Connexin 43) in your cell lines via Western blot or immunofluorescence.[7][12] You can assess GJIC functionality using a dye transfer assay (see Experimental Protocols).[13] Consider using cell lines known to have good GJIC or genetically engineering your cells to express connexins.[6][7] |
| Low HSV-tk Expression in Transduced Cells | The level of HSV-tk expression can influence the magnitude of the bystander effect.[14][15] Confirm the expression of HSV-tk in your transduced cell population using qRT-PCR or Western blot. Optimize your transduction protocol to achieve higher and more stable expression.[16] |
| Suboptimal Ratio of HSV-tk+ to HSV-tk- Cells | The proportion of HSV-tk expressing cells in the co-culture is critical. Perform a titration experiment with varying ratios of HSV-tk+ to HSV-tk- cells (e.g., 1:10, 1:5, 1:2, 1:1) to determine the optimal ratio for a significant bystander effect. |
| Incorrect this compound/Ganciclovir Concentration | The concentration of the prodrug is crucial. Perform a dose-response curve to determine the optimal concentration of this compound or Ganciclovir that effectively kills the HSV-tk+ cells without being overly toxic to the bystander cells alone. IC50 values for Ganciclovir in HSV-tk expressing cells typically range from 0.45 to 1.3 µM.[14][15] |
| Cell Culture Conditions | High cell density can sometimes inhibit GJIC. Ensure your cells are not overly confluent during the experiment. |
Problem 2: My in vivo tumor model is not responding to HSV-tk/Valganciclovir therapy despite seeing a good bystander effect in vitro.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor In Vivo Gene Delivery | The efficiency of gene delivery to the tumor in a living organism is a significant hurdle.[2] Assess the transduction efficiency in your in vivo model using reporter genes (e.g., GFP, luciferase) or by analyzing excised tumors. Consider using more efficient delivery vectors or strategies like mesenchymal stem cells as carriers.[17] |
| Tumor Microenvironment | The tumor microenvironment in vivo is more complex than in vitro conditions and can inhibit the bystander effect. Factors like poor vascularization can limit drug delivery. The presence of an extracellular matrix can impede cell-to-cell contact and the diffusion of toxic metabolites. |
| Immune Response | The host immune system can clear the viral vector or the transduced cells before a sufficient bystander effect can be established. Consider using immunodeficient animal models initially to isolate the direct bystander effect from the immune-mediated one. |
| Pharmacokinetics of this compound/Ganciclovir | The dosing regimen and route of administration of this compound may not be optimal for maintaining a therapeutic concentration of Ganciclovir within the tumor. Optimize the dosing schedule and route of administration based on pharmacokinetic studies. |
Experimental Protocols
Protocol 1: In Vitro Bystander Effect Assay (Co-culture)
This protocol is adapted from methodologies described in the literature to quantify the bystander effect by co-culturing HSV-tk expressing and non-expressing cells.[3]
-
Cell Preparation:
-
Culture HSV-tk expressing cells and the parental (non-expressing) tumor cells under standard conditions.
-
Harvest and count the cells separately.
-
-
Seeding:
-
In a 96-well plate, seed a constant number of parental tumor cells per well (e.g., 2 x 10³).
-
To these wells, add varying numbers of HSV-tk expressing cells to achieve different ratios (e.g., 0%, 10%, 20%, 50%, 100% HSV-tk+ cells), keeping the total cell number per well constant.
-
Include control wells with only parental cells and only HSV-tk expressing cells.
-
-
This compound/Ganciclovir Treatment:
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing a predetermined optimal concentration of this compound or Ganciclovir.
-
Include untreated control wells for each cell ratio.
-
-
Viability Assessment:
-
Incubate the plates for a period sufficient to observe cell death (e.g., 3-7 days).
-
Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell survival for each condition relative to the untreated controls.
-
Plot the percentage of cell survival against the percentage of HSV-tk+ cells to visualize the bystander effect.
-
Protocol 2: Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This protocol allows for the functional assessment of GJIC between cells.[13]
-
Cell Seeding:
-
Seed cells to form a confluent monolayer in a culture dish.
-
-
Scrape Loading:
-
Make a scrape or scratch in the cell monolayer using a sterile pipette tip or needle.
-
Immediately add a membrane-impermeant fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow or Calcein) to the culture medium.
-
-
Incubation and Washing:
-
Incubate for a short period (e.g., 5-15 minutes) to allow the dye to be taken up by the cells at the edge of the scrape and transferred to adjacent cells via gap junctions.
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove excess dye.
-
-
Quantification:
-
Visualize the dye transfer using fluorescence microscopy.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of cell rows that have become fluorescent.
-
Visualizations
Caption: Mechanism of HSV-tk/Valganciclovir action and the bystander effect.
Caption: Troubleshooting workflow for a weak bystander effect in vitro.
References
- 1. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Gap junctions play a role in the 'bystander effect' of the herpes simplex virus thymidine kinase/ganciclovir system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evidence that metabolic cooperation is responsible for the bystander effect observed with HSV tk retroviral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. [PDF] The bystander effect exerted by tumor cells expressing the herpes simplex virus thymidine kinase (HSVtk) gene is dependent on connexin expression and cell communication via gap junctions | Semantic Scholar [semanticscholar.org]
- 9. Herpes simplex virus thymidine kinase/ganciclovir-mediated apoptotic death of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer gene therapy: combination with radiation therapy and the role of bystander cell killing in the anti-tumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tentative novel mechanism of the bystander effect in glioma gene therapy with HSV-TK/GCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bystander effect in suicide gene therapy is directly proportional to the degree of gap junctional intercellular communication in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bystander effect in the HSVtk/ganciclovir system and its relationship to gap junctional communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of herpes simplex virus thymidine kinase expression levels on ganciclovir-mediated cytotoxicity and the "bystander effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of herpes simplex virus thymidine kinase expression levels on ganciclovir-mediated cytotoxicity and the "bystander effect". | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Enhancing precision in cancer treatment: the role of gene therapy and immune modulation in oncology [frontiersin.org]
Valganciclovir in Long-Term Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing valganciclovir for long-term cell culture applications. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell culture?
This compound is the L-valyl ester prodrug of ganciclovir.[1][2] In vivo, it is rapidly converted to ganciclovir by intestinal and hepatic esterases.[1][2] In cell culture, the conversion to ganciclovir is necessary for its antiviral activity. This conversion is thought to be facilitated by esterases present in fetal bovine serum (FBS), a common supplement in cell culture media.[1][3]
Once converted, ganciclovir is selectively phosphorylated in virus-infected cells, primarily by a viral protein kinase (pUL97 in human cytomegalovirus - HCMV), to ganciclovir monophosphate.[1] Cellular kinases then further phosphorylate it to the active ganciclovir triphosphate.[4] Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.[4]
Q2: What is the difference between using this compound and ganciclovir in cell culture?
The primary difference is that this compound is a prodrug that requires conversion to ganciclovir to become active.[1] Ganciclovir, on the other hand, is the active form of the drug. For in vitro applications, ganciclovir is often preferred due to its direct activity, bypassing the need for and potential variability of the conversion from this compound. However, if using this compound, it is crucial to ensure the cell culture medium contains components, such as FBS, with sufficient esterase activity.[1][3]
Q3: How do I prepare and store this compound and ganciclovir for cell culture experiments?
For ganciclovir, a stock solution can be prepared by dissolving it in sterile DMSO or water.[5] Stock solutions are typically stored at -20°C.[5] Ganciclovir has been shown to be stable in various infusion solutions for extended periods when refrigerated or frozen.[2][6][7] Studies have demonstrated the long-term stability of ganciclovir in polypropylene containers at room temperature as well.[7]
This compound's stability in aqueous solutions is pH-dependent. At 37°C and a pH of 7.08, its half-life is approximately 11 hours.[8] Therefore, for long-term experiments, it is advisable to prepare fresh this compound solutions or to use ganciclovir directly.
Troubleshooting Guide
Issue 1: Decreased cell viability or unexpected cytotoxicity.
-
Problem: You observe a significant decrease in cell viability, increased cell death, or morphological changes (e.g., rounding, detachment) in your uninfected control cells after long-term exposure to this compound/ganciclovir.
-
Possible Causes & Solutions:
-
Concentration is too high: The cytotoxic concentration of ganciclovir can vary significantly between cell types. A concentration that is well-tolerated by one cell line may be toxic to another.
-
Solution: Determine the 50% cytotoxic concentration (CC50) for your specific cell line using a cytotoxicity assay like the MTT assay (see Experimental Protocols). Start with a concentration well below the CC50 value for long-term prophylactic use. Ganciclovir concentrations of ≥5 mg/ml have been shown to significantly reduce the viability of human corneal endothelial cells.[9][10]
-
-
Duration-dependent toxicity: The cytotoxic effects of ganciclovir can be more pronounced with longer exposure times.[11][12]
-
Solution: If long-term treatment is necessary, consider using the lowest effective concentration. You may also explore intermittent dosing schedules, although the efficacy of this approach for viral prophylaxis in vitro would need to be validated.
-
-
Cell line sensitivity: Some cell lines, particularly rapidly dividing cells and certain primary cells, may be more sensitive to the cytotoxic effects of ganciclovir.
-
Solution: If your cell line of interest is highly sensitive, consider using a lower prophylactic concentration and carefully monitor cell health. It may be necessary to establish a new baseline for "healthy" culture morphology in the presence of the drug.
-
-
Issue 2: Loss of antiviral efficacy over time.
-
Problem: You initially observe good control of viral replication, but over time, you see an increase in viral load or cytopathic effects despite the continued presence of this compound/ganciclovir.
-
Possible Causes & Solutions:
-
Development of viral resistance: Prolonged exposure to antiviral drugs can lead to the selection of resistant viral strains.
-
Solution: If resistance is suspected, you can sequence the viral genome to look for known resistance mutations in the viral kinase (e.g., UL97 for HCMV) or DNA polymerase genes. If resistance is confirmed, you may need to switch to an antiviral with a different mechanism of action.
-
-
Drug degradation: this compound is not stable in aqueous solutions at 37°C for extended periods.[8] Ganciclovir is more stable but can also degrade over time.
-
Solution: For long-term experiments, it is recommended to replace the media with freshly prepared drug-containing media at regular intervals (e.g., every 2-3 days).
-
-
Sub-prophylactic concentration: The initial concentration may be sufficient to suppress but not eliminate the virus, allowing for gradual regrowth.
-
Solution: Re-evaluate the effective concentration (EC50) for your specific virus and cell line using a plaque reduction assay (see Experimental Protocols). You may need to increase the prophylactic concentration, being mindful of potential cytotoxicity.
-
-
Issue 3: Inconsistent results with this compound.
-
Problem: You observe high variability in antiviral efficacy between experiments when using this compound.
-
Possible Causes & Solutions:
-
Inconsistent conversion to ganciclovir: The conversion of this compound to ganciclovir in vitro relies on esterases present in the serum supplement (e.g., FBS).[1][3] The activity of these esterases can vary between different lots of serum.
-
Solution: For critical long-term studies requiring consistent drug levels, using ganciclovir directly is highly recommended. If you must use this compound, consider pre-screening different lots of FBS for their ability to consistently support the desired antiviral effect or purchase serum from a vendor that provides information on esterase activity.
-
-
Variability in experimental setup: Minor variations in cell density, virus titer, or incubation times can lead to inconsistent results.
-
Solution: Standardize your experimental protocols as much as possible. Ensure consistent cell seeding densities and use a well-characterized and titered viral stock for all experiments.
-
-
Data Presentation
Table 1: In Vitro Antiviral Efficacy of Ganciclovir against Human Cytomegalovirus (HCMV)
| Cell Line | HCMV Strain | IC50 (µM) | Reference |
| Lymphoblastoid Cells | AD169 | ~3.5 (0.9 mg/L) | [9] |
| Fibroblast Cells | Clinical Strains | 0.78 - 7.4 (0.2 - 1.9 mg/L) | [7] |
| Human Embryonic Lung (HEL) | AD-169 | 1.5 | [13] |
| Human Foreskin Fibroblast (HFF) | Towne | 1.2 | [13] |
Table 2: In Vitro Cytotoxicity of Ganciclovir (CC50)
| Cell Line | CC50 (µM) | Reference |
| Human Corneal Endothelial Cells (HCECs) | ≥19,600 (≥5 mg/ml) | [9][10] |
| Lymphoblastoid Cells | ~78,000 (20 mg/L) | [9] |
| Human Embryonic Lung (HEL) | 435 | [13] |
| Human Bone Marrow Cells | 30 | [14] |
| CEM (Human T-cell lymphoblast-like) | 5 | [14] |
| A549 (Human lung carcinoma) | 830 (212 µg/mL) | [10][15] |
Note: The conversion between µM and mg/L (or µg/mL) is based on the molecular weight of ganciclovir (~255.23 g/mol ).
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using the MTT Assay
This protocol outlines the steps to assess the cytotoxicity of ganciclovir on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Ganciclovir
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of ganciclovir in complete cell culture medium. It is recommended to have a wide range of concentrations to determine the full dose-response curve.
-
Treatment: Remove the overnight culture medium and add the ganciclovir dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 7, 14, or 21 days), ensuring to change the media with fresh drug dilutions every 2-3 days.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ganciclovir concentration and determine the CC50 value using a suitable software.
Protocol 2: Determining the 50% Inhibitory Concentration (IC50) using a Plaque Reduction Assay
This protocol is for determining the antiviral efficacy of ganciclovir against a specific virus in a given cell line.
Materials:
-
Susceptible host cell line
-
Complete cell culture medium
-
Ganciclovir
-
Virus stock with a known titer
-
24-well cell culture plates
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed the host cells in 24-well plates and grow until they form a confluent monolayer.
-
Drug and Virus Preparation: Prepare serial dilutions of ganciclovir. In separate tubes, mix the virus stock (at a concentration that will produce a countable number of plaques) with each ganciclovir dilution.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the wells with the virus-ganciclovir mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding ganciclovir concentrations to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible (this can take several days depending on the virus).
-
Fixation and Staining: Once plaques are well-formed, fix the cells with the fixing solution and then stain with the staining solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each ganciclovir concentration compared to the virus-only control. Plot the percentage of plaque reduction against the ganciclovir concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Ganciclovir after this compound Treatment in Children with Renal Transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Esterase activity and conformational changes of bovine serum albumin toward interaction with mephedrone: Spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganciclovir - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Extended stability of ganciclovir for outpatient parenteral therapy for cytomegalovirus retinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of duration and intensity of ganciclovir exposure on lymphoblastoid cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. fresenius-kabi.com [fresenius-kabi.com]
Validation & Comparative
Valganciclovir vs. Ganciclovir: An In Vitro Antiviral Potency Comparison
An Objective Guide for Researchers and Drug Development Professionals
Valganciclovir and ganciclovir are two pivotal antiviral agents in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised individuals. While both exert their antiviral effects through the same active moiety, their initial chemical structures and, consequently, their applications differ significantly. This guide provides a detailed comparison of their in vitro antiviral potency, supported by experimental data and methodologies, to inform research and development efforts in the antiviral field.
The Prodrug Principle: Understanding the Relationship
A direct in vitro comparison of the antiviral potency of this compound and ganciclovir is not commonly performed because this compound is a prodrug of ganciclovir.[1][2][3] this compound is the L-valyl ester of ganciclovir, a modification that significantly enhances its oral bioavailability.[2][4][5] Following oral administration, this compound is rapidly and extensively converted to ganciclovir by esterases in the intestines and liver.[1][3][4] Therefore, the antiviral activity observed is that of ganciclovir.
In standard in vitro cell culture systems, the presence and activity of these necessary esterases can be variable or insufficient to efficiently convert this compound to ganciclovir. This makes a direct and meaningful comparison of the two compounds in such systems challenging and often irrelevant to their in vivo efficacy. The crucial factor for antiviral activity is the subsequent phosphorylation of ganciclovir within virus-infected cells.
Mechanism of Action: The Path to Viral Inhibition
The antiviral action of ganciclovir begins with its phosphorylation to ganciclovir monophosphate. This initial and rate-limiting step is selectively catalyzed by a viral protein kinase encoded by the CMV UL97 gene in infected cells.[6] Host cellular kinases then further phosphorylate the monophosphate form to diphosphate and subsequently to the active ganciclovir triphosphate.[4][6]
Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) incorporation into the elongating viral DNA chain by the viral DNA polymerase.[4][7] Its incorporation leads to the termination of viral DNA synthesis, thereby inhibiting viral replication.[6][7]
In Vitro Potency of Ganciclovir Against Cytomegalovirus
The in vitro antiviral potency of ganciclovir is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50% in cell culture. The following table summarizes the IC50 values for ganciclovir against various CMV strains from different studies.
| CMV Strain | Cell Line | Assay Method | IC50 (µM) | Reference |
| AD169 (Lab Strain) | Not Specified | Not Specified | 1.7 | [8] |
| D6/3/1 (Resistant Strain) | Not Specified | Not Specified | >12 | [8] |
| Clinical Isolates (Average) | Not Specified | Flow Cytometry | 3.79 (±2.60) | [8] |
| Clinical Isolates (Average) | Not Specified | Plaque Reduction | 2.80 (±1.46) | [8] |
| Group 1 Clinical Isolates | Not Specified | Not Specified | 1.7 | [9] |
| Group 2 Clinical Isolates | Not Specified | Not Specified | 1.2 | [9] |
| Group 3 Clinical Isolates | Not Specified | Not Specified | 2.2 | [9] |
| Group 4 Clinical Isolates | Not Specified | Not Specified | 1.7 | [9] |
| AD169 (Lab Strain) | MRC-5 | Not Specified | 8 (range: 5-9) | [10] |
| Clinical Isolates | Not Specified | Not Specified | 0.54 - 5.9 | [11] |
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the in vitro susceptibility of viruses to antiviral agents.
Detailed Methodology:
-
Cell Culture Preparation: Human foreskin fibroblasts (HFF) or MRC-5 cells are seeded into 6-well or 12-well plates and cultured until a confluent monolayer is formed.
-
Virus Inoculation: The cell culture medium is removed, and the monolayers are inoculated with a standardized amount of CMV (typically 50-100 plaque-forming units per well).
-
Drug Application: Following a viral adsorption period (e.g., 1-2 hours), the virus inoculum is removed. The cell monolayers are then overlaid with a semi-solid medium (such as agarose or carboxymethylcellulose) containing serial dilutions of ganciclovir or a drug-free control.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for a period that allows for the formation of visible plaques, typically 7 to 14 days for CMV.
-
Plaque Visualization and Counting: After the incubation period, the cells are fixed (e.g., with 10% formalin) and stained (e.g., with 0.8% crystal violet).[12] The stain is taken up by living cells, leaving the areas of virus-induced cell death (plaques) as clear, unstained zones. The number of plaques in each well is then counted.
-
IC50 Determination: The number of plaques at each drug concentration is compared to the number of plaques in the drug-free control wells. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.
Conclusion
This compound's clinical utility stems from its role as a prodrug, which allows for effective oral administration and subsequent conversion to the active antiviral agent, ganciclovir.[13][14] Consequently, the in vitro antiviral potency is a characteristic of ganciclovir itself. The data presented demonstrate ganciclovir's potent activity against CMV in cell culture models. For researchers and drug development professionals, understanding this prodrug relationship is fundamental. Future in vitro studies should continue to focus on the activity of ganciclovir against various clinical isolates and resistant strains to monitor its ongoing efficacy and to inform the development of next-generation antiviral therapies.
References
- 1. anmfonline.org [anmfonline.org]
- 2. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Oral this compound and Intravenous Ganciclovir Administered to Prevent Cytomegalovirus Disease in an Adult Patient Receiving Small-Intestine Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C14H22N6O5 | CID 135413535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Determination of Ganciclovir Susceptibilities of Human Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of ganciclovir in combination with other antimicrobial agents against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Validating Valganciclovir Efficacy in a Murine CMV Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Valganciclovir's efficacy within a murine cytomegalovirus (MCMV) infection model. Given that this compound is a prodrug of Ganciclovir (GCV) with enhanced oral bioavailability, its in vivo efficacy is predicated on the well-established antiviral activity of Ganciclovir against MCMV. This document synthesizes data from studies on Ganciclovir and other antivirals in murine models to present a comparative framework for evaluating this compound.
Mechanism of Action
This compound is an L-valyl ester prodrug of Ganciclovir. Following oral administration, it is rapidly converted to Ganciclovir by esterases in the intestine and liver. Ganciclovir is then taken up by cells and, in CMV-infected cells, is preferentially phosphorylated to Ganciclovir triphosphate. This active form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA elongation and suppression of viral replication.
Data on Cross-Resistance of Valganciclovir-Resistant CMV Mutants
A Comprehensive Guide to the Cross-Resistance Profile of Valganciclovir-Resistant CMV Mutants
For researchers and professionals in drug development, understanding the nuances of antiviral resistance is paramount. This guide provides a detailed comparison of the cross-resistance profiles of this compound-resistant Cytomegalovirus (CMV) mutants. This compound, a prodrug of ganciclovir, is a first-line therapy for CMV infections. However, prolonged treatment can lead to the emergence of resistant strains, primarily through mutations in the viral UL97 phosphotransferase and UL54 DNA polymerase genes.[1][2][3] This guide synthesizes experimental data to illuminate how these mutations affect susceptibility to other antiviral agents, namely cidofovir and foscarnet.
The development of resistance to this compound is predominantly associated with specific mutations in the CMV genome. These mutations can also confer cross-resistance to other antiviral drugs, complicating treatment strategies. The following tables summarize the quantitative data on the fold-resistance conferred by common mutations in the UL97 and UL54 genes to ganciclovir, cidofovir, and foscarnet. The data is presented as the fold increase in the 50% effective concentration (EC50) compared to wild-type virus.
UL97 Gene Mutations
Mutations in the UL97 gene are the most common cause of ganciclovir resistance.[4][5] These mutations typically confer low to moderate resistance to ganciclovir and do not affect susceptibility to cidofovir or foscarnet.[3][5]
| Mutation | Ganciclovir (GCV) Fold Resistance (EC50 Fold Change) | Cidofovir (CDV) Fold Resistance (EC50 Fold Change) | Foscarnet (FOS) Fold Resistance (EC50 Fold Change) |
| M460I/V | 5 - 12 | ~1 | ~1 |
| H520Q | 5 - 12 | ~1 | ~1 |
| C592G | 3.2 | ~1 | ~1 |
| A594V | 5 - 12 | ~1 | ~1 |
| L595S/F/W | 5 - 10 | ~1 | ~1 |
| C603W/Y/R | 2.8 - 9 | ~1 | ~1 |
| V466G | 3.5 | Not Reported | Not Reported |
Data compiled from multiple sources.[1][4][6][7]
UL54 Gene Mutations
Mutations in the UL54 gene, which encodes the viral DNA polymerase, can confer resistance to ganciclovir, cidofovir, and foscarnet.[3] These mutations are often associated with higher levels of resistance and can emerge after prolonged therapy, sometimes in combination with UL97 mutations.[2][8]
| Mutation | Ganciclovir (GCV) Fold Resistance (EC50 Fold Change) | Cidofovir (CDV) Fold Resistance (EC50 Fold Change) | Foscarnet (FOS) Fold Resistance (EC50 Fold Change) |
| D301N | 3 | 3 | ~1 |
| N408K | 4 | 21 | ~1 |
| F412L | 5 | 9 | ~1 |
| P522A | 3 | 4 | ~1 |
| T700A | 1 | 1 | >10 |
| A809V | 2 | ~1 | >10 |
| A987G | 6 | ~1 | ~1 |
| A543V | Not Reported | 10 | Not Reported |
| A928T | High | High | High |
Data compiled from multiple sources.[9]
Experimental Protocols
The determination of antiviral resistance is performed through two main types of assays: phenotypic and genotypic.
Phenotypic Antiviral Susceptibility Testing: Plaque Reduction Assay
Phenotypic assays directly measure the susceptibility of the virus to an antiviral drug. The plaque reduction assay (PRA) is considered the gold standard.[10]
Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of human foreskin fibroblasts (HFF) or other susceptible cell lines in 24-well plates.
-
CMV clinical isolate or laboratory strain.
-
Cell culture medium (e.g., MEM with 2% FBS).
-
Antiviral agents (ganciclovir, cidofovir, foscarnet) at various concentrations.
-
Overlay medium (e.g., 0.4% agarose in culture medium).
-
Formalin for fixing cells.
-
Crystal violet solution for staining.
Procedure:
-
Cell Preparation: Seed 24-well plates with HFF cells and grow to confluency.
-
Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.
-
Antiviral Treatment: Remove the virus inoculum and overlay the cells with medium containing serial dilutions of the antiviral drug. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-10 days to allow for plaque formation.
-
Fixing and Staining: Fix the cells with formalin and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the EC50 value by determining the drug concentration that reduces the plaque number by 50% compared to the no-drug control.
Genotypic Antiviral Resistance Testing: Sanger Sequencing of UL97 and UL54
Genotypic assays detect the presence of specific mutations in the viral genome that are known to confer drug resistance. Sanger sequencing is a common method for this purpose.[4][11][12]
Objective: To identify mutations in the UL97 and UL54 genes of CMV.
Materials:
-
DNA extracted from patient plasma, whole blood, or other clinical specimens.
-
Primers specific for the UL97 and UL54 gene regions of interest.
-
PCR amplification reagents (Taq polymerase, dNTPs, buffer).
-
PCR purification kit.
-
Sanger sequencing reagents.
-
Sequencing analyzer.
Procedure:
-
DNA Extraction: Isolate viral DNA from the clinical sample. A minimum viral load is often required for successful amplification (e.g., >240 IU/mL).[11][12]
-
PCR Amplification: Amplify the target regions of the UL97 and UL54 genes using specific primers. A nested PCR approach can be used to increase sensitivity.[13]
-
PCR Product Purification: Purify the PCR products to remove primers and other contaminants.
-
Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.
-
Sequence Analysis: Run the sequencing products on an automated sequencer. Analyze the resulting electropherograms and compare the patient's viral sequence to a wild-type reference strain to identify mutations.
Visualizing CMV Antiviral Resistance
The following diagrams illustrate the workflow for antiviral resistance testing and the mechanisms of action and resistance for different anti-CMV drugs.
References
- 1. Ganciclovir and maribavir cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic Evaluation of Previously Uncharacterized Cytomegalovirus DNA Polymerase Sequence Variants Detected in a this compound Treatment Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of cytomegalovirus drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Incidence and characterization of cytomegalovirus resistance mutations among pediatric solid organ transplant patients who received this compound prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytomegalovirus Mutants Resistant to Ganciclovir and Cidofovir Differ in Susceptibilities to Synguanol and Its 6-Ether and 6-Thioether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 12. CMV Drug Resistance, Rapid UL97, UL54 and UL56 [testguide.labmed.uw.edu]
- 13. Detection of Cytomegalovirus Drug Resistance Mutations by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Valganciclovir and Foscarnet Against Cytomegalovirus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two cornerstone antiviral agents used in the management of Cytomegalovirus (CMV) infections: Valganciclovir (via its active metabolite Ganciclovir) and Foscarnet. The following sections detail their comparative antiviral efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.
Quantitative Performance Analysis
The in vitro antiviral activity and cytotoxicity of Ganciclovir and Foscarnet are critical indicators of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values derived from studies on CMV clinical isolates. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.
| Parameter | Ganciclovir | Foscarnet | Reference |
| IC50 (µM) | 2.14 - 13.49 | 46.65 - 460.22 | [1] |
| CC50 (µM) | >100 | >400 | |
| Selectivity Index (SI) | >7.4 - >46.5 | >0.87 - >8.6 |
Note: The IC50 values represent the range observed across 80 CMV isolates.[1] A higher SI indicates a more favorable therapeutic window. This compound is a prodrug of Ganciclovir, and its in vitro activity is assessed through Ganciclovir.
Mechanism of Action: A Tale of Two Inhibitors
This compound (administered as the prodrug and rapidly converted to Ganciclovir in vivo) and Foscarnet both target the CMV DNA polymerase, an essential enzyme for viral replication. However, their mechanisms of activation and inhibition differ significantly.
This compound (Ganciclovir): As a nucleoside analog, Ganciclovir requires a series of phosphorylation events to become active. The initial and critical phosphorylation step is mediated by the virus-encoded protein kinase, UL97, within infected cells. Subsequent phosphorylations by cellular kinases produce Ganciclovir triphosphate. This active form then competitively inhibits the viral DNA polymerase, and its incorporation into the growing DNA chain leads to premature termination.
Foscarnet: In contrast, Foscarnet is a non-nucleoside pyrophosphate analog. It does not require intracellular activation. Foscarnet directly inhibits the viral DNA polymerase by binding to the pyrophosphate-binding site, thereby blocking the cleavage of pyrophosphate from deoxynucleotide triphosphates and halting DNA chain elongation.
Studies have also indicated a synergistic or additive effect when Ganciclovir and Foscarnet are used in combination in vitro, suggesting that their distinct mechanisms can be leveraged for enhanced antiviral activity.[2][3][4]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate and compare the antiviral efficacy and cytotoxicity of this compound and Foscarnet.
Plaque Reduction Assay (for IC50 Determination)
This assay is a gold-standard method for quantifying the infectious virus and determining the concentration of an antiviral drug that inhibits virus replication by 50%.
Materials:
-
Human fibroblast cell lines (e.g., MRC-5)
-
CMV clinical isolates or laboratory strains
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum)
-
Ganciclovir and Foscarnet stock solutions
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed human fibroblast cells in 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of CMV (resulting in a countable number of plaques).
-
Drug Treatment: After a viral adsorption period, remove the virus inoculum and add fresh culture medium containing serial dilutions of Ganciclovir or Foscarnet.
-
Overlay: Add an overlay medium to restrict virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 7-14 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
IC50 Calculation: The number of plaques is plotted against the drug concentration. The IC50 value is determined as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (for CC50 Determination)
This assay determines the concentration of a drug that is toxic to the host cells, which is crucial for assessing the therapeutic index. The MTT assay is a common colorimetric method for this purpose.
Materials:
-
Human fibroblast cell lines
-
Cell culture medium
-
Ganciclovir and Foscarnet stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed human fibroblast cells in a 96-well plate and incubate to allow for cell adherence.
-
Drug Treatment: Add serial dilutions of Ganciclovir or Foscarnet to the wells. Include untreated cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7 days).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The CC50 value is the drug concentration that reduces cell viability by 50%.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of drug action and the experimental workflow for determining antiviral efficacy.
Caption: Mechanism of Action of this compound (Ganciclovir).
Caption: Mechanism of Action of Foscarnet.
Caption: Experimental Workflow for In Vitro Comparison.
References
- 1. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Valganciclovir Against Novel Antiviral Agents for Cytomegalovirus Infections
A Comparative Guide for Researchers and Drug Development Professionals
Valganciclovir, a prodrug of ganciclovir, has long been the cornerstone of prevention and treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations such as organ transplant recipients.[1][2][3] However, its use is associated with significant side effects, most notably myelosuppression, which can lead to neutropenia and anemia.[1][4] This has spurred the development of novel antiviral agents with alternative mechanisms of action and improved safety profiles. This guide provides a comprehensive comparison of this compound with three such agents: maribavir, letermovir, and brincidofovir, supported by experimental data from key clinical trials.
Mechanism of Action: A Shift in Therapeutic Targets
The antiviral activity of these agents stems from their ability to interfere with critical steps in the CMV replication cycle.
This compound: As a nucleoside analog, this compound requires a series of phosphorylation events to become active. It is first converted to ganciclovir, which is then phosphorylated by the viral kinase pUL97 in CMV-infected cells.[2][3][5] Cellular kinases subsequently convert it to the active ganciclovir triphosphate, which inhibits the viral DNA polymerase pUL54, leading to the termination of viral DNA chain elongation.[2][5]
Maribavir: This agent offers a distinct mechanism by directly targeting the CMV pUL97 protein kinase.[6][7][8] By competitively inhibiting the ATP binding site of pUL97, maribavir blocks the phosphorylation of viral and cellular substrates that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[6][7][8] Notably, this mechanism does not require activation by phosphorylation.
Letermovir: Letermovir inhibits the CMV DNA terminase complex, which is responsible for cleaving and packaging newly synthesized viral DNA into capsids.[9][10][11] It specifically targets the pUL56 subunit of this complex, preventing the formation of mature, infectious virions.[9][11]
Brincidofovir: This is a lipid conjugate of cidofovir, another nucleoside analog. Its lipid nature facilitates entry into cells, where it is converted to cidofovir diphosphate, which then inhibits the viral DNA polymerase.
Comparative Efficacy: Insights from Clinical Trials
The clinical utility of these novel agents has been evaluated in head-to-head trials against this compound, providing valuable data on their relative efficacy.
| Agent | Trial | Primary Endpoint | Key Findings |
| Maribavir | AURORA (NCT02927067)[12][13][14] | CMV viremia clearance at Week 8 | Did not meet the non-inferiority margin compared to this compound (69.6% vs. 77.4%).[15] However, a higher proportion of patients on maribavir maintained viremia clearance at Week 16 (52.7% vs. 48.5%).[13][15] |
| Letermovir | Phase 3 Trial (NCT03443869)[1][4][16] | Prevention of CMV disease through Week 52 | Letermovir was non-inferior to this compound (10.4% vs. 11.8% of patients with CMV disease).[1][4][16] |
| Brincidofovir | Phase 3 Trial (NCT02439970)[17][18] | Prevention of clinically significant CMV infection through Week 24 | The proportion of patients with clinically significant CMV infection was similar between brincidofovir and placebo (51.2% vs. 52.3%), indicating a lack of efficacy in this setting.[19] |
Safety and Tolerability: A Key Differentiator
A major driver for the development of novel anti-CMV agents has been the desire to mitigate the toxicities associated with this compound.
| Agent | Key Adverse Events |
| This compound | Myelosuppression (neutropenia, anemia, thrombocytopenia), renal impairment.[1][4] |
| Maribavir | Dysgeusia (taste disturbance), nausea, vomiting. Significantly lower rates of neutropenia compared to this compound (16.1% vs. 52.9% in the AURORA trial).[13][14] |
| Letermovir | Nausea, vomiting, diarrhea. Significantly lower rates of leukopenia (11.3% vs 37.0%) and neutropenia (2.7% vs 16.5%) compared to this compound.[1] |
| Brincidofovir | Diarrhea, nausea, vomiting. Increased incidence of acute graft-versus-host disease in hematopoietic cell transplant recipients.[20] |
Resistance Profile
Resistance to this compound typically arises from mutations in the viral genes encoding pUL97 (preventing the initial phosphorylation of ganciclovir) and pUL54 (altering the drug's target).[21] Maribavir resistance is associated with mutations in the pUL97 gene, some of which can confer cross-resistance to ganciclovir.[6] Letermovir resistance is linked to mutations in the pUL56 gene, the drug's target within the terminase complex.[21]
Experimental Protocols
Quantification of CMV DNAemia by Real-Time Quantitative PCR (qPCR)
This protocol outlines a general procedure for determining CMV viral load in plasma or whole blood, a key endpoint in many clinical trials.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 800-1600 x g for 20 minutes at room temperature.
-
Store plasma or whole blood at -80°C until DNA extraction.
2. DNA Extraction:
-
Utilize a commercially available viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.[22]
-
Elute the purified DNA in an appropriate buffer.
3. qPCR Assay:
-
Prepare a master mix containing a qPCR buffer, dNTPs, a thermostable DNA polymerase, and a fluorescent dye (e.g., EVA Green or a TaqMan probe).[22][23]
-
Add CMV-specific primers and probe targeting a conserved region of the CMV genome (e.g., the UL55 gene encoding glycoprotein B).[24]
-
Add a known amount of an internal control to each reaction to monitor for PCR inhibition.
-
Add the extracted DNA template to the master mix.
4. Thermal Cycling and Data Analysis:
-
Perform the qPCR reaction on a real-time PCR instrument with a typical cycling profile:
-
Generate a standard curve using serial dilutions of a quantified CMV DNA standard.
-
Determine the CMV DNA concentration in the clinical samples by comparing their quantification cycle (Cq) values to the standard curve.
-
Express results as international units per milliliter (IU/mL) or copies/mL.
Antiviral Susceptibility Testing: Plaque Reduction Assay
This method assesses the concentration of an antiviral drug required to inhibit CMV replication in cell culture.
1. Cell Culture and Virus Preparation:
-
Culture human foreskin fibroblasts (HFFs) or other susceptible cell lines in appropriate growth medium.
-
Prepare a stock of the CMV clinical isolate to be tested.
2. Assay Procedure:
-
Seed HFFs in multi-well plates and grow to confluence.
-
Prepare serial dilutions of the antiviral agent (e.g., ganciclovir, maribavir) in the culture medium.
-
Infect the HFF monolayers with a standardized amount of the CMV isolate.
-
After a viral adsorption period, remove the inoculum and add the medium containing the different concentrations of the antiviral drug.
-
Incubate the plates for 7-14 days to allow for plaque formation.
3. Plaque Visualization and Analysis:
-
Fix the cells with methanol and stain with a solution such as crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control. An isolate is often considered resistant if its IC50 is significantly higher than that of a known sensitive reference strain.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action.
Caption: Maribavir's mechanism of action.
Caption: Letermovir's mechanism of action.
Caption: Key experimental workflows.
References
- 1. kucm.ac.kr [kucm.ac.kr]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Letermovir vs this compound for Prophylaxis of Cytomegalovirus in High-Risk Kidney Transplant Recipients: A Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Letermovir? [synapse.patsnap.com]
- 10. Letermovir - Wikipedia [en.wikipedia.org]
- 11. Letermovir Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Treatment for First Cytomegalovirus Infection Post-Hematopoietic Cell Transplant in the AURORA Trial: A Multicenter, Double-Blind, Randomized, Phase 3 Trial Comparing Maribavir With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. Letermovir vs this compound for Prophylaxis of Cytomegalovirus in High-Risk Kidney Transplant Recipients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. mayo.edu [mayo.edu]
- 19. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Randomized, Double-Blind, Placebo-Controlled Phase 3 Trial of Oral Brincidofovir for Cytomegalovirus Prophylaxis in Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. huwellife.com [huwellife.com]
- 23. genomica.uaslp.mx [genomica.uaslp.mx]
- 24. genomica.uaslp.mx [genomica.uaslp.mx]
Combination Therapies with Valganciclovir: A Comparative Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations such as transplant recipients and individuals with HIV/AIDS, remains a significant clinical challenge. Valganciclovir, the prodrug of ganciclovir, is a cornerstone of anti-CMV therapy. However, issues of toxicity and the emergence of drug resistance necessitate the exploration of combination therapies. This guide provides a comparative analysis of the synergistic and antagonistic effects of this compound when combined with other antiviral compounds, supported by experimental data and detailed methodologies to inform future research and drug development.
This compound in Combination with Foscarnet
The combination of ganciclovir (the active form of this compound) and foscarnet has been investigated as a strategy to enhance antiviral efficacy and overcome resistance.
Experimental Data
In vitro studies have demonstrated a synergistic inhibitory effect on CMV replication when ganciclovir and foscarnet are used in combination.[1][2][3][4] This synergy allows for a reduction in the required doses of each drug, potentially mitigating their individual toxicities.[5] However, a clinical trial in transplant recipients receiving preemptive therapy did not find a synergistic effect in vivo, and the combination therapy was associated with greater toxicity.[6][7] In contrast, for relapsed CMV retinitis in AIDS patients, the combination of intravenous ganciclovir and foscarnet proved more effective than monotherapy with either drug alone.[8]
| Combination Therapy | Indication | Key Findings | Reference |
| Ganciclovir + Foscarnet | In Vitro CMV Infection | Synergistic inhibition of CMV replication. | [1][2][3][4] |
| Ganciclovir + Foscarnet | Preemptive therapy in transplant recipients | No in vivo synergistic effect; increased toxicity. | [6][7] |
| Ganciclovir + Foscarnet | Relapsed CMV retinitis in AIDS patients | More effective in controlling retinitis progression than monotherapy. Median time to progression: 4.3 months (combination) vs. 2.0 months (ganciclovir) and 1.3 months (foscarnet). | [8] |
Experimental Protocols
In Vitro Synergy Assay (Plaque Reduction Assay): A common method to assess the synergistic effect of antiviral drugs is the plaque reduction assay.[9]
-
Cell Culture: Human embryonic lung fibroblasts (e.g., MRC-5 cells) are cultured in appropriate media.
-
Virus Infection: Confluent cell monolayers are infected with a laboratory-adapted strain of CMV (e.g., AD169) at a known multiplicity of infection.
-
Drug Application: After a viral adsorption period, the infected cells are overlaid with a medium containing various concentrations of ganciclovir and foscarnet, both alone and in combination, arranged in a checkerboard fashion.
-
Plaque Formation: The cultures are incubated for a period sufficient for plaque formation (typically 7-14 days).
-
Quantification: Plaques are stained (e.g., with crystal violet) and counted. The concentration of each drug required to inhibit plaque formation by 50% (IC50) is determined.
-
Synergy Analysis: The fractional inhibitory concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
Mechanism of Synergistic Action
Ganciclovir and foscarnet exhibit a synergistic effect due to their distinct mechanisms of action targeting the viral DNA polymerase.
This compound in Combination with Cidofovir
The combination of ganciclovir and cidofovir has also been explored, with evidence suggesting a synergistic relationship.
Experimental Data
In vitro studies have indicated that ganciclovir and cidofovir have a synergistic effect in inhibiting CMV replication.[10] A phase I clinical study in patients with AIDS-related CMV retinitis treated with a combination of intravenous cidofovir and oral ganciclovir showed enhanced clinical efficacy.[10] During a median follow-up of 5.5 months, only one of seven patients experienced retinitis progression.[10]
| Combination Therapy | Indication | Key Findings | Reference |
| Ganciclovir + Cidofovir | In Vitro CMV Infection | Synergistic inhibition of CMV replication. | [10] |
| Intravenous Cidofovir + Oral Ganciclovir | AIDS-related CMV retinitis | Enhanced clinical efficacy; low rate of retinitis progression (1/7 patients). | [10] |
Experimental Protocols
Phase I Clinical Trial Protocol for CMV Retinitis:
-
Patient Population: Patients with AIDS and active CMV retinitis.
-
Treatment Regimen:
-
Intravenous cidofovir administered at 5 mg/kg every 2 weeks.
-
Oral ganciclovir administered at 1 g three times a day.
-
-
Monitoring:
-
Regular ophthalmologic examinations to assess retinitis progression.
-
Monthly blood cultures to detect CMV viremia.
-
Monitoring for adverse effects, particularly ocular toxicity (uveitis, hypotony) and nephrotoxicity.
-
-
Endpoints:
-
Time to retinitis progression.
-
Incidence of CMV viremia.
-
Incidence and severity of adverse events.
-
Mechanism of Synergistic Action
Similar to foscarnet, cidofovir targets the viral DNA polymerase but at a different site than ganciclovir, leading to a synergistic effect.
This compound in Combination with Letermovir
Letermovir, a CMV terminase complex inhibitor, offers a different mechanism of action and has been studied in combination with this compound, particularly for ganciclovir-resistant CMV infections.
Experimental Data
Clinical case series have described the use of a letermovir and this compound combination as a step-down treatment after initial therapy with foscarnet for ganciclovir-resistant CMV in kidney transplant recipients.[11][12] This combination was shown to prevent viral surge and was associated with a lower incidence of CMV breakthrough compared to observation or this compound monotherapy in the pre-letermovir era.[11][12]
| Combination Therapy | Patient Population | Key Findings | Reference |
| Letermovir + this compound | Kidney transplant recipients with ganciclovir-resistant CMV | Lower rate of CMV breakthrough (>10,000 IU/ml) compared to pre-letermovir era strategies (25% vs. 56%). No CMV-related death or graft loss in the letermovir era group. | [11][12] |
Experimental Protocols
Clinical Case Series Protocol for Ganciclovir-Resistant CMV:
-
Patient Population: Kidney transplant recipients with confirmed moderate-level ganciclovir-resistant CMV infection.
-
Initial Treatment: All patients receive an initial course of foscarnet to reduce CMV viremia.
-
Step-Down Therapy:
-
Pre-Letermovir Era Group: Patients are either observed without further antiviral therapy or switched to this compound monotherapy.
-
Letermovir Era Group: Patients are switched to a combination of letermovir and this compound.
-
-
Monitoring:
-
Regular monitoring of CMV viral load.
-
Assessment of clinical signs and symptoms of CMV disease.
-
Monitoring for adverse events and graft function.
-
-
Endpoints:
-
Incidence of CMV breakthrough (defined as a significant increase in viral load).
-
Rates of CMV-related death or graft loss.
-
Mechanism of Combined Action
Letermovir and this compound target different stages of the CMV replication cycle, providing a rationale for their combined use against resistant strains.
This compound in Combination with Maribavir
Maribavir, a UL97 kinase inhibitor, has a unique interaction with ganciclovir that is antagonistic.
Experimental Data
In vitro studies have demonstrated that maribavir antagonizes the anti-CMV effect of ganciclovir.[1][13][14][15] This is because maribavir inhibits the viral UL97 kinase, which is necessary for the initial phosphorylation and activation of ganciclovir.[13][16] The addition of maribavir can increase the 50% inhibitory concentration (IC50) of ganciclovir by up to 13-fold.[1][14][15]
| Combination Therapy | Indication | Key Findings | Reference |
| Ganciclovir + Maribavir | In Vitro CMV Infection | Strong antagonism; maribavir increases the IC50 of ganciclovir by up to 13-fold. | [1][13][14][15] |
Experimental Protocols
In Vitro Antagonism Assay:
-
Virus Strain: A CMV strain containing a reporter gene (e.g., secreted alkaline phosphatase - SEAP) is used for rapid quantification of viral replication.
-
Cell Culture and Infection: Human foreskin fibroblasts are infected with the reporter CMV strain.
-
Drug Application: Various concentrations of ganciclovir are added to the infected cell cultures in the presence or absence of a fixed concentration of maribavir.
-
Quantification of Viral Replication: After a defined incubation period, the supernatant is assayed for SEAP activity, which correlates with the extent of viral replication.
-
Data Analysis: The IC50 of ganciclovir is calculated in the presence and absence of maribavir to quantify the extent of antagonism.
Mechanism of Antagonistic Action
The antagonistic interaction between maribavir and ganciclovir is a direct consequence of their mechanisms of action involving the UL97 kinase.
Conclusion
The combination of this compound with other antiviral agents presents a complex landscape of interactions. While combinations with foscarnet and cidofovir can offer synergistic effects, particularly in vitro and for specific clinical scenarios like relapsed CMV retinitis, the potential for increased toxicity must be carefully considered. The combination with letermovir shows promise for managing ganciclovir-resistant CMV. Conversely, the co-administration of this compound and maribavir is contraindicated due to a clear antagonistic mechanism. These findings underscore the importance of understanding the molecular mechanisms of drug interactions to guide the rational design of combination therapies for CMV and other viral infections. Further research, including well-controlled clinical trials, is essential to optimize treatment strategies and improve patient outcomes.
References
- 1. Maribavir antagonizes the antiviral action of ganciclovir on human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synergistic effect of ganciclovir and foscarnet on cytomegalovirus replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized Trial of this compound Prophylaxis Versus Preemptive Therapy in Kidney Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, controlled trial comparing ganciclovir to ganciclovir plus foscarnet (each at half dose) for preemptive therapy of cytomegalovirus infection in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of cytomegalovirus retinitis in HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [In vitro susceptibility to ganciclovir and foscarnet of cytomegaloviruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of combination therapy with intravenous cidofovir and oral ganciclovir for cytomegalovirus retinitis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of letermovir-valganciclovir combination as a step-down treatment after foscarnet for ganciclovir-resistant CMV infection in kidney transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of letermovir‐this compound combination as a step‐down treatment after foscarnet for ganciclovir‐resistant CMV infection in kidney transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Maribavir Antagonizes the Antiviral Action of Ganciclovir on Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytomegalovirus UL97 mutations in the era of ganciclovir and maribavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Valganciclovir's Role in Treating Ganciclovir-Resistant Cytomegalovirus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytomegalovirus (CMV) infection poses a significant threat to immunocompromised individuals, with ganciclovir being a primary therapeutic agent. However, the emergence of ganciclovir-resistant CMV strains presents a formidable clinical challenge. This guide provides a comprehensive comparison of the efficacy of valganciclovir and alternative antiviral agents against ganciclovir-resistant CMV isolates. This compound, a prodrug of ganciclovir, offers improved oral bioavailability but shares the same mechanism of action and, consequently, the same resistance profile as its parent drug. Therefore, this guide focuses on the performance of alternative therapies—foscarnet, cidofovir, and the newer agent maribavir—supported by in vitro susceptibility data and detailed experimental protocols.
This compound: A Prodrug with Shared Resistance
This compound is the L-valyl ester of ganciclovir, designed to enhance its oral absorption. Following administration, it is rapidly metabolized into ganciclovir by esterases in the intestine and liver. This conversion means that the antiviral activity of this compound is identical to that of ganciclovir. Resistance to ganciclovir, and by extension this compound, primarily arises from mutations in two viral genes:
-
UL97: This gene encodes a viral phosphotransferase responsible for the initial phosphorylation of ganciclovir, a crucial step for its activation. Mutations in UL97 are the most common cause of ganciclovir resistance.[1][2]
-
UL54: This gene encodes the viral DNA polymerase, the ultimate target of the active form of ganciclovir. Mutations in UL54 can also confer resistance, often to a higher level, and may lead to cross-resistance with other antiviral drugs.[1][3][4]
Due to this shared mechanism, CMV isolates resistant to ganciclovir are inherently resistant to this compound. While some case reports have explored high-dose this compound as a potential strategy, this is not a standard therapeutic approach and carries a risk of increased toxicity. Therefore, in cases of confirmed ganciclovir resistance, alternative antiviral agents with different mechanisms of action are warranted.
Comparative Efficacy of Antiviral Agents Against Resistant CMV
The following tables summarize the in vitro efficacy (IC50 values) of ganciclovir, foscarnet, cidofovir, and maribavir against wild-type and various ganciclovir-resistant CMV strains. The IC50 value represents the concentration of a drug required to inhibit viral replication by 50% in vitro.
Table 1: In Vitro Efficacy (IC50 in µM) of Antivirals Against CMV with UL97 Mutations
| CMV Strain/Mutation | Ganciclovir | Foscarnet | Cidofovir | Maribavir |
| Wild-Type (AD169) | 1.7 - 5.36[5][6] | ~179 | ~0.5-1.5 | ~0.03 |
| M460V | 15 - 30 | Susceptible | Susceptible | Susceptible |
| M460I | >30 | Susceptible | Susceptible | Susceptible |
| H520Q | 20 - 40 | Susceptible | Susceptible | Susceptible |
| A594V | 12 - 25 | Susceptible | Susceptible | Susceptible |
| L595S | 10 - 20 | Susceptible | Susceptible | Susceptible |
| C603W | 15 - 28 | Susceptible | Susceptible | Susceptible |
Note: "Susceptible" indicates that the IC50 values are generally within the susceptible range for the respective drug, though specific values can vary between studies. Data is compiled from multiple sources and represents approximate ranges.
Table 2: In Vitro Efficacy (IC50 in µM) of Antivirals Against CMV with UL54 Mutations
| CMV Strain/Mutation | Ganciclovir | Foscarnet | Cidofovir | Maribavir |
| Wild-Type (AD169) | 1.7 - 5.36[5][6] | ~179 | ~0.5-1.5 | ~0.03 |
| P522S | 10 - 20 | Susceptible | Susceptible | Susceptible |
| D588E | >30 | >400 (Resistant) | Susceptible | Susceptible |
| A987G | >30 | >400 (Resistant) | >5 (Resistant) | Susceptible |
Note: UL54 mutations can confer cross-resistance to foscarnet and cidofovir. The susceptibility to maribavir is generally maintained as its mechanism of action targets the UL97 protein. Data is compiled from multiple sources and represents approximate ranges.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Incidence of Ganciclovir Resistance in CMV-positive Renal Transplant Recipients and its Association with UL97 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of Ganciclovir-Susceptible and -Resistant Human Cytomegalovirus Clinical Isolates by the Benzimidazole l-Riboside 1263W94 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Valganciclovir Resistance: A Comparative Guide to Genotypic and Phenotypic Assessment
For researchers, scientists, and drug development professionals, understanding the underpinnings of Valganciclovir resistance is critical for the effective management of cytomegalovirus (CMV) infections and the development of next-generation antiviral therapies. This guide provides a comprehensive comparison of the genotypic and phenotypic bases of this compound resistance, supported by experimental data and detailed protocols.
This compound, a prodrug of Ganciclovir, is a cornerstone in the prevention and treatment of CMV disease, particularly in immunocompromised patient populations such as transplant recipients. However, the emergence of drug resistance poses a significant clinical challenge. Resistance to this compound primarily arises from mutations in two key viral genes: the UL97 phosphotransferase gene and the UL54 DNA polymerase gene. Mutations in UL97 are the more common cause of resistance, while UL54 mutations can confer higher-level resistance and potential cross-resistance to other antiviral agents.[1][2][3]
This guide delves into the specific genetic mutations responsible for resistance and their corresponding phenotypic effects on drug susceptibility. We present a comparative analysis of the methodologies used to detect and characterize this compound resistance, offering a framework for selecting the most appropriate assessment strategy.
Genotypic Basis of Resistance: A Tale of Two Genes
The genetic foundation of this compound resistance is predominantly linked to specific mutations within the CMV genes UL97 and UL54.
-
UL97 Gene Mutations: The UL97 gene encodes a viral phosphotransferase that is crucial for the initial phosphorylation of Ganciclovir to its active monophosphate form.[1] Mutations in this gene can impair this activation step, thereby reducing the drug's efficacy. Common resistance-conferring mutations are clustered in specific codons, with those at positions 460, 520, and 590-607 being frequently reported.[3][4]
-
UL54 Gene Mutations: The UL54 gene encodes the viral DNA polymerase, the ultimate target of the active triphosphate form of Ganciclovir.[1] Mutations in UL54 can alter the enzyme's structure, reducing its affinity for the drug. These mutations are often associated with higher levels of Ganciclovir resistance and can also lead to cross-resistance with other antiviral drugs that target the DNA polymerase, such as Cidofovir and Foscarnet.[3]
The following table summarizes key mutations in the UL97 and UL54 genes and their associated fold increase in the 50% inhibitory concentration (IC50) for Ganciclovir, providing a quantitative measure of resistance.
| Gene | Mutation | Ganciclovir IC50 Fold Increase | Reference |
| UL97 | M460V | 5 to 10-fold | [4] |
| A594V | 5 to 10-fold | [4] | |
| L595S | 5 to 10-fold | [4] | |
| C603W | >15-fold | [5] | |
| UL54 | P522S | Variable | [6][7] |
Phenotypic Manifestations of Resistance
The genotypic alterations in UL97 and UL54 directly translate to a phenotypic change in the virus's susceptibility to this compound. This is experimentally quantified by determining the IC50 value, the drug concentration required to inhibit viral replication by 50%. A significant increase in the IC50 value for a given viral isolate compared to a wild-type strain is the hallmark of phenotypic resistance.
Phenotypic assays, such as the plaque reduction assay, provide a direct measure of the virus's ability to replicate in the presence of the drug, offering a definitive confirmation of resistance.
Experimental Protocols for Assessing Resistance
The assessment of this compound resistance relies on two primary experimental approaches: genotypic and phenotypic assays.
Genotypic Analysis
Genotypic assays focus on identifying the presence of specific resistance-conferring mutations in the viral genome.
1. Sanger Sequencing of UL97 and UL54 Genes
This traditional method provides a reliable way to sequence the key regions of the UL97 and UL54 genes where resistance mutations are known to occur.
-
DNA Extraction: Viral DNA is extracted from patient samples such as plasma or whole blood.
-
PCR Amplification: Specific primers are used to amplify the target regions of the UL97 and UL54 genes via polymerase chain reaction (PCR). For UL97, the region typically sequenced is codons 440 to 645.[1] For UL54, the sequenced region often covers codons 255 to 1028.[1]
-
Sequencing: The amplified PCR products are then sequenced using the Sanger dideoxy method.
-
Data Analysis: The resulting sequences are compared to a wild-type reference sequence to identify any mutations.
2. Next-Generation Sequencing (NGS)
NGS offers a more sensitive approach, capable of detecting low-frequency mutations and analyzing multiple genes simultaneously.[8][9]
-
Library Preparation: Amplicons of the target genes (UL97, UL54, and potentially others) are generated and prepared for sequencing.
-
Sequencing: The library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome, and variants (mutations) are identified and their frequencies are quantified.
Phenotypic Analysis
Phenotypic assays directly measure the susceptibility of the virus to an antiviral drug.
Plaque Reduction Assay (PRA)
The PRA is the gold standard for phenotypic resistance testing.[10]
-
Cell Culture: Confluent monolayers of susceptible cells (e.g., human fibroblasts) are prepared in multi-well plates.
-
Viral Inoculation: The cells are infected with a standardized amount of the virus isolate to be tested.
-
Drug Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of this compound.
-
Plaque Formation: The plates are incubated to allow for viral replication and the formation of plaques (zones of cell death).
-
Quantification: Plaques are stained and counted. The IC50 is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Visualizing the Pathways and Processes
To better understand the mechanisms of this compound action and resistance, as well as the experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound action and resistance.
Caption: Workflow for genotypic resistance testing.
Caption: Workflow for phenotypic resistance testing.
Conclusion
The assessment of this compound resistance is a multifaceted process that integrates both genotypic and phenotypic approaches. While genotypic analysis offers a rapid means of identifying resistance-associated mutations, phenotypic testing provides a definitive measure of drug susceptibility. A comprehensive understanding of both the genetic and functional basis of resistance is paramount for guiding clinical decision-making, optimizing antiviral therapy, and advancing the development of novel CMV inhibitors. The data and protocols presented in this guide serve as a valuable resource for the scientific community engaged in the ongoing battle against CMV.
References
- 1. Rapid Detection of Human Cytomegalovirus UL97 and UL54 Mutations Directly from Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral resistance in human cytomegalovirus due to UL54 mutations without UL97 mutations – Annals of Clinical Microbiology [acm.or.kr]
- 3. Analysis of Ganciclovir-Resistant Cytomegalovirus Infection Caused by the UL97 Gene Mutation in Codons 460 and 520 in Pediatric Patients: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful this compound treatment of post-transplant cytomegalovirus infection in the presence of UL97 mutation N597D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ganciclovir resistance mutations in UL97 and UL54 genes of Human cytomegalovirus isolates resistant to ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incidence of cytomegalovirus UL97 and UL54 amino acid substitutions detected after 100 or 200 days of this compound prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Valganciclovir and Maribavir on Viral Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Valganciclovir and Maribavir, two antiviral agents used in the management of cytomegalovirus (CMV) infections. The focus of this analysis is their distinct mechanisms of action targeting the viral kinase pUL97, supported by experimental data from in vitro and clinical studies.
Introduction to CMV and Therapeutic Agents
Cytomegalovirus, a member of the herpesvirus family, is a common pathogen that can cause severe disease in immunocompromised individuals, such as transplant recipients.[1] The CMV pUL97 protein kinase is a crucial enzyme for viral replication, making it a key target for antiviral therapies.[2][3] this compound, a prodrug of ganciclovir, has been a standard of care, while Maribavir is a newer agent with a distinct mechanism of action.[2][4] This guide will dissect the functionalities of these two drugs, their impact on pUL97 kinase activity, and their overall therapeutic profiles.
Mechanism of Action on pUL97 Viral Kinase
The fundamental difference between this compound and Maribavir lies in their interaction with the CMV pUL97 kinase.
This compound , after being converted to its active form, ganciclovir, requires phosphorylation by the viral pUL97 kinase to be subsequently converted into ganciclovir triphosphate by cellular kinases.[2] This triphosphate form then inhibits the viral DNA polymerase, halting viral replication.[2] Therefore, pUL97 activity is essential for this compound's antiviral effect.
Maribavir , in contrast, is a direct inhibitor of the pUL97 kinase.[5] It competitively binds to the ATP-binding site of the enzyme, preventing the phosphorylation of its natural substrates.[2][5] This inhibition disrupts multiple stages of the viral lifecycle, including DNA replication, encapsidation, and nuclear egress of the viral capsid.[5]
An important clinical implication of these distinct mechanisms is the antagonistic effect of Maribavir on this compound. By inhibiting pUL97, Maribavir prevents the necessary initial phosphorylation of ganciclovir, rendering it inactive.[6]
Comparative In Vitro Efficacy
In vitro studies are crucial for determining the direct antiviral activity and potency of compounds. The 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication in cell culture.
| Drug | CMV Strain | EC50 (µM) | Reference |
| Ganciclovir | Wild-Type | ~1.0 - 5.0 | [4] |
| M460I mutant | 12-fold increase vs WT | [4] | |
| A594V mutant | 1.9-fold increase vs WT | [4] | |
| Maribavir | Wild-Type | ~0.1 | [4] |
| T409M mutant | 80-fold increase vs WT | [4] | |
| H411Y mutant | 17-fold increase vs WT | [4] | |
| C480F mutant | 210-fold increase vs WT | [4] | |
| F342Y mutant | 4.7-fold increase vs WT | [4] |
Note: this compound is a prodrug of ganciclovir; in vitro susceptibility is tested using ganciclovir.
Maribavir demonstrates potent in vitro activity against wild-type CMV, with a lower EC50 than ganciclovir.[4] Importantly, Maribavir retains activity against many ganciclovir-resistant strains, although specific mutations in the pUL97 gene can confer resistance to Maribavir.[4] Some mutations, such as F342Y, can confer cross-resistance to both drugs.[4]
Clinical Efficacy and Safety Profile
Clinical trials provide essential data on the performance of these drugs in patients. The AURORA trial, a phase 3, double-blind, randomized study, compared the efficacy and safety of Maribavir and this compound for the treatment of CMV infection in hematopoietic stem cell transplant recipients.[1]
| Endpoint | Maribavir | This compound | Reference |
| CMV Viremia Clearance at Week 8 | 69.6% | 77.4% | [1] |
| Maintenance of Clearance at Week 16 | 52.7% | 48.5% | [1] |
| Treatment-Emergent Neutropenia | 21.2% | 63.5% | [1] |
| Discontinuation due to Neutropenia | 4.0% | 17.5% | [1] |
| Most Common Adverse Event | Dysgeusia (Taste Disturbance) | Neutropenia | [7] |
While Maribavir did not meet the primary endpoint of non-inferiority for CMV viremia clearance at week 8, it showed comparable efficacy in maintaining clearance at week 16.[1] A significant advantage of Maribavir observed in the trial was its more favorable safety profile, with a markedly lower incidence of neutropenia, a common and dose-limiting toxicity of this compound.[1]
Resistance Mechanisms
Resistance to both drugs is primarily associated with mutations in the CMV UL97 gene.
-
This compound Resistance: Mutations in UL97 can impair the kinase's ability to phosphorylate ganciclovir, thus preventing its activation.[2] Mutations in the viral DNA polymerase (UL54) gene can also confer resistance.
-
Maribavir Resistance: Mutations in the ATP-binding pocket of pUL97 can reduce the binding affinity of Maribavir, leading to resistance.[4] As noted earlier, some mutations can lead to cross-resistance.[4]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the antiviral activity of these compounds.
In Vitro pUL97 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the pUL97 kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the CMV pUL97 kinase. A generic kinase substrate, such as histone H1, is often used.
-
Reaction Setup: In a microplate, combine the purified pUL97 enzyme, the substrate, and a kinase reaction buffer containing MgCl2.
-
Inhibitor Addition: Add serial dilutions of Maribavir or ganciclovir triphosphate to the wells. Include a no-drug control.
-
Reaction Initiation: Start the kinase reaction by adding ATP, often radiolabeled (e.g., [γ-32P]ATP) for detection.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.
CMV Plaque Reduction Assay (PRA)
The PRA is the gold standard for determining the susceptibility of CMV to antiviral drugs in cell culture.[8]
Protocol:
-
Cell Culture: Plate permissive cells, such as human foreskin fibroblasts (HFFs), in multi-well plates and grow to confluence.[8]
-
Virus Inoculation: Infect the cell monolayers with a standardized amount of CMV, aiming for a countable number of plaques.
-
Drug Application: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound (as ganciclovir) or Maribavir.
-
Incubation: Incubate the plates for 7-14 days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the no-drug control. The EC50 is the concentration that reduces the number of plaques by 50%.
CMV DNA Replication Inhibition Assay (qPCR-based)
This assay quantifies the inhibition of viral DNA synthesis.
Protocol:
-
Cell Infection: Infect permissive cells with CMV in the presence of serial dilutions of the antiviral compounds.
-
Incubation: Incubate the infected cells for a period sufficient for viral DNA replication to occur (e.g., 72-96 hours).
-
DNA Extraction: Harvest the cells and extract total DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the CMV genome (e.g., the DNA polymerase gene) to quantify the number of viral DNA copies.[9] A parallel qPCR for a host housekeeping gene is used for normalization.[9]
-
Data Analysis: Determine the reduction in viral DNA copy number at each drug concentration relative to the untreated control to calculate the EC50.
Conclusion
This compound and Maribavir represent two distinct strategies for targeting the CMV pUL97 kinase. This compound relies on pUL97 for its activation, while Maribavir directly inhibits the kinase's function. This mechanistic difference has significant clinical implications, particularly regarding their safety profiles and potential for drug-drug interactions. Maribavir's lower incidence of myelosuppression makes it a valuable alternative, especially for patients intolerant to this compound.[10] However, the emergence of resistance to both agents underscores the importance of ongoing surveillance and the development of new antiviral strategies. The choice between these agents will depend on the patient's clinical status, including prior antiviral exposure, tolerance, and the resistance profile of the infecting CMV strain.
References
- 1. Takeda’s maribavir bested by this compound in post-transplant CMV study | BioWorld [bioworld.com]
- 2. In Silico Analysis of Mechanisms of Maribavir-Induced Inhibition and Drug Resistance Mutations in pUL97 Kinase Structural Prediction with AlphaFold2 [mdpi.com]
- 3. The Cytomegalovirus Protein Kinase pUL97: Host Interactions, Regulatory Mechanisms and Antiviral Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganciclovir and maribavir cross-resistance revisited: relative drug susceptibilities of canonical cytomegalovirus mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Maribavir Antagonizes the Antiviral Action of Ganciclovir on Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytomegalovirus Protein Kinase pUL97:Host Interactions, Regulatory Mechanisms and Antiviral Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. Multiplex, Quantitative, Real-Time PCR Assay for Cytomegalovirus and Human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Controlled Trial Comparing the Tolerability and Efficacy of Maribavir vs. This compound for Cytomegalovirus (CMV) Prophylaxis in High-Risk Kidney Transplant Recipients: Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Valganciclovir
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Valganciclovir, a potent antiviral medication. As this compound is considered a potential teratogen and carcinogen in humans, strict adherence to these procedures is crucial to ensure the safety of all laboratory personnel.[1][2][3]
Understanding the Risks
This compound is the prodrug of ganciclovir and shares its toxicological profile.[2][4] The primary health risks associated with exposure include:
-
Reproductive Toxicity : May impair fertility in both males and females and can cause harm to an unborn baby.[1][4]
-
Carcinogenicity & Mutagenicity : Animal studies have shown that ganciclovir is carcinogenic and mutagenic.[3]
-
Hematological Toxicity : Can cause severe leukopenia (low white blood cell count), neutropenia (low neutrophil count), anemia (low red blood cell count), and thrombocytopenia (low platelet count).[3][4]
Direct contact with broken or crushed tablets, or the powder form, should be avoided to prevent absorption through the skin or mucous membranes.[1][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure during handling. The level of protection depends on the specific task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Recommended PPE |
| Handling Intact Tablets | ● Single pair of nitrile or latex gloves[5][6] |
| Handling Broken/Crushed Tablets, Powder, or Oral Solution | ● Hand Protection: Double-gloving with nitrile or low-protein, powder-free latex gloves is recommended[5]. ● Eye/Face Protection: Chemical safety goggles or glasses[5][7]. A face shield may be required for supplementary protection[5]. ● Respiratory Protection: A NIOSH/MSHA-approved particulate respirator is necessary if there is a risk of inhaling dust[5][7][8]. ● Protective Clothing: A protective lab coat, apron, or disposable garment is recommended[9]. ● Additional Protection: Protective shoe covers and a head covering should be considered[5]. |
| Compounding or Preparing Solutions | ● All PPE listed for handling broken/crushed tablets. ● Work should be performed in a ventilated cabinet (e.g., fume hood or biological safety cabinet)[9]. |
| Spill Cleanup | ● All PPE listed for handling broken/crushed tablets. |
Note: Always wash hands thoroughly with soap and water after removing gloves.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[9]
Operational Procedures for Safe Handling
Adherence to a standardized workflow minimizes the risk of accidental exposure.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. somersetpharma.com [somersetpharma.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Precautions and Key Points for Taking this compound - Lucius Pharmaceuticals [lucius-pharmaceuticals.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
